CPT-157633
Description
Propriétés
IUPAC Name |
[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQLTLSVIWPPQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2N2O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CPT-157633: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Research has identified PTP1B as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, effects on critical signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling. By dephosphorylating key proteins, PTP1B attenuates signaling cascades initiated by insulin and Brain-Derived Neurotrophic Factor (BDNF), among others. Upregulation or hyperactivity of PTP1B has been implicated in insulin resistance, type 2 diabetes, obesity, and certain neurological disorders like Rett syndrome.
This compound, a difluoro-phosphonomethyl phenylalanine derivative, has emerged as a valuable research tool and potential therapeutic lead due to its high affinity and selectivity for PTP1B. This document synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for professionals in the field of drug discovery and development.
Biochemical and Pharmacological Profile
This compound acts as a competitive inhibitor, binding to the active site of PTP1B to prevent the dephosphorylation of its substrates. Its biochemical and pharmacological properties have been characterized through a series of in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
| Ki (PTP1B) | 45 nM | Inhibitory constant against human PTP1B. | [1] |
| Selectivity | Markedly less effective | Tested against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases. | [1] |
Table 2: Preclinical Efficacy of this compound
| Preclinical Model | Key Finding | Dosage | Reference |
| Rett Syndrome (Mecp2-/y mice) | Increased median survival from ~50 days to ~75 days. | 5 mg/kg body weight | [1] |
| Rett Syndrome (Mecp2-/+ mice) | Ameliorated behavioral symptoms (e.g., paw-clasping). | Not specified | [1] |
| Binge Drinking-Induced Glucose Intolerance (Rats) | Prevented the development of glucose intolerance. | 0.2 µ g/day (intracerebroventricular infusion) | [2] |
Note: Detailed pharmacokinetic (ADME) data for this compound is not publicly available.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by modulating key signaling pathways that are negatively regulated by PTP1B. The two primary pathways identified are the Insulin Signaling Pathway and the BDNF/TrkB Signaling Pathway.
Insulin Signaling Pathway
PTP1B is a critical negative regulator of the insulin signaling cascade. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action dampens the downstream signaling through the PI3K/AKT pathway, which is essential for glucose uptake and metabolism. By inhibiting PTP1B, this compound prevents the dephosphorylation of the IR and IRS-1, leading to enhanced insulin sensitivity.[1]
BDNF/TrkB Signaling Pathway
In the central nervous system, PTP1B has been shown to dephosphorylate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Attenuation of BDNF/TrkB signaling is implicated in the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores TrkB phosphorylation, thereby enhancing BDNF-mediated signaling, which is crucial for neuronal survival and synaptic plasticity.[1]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound. For complete details, please refer to the primary publications.
PTP1B Inhibition Assay (from Krishnan et al., 2015)
-
Objective: To determine the inhibitory activity and kinetics of this compound against PTP1B.
-
Method:
-
Recombinant human PTP1B (residues 1-405) was expressed and purified.
-
PTP1B activity was measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
-
For kinetic analysis (Lineweaver-Burk plot), the reaction rate was measured at various concentrations of pNPP in the absence and presence of different concentrations of this compound (0, 25, 50, and 100 nM).
-
The inhibitory constant (Ki) was calculated from the Lineweaver-Burk plot.
-
-
Workflow Diagram:
Workflow for determining the inhibitory constant of this compound.
In Vivo Efficacy in a Rett Syndrome Mouse Model (from Krishnan et al., 2015)
-
Objective: To assess the therapeutic potential of this compound in a mouse model of Rett syndrome.
-
Method:
-
Mecp2-/y male mice, which model Rett syndrome, and wild-type littermates were used.
-
A cohort of Mecp2-/y mice received daily intraperitoneal injections of this compound (5 mg/kg body weight) starting at 4 weeks of age. A control group received vehicle injections.
-
Animal survival was monitored and recorded.
-
Behavioral tests, such as the paw-clasping assay, were performed to assess the amelioration of Rett-like symptoms.
-
-
Workflow Diagram:
Workflow for in vivo efficacy testing in a Rett syndrome model.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. It remains a preclinical research compound. Several other PTP1B inhibitors have entered clinical development for metabolic diseases and cancer, highlighting the therapeutic potential of this target.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its mechanism of action involves the enhancement of insulin and BDNF/TrkB signaling pathways, which has been demonstrated in relevant preclinical models of metabolic and neurological disorders. The detailed biochemical and in vivo data, along with the established experimental protocols, make this compound a valuable tool for further investigation into the therapeutic potential of PTP1B inhibition. Future studies will be required to fully elucidate its pharmacokinetic profile and to assess its potential for clinical development.
References
CPT-157633 as a PTP1B Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This technical guide provides an in-depth overview of CPT-157633, a potent and selective inhibitor of PTP1B. This document consolidates available quantitative data, details key experimental methodologies, and visualizes essential pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the dephosphorylation of the insulin receptor and its substrates, thereby attenuating insulin signaling.[1][2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity.[2]
This compound is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a selective, reversible, and active site-directed competitive inhibitor of PTP1B.[4][5] Its inhibitory activity and selectivity make it a valuable tool for studying the physiological roles of PTP1B and a potential starting point for the development of novel therapeutics.
Biochemical Profile of this compound
This compound has been characterized as a high-affinity inhibitor of PTP1B. The following table summarizes its key quantitative data.
| Parameter | Value | Notes |
| Inhibition Constant (Kᵢ) | 45 nM | Determined by Lineweaver-Burk analysis using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4] |
| Mechanism of Action | Competitive | Binds to the active site of PTP1B, competing with the substrate.[4][5] |
| Selectivity | Selective for PTP1B | Markedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases.[4] Specific IC₅₀ values against other phosphatases are not publicly available. |
Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway. This compound, by inhibiting PTP1B, enhances this pathway.
Figure 1: PTP1B's role in insulin signaling and its inhibition by this compound.
Experimental Protocols
PTP1B Enzymatic Inhibition Assay (pNPP)
This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
This compound or other test compounds
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant PTP1B (e.g., 10 nM) in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of a 96-well plate, add the PTP1B solution.
-
Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to a final concentration of 2 mM.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of the product, p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate model.
In Vivo Efficacy in a Rett Syndrome Mouse Model
This compound has been evaluated for its therapeutic potential in a mouse model of Rett syndrome, a neurodevelopmental disorder where PTP1B levels are elevated.
Animal Model:
-
Mecp2-mutant mice, which mimic the genetic basis of Rett syndrome.
Dosing and Administration:
-
Dosage: 5 mg/kg of body weight.[4]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5]
-
Frequency: Daily administration.[5]
Outcome Measures:
-
Behavioral and motor skill assessments.
-
Survival analysis.
-
Biochemical analysis of brain tissue to assess the phosphorylation status of PTP1B substrates, such as the TrkB receptor.[5]
Experimental and Developmental Workflow
The evaluation of a PTP1B inhibitor like this compound typically follows a structured workflow from initial screening to in vivo testing.
Figure 2: A typical workflow for the development and characterization of a PTP1B inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its competitive, active-site directed mechanism of action, coupled with demonstrated in vivo activity, makes it a valuable research tool for elucidating the roles of PTP1B in health and disease. Further investigation into its pharmacokinetic properties and efficacy in models of metabolic diseases will be crucial in determining its full therapeutic potential. This guide provides a foundational resource for scientists and researchers working on the development of novel PTP1B inhibitors.
References
- 1. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B | eLife [elifesciences.org]
- 3. X-ray structure of PTP1B in complex with a new PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
CPT-157633: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are presented to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a white to off-white solid compound.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-4-[difluoro(phosphono)methyl]-N-methyl-Nalpha-(methylsulfonyl)-L-phenylalaninamide | [3] |
| Molecular Formula | C12H16BrF2N2O6PS | [1][2] |
| Molecular Weight | 465.20 g/mol | [1][2] |
| CAS Number | 888213-72-7 | [1][2] |
| SMILES | FC(C1=CC=C(C--INVALID-LINK--C(NC)=O)C=C1Br)(P(O)(O)=O)F | [1][2] |
| Appearance | Solid | [1][2] |
| Color | White to off-white | [1][2] |
| Solubility (in vitro) | DMSO: 200 mg/mL (429.92 mM), H2O: 100 mg/mL (214.96 mM) (requires sonication) | [1][2] |
Biological Activity and Mechanism of Action
This compound is a high-affinity, competitive inhibitor of PTP1B.[4] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the metabolic effects of insulin.[5][6] Similarly, it negatively regulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[7]
The inhibitory action of this compound on PTP1B enhances these signaling pathways, making it a promising therapeutic candidate for conditions associated with insulin and leptin resistance, such as type 2 diabetes and obesity.[8]
Quantitative Data on PTP1B Inhibition
| Parameter | Value | Conditions | Reference |
| Inhibition Constant (Ki) | 45 nM | Substrate: 32P-RCML | [4][9] |
| IC50 | Not explicitly stated for this compound, but it is a potent inhibitor. |
Signaling Pathways
The inhibitory effect of this compound on PTP1B has significant implications for the insulin and leptin signaling pathways.
Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.
Leptin Signaling Pathway
PTP1B also acts as a negative regulator of the leptin signaling pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.[7] Inhibition of PTP1B by this compound can therefore enhance leptin sensitivity.
Caption: Leptin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize this compound.
PTP1B Inhibition Assay (using pNPP)
This assay determines the inhibitory activity of a compound on PTP1B by measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).
Workflow:
Caption: Workflow for a PTP1B inhibition assay using pNPP.
Methodology:
-
Recombinant PTP1B is added to a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).[11]
-
The enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of pNPP (e.g., 2 mM).[9]
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[11]
-
The reaction is terminated by the addition of a strong base (e.g., 1 M NaOH).[11]
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[11]
-
The inhibitory activity is calculated based on the reduction in p-nitrophenol formation in the presence of the inhibitor compared to a control.
X-ray Crystallography of PTP1B-CPT157633 Complex
Determining the crystal structure of PTP1B in complex with this compound provides insights into the molecular interactions and the mechanism of inhibition.
Methodology:
-
Protein Expression and Purification: The catalytic domain of human PTP1B is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity.
-
Crystallization: The purified PTP1B is co-crystallized with this compound. This typically involves mixing the protein-inhibitor complex with a crystallization solution (e.g., containing precipitants like PEG 8000, salts like magnesium acetate, and buffers like HEPES) and allowing vapor diffusion to occur.[12]
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The electron density map is calculated from the diffraction data, and the atomic model of the PTP1B-CPT157633 complex is built and refined. The final structure reveals the binding mode of this compound in the active site of PTP1B.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its ability to enhance insulin and leptin signaling pathways makes it a valuable tool for research into metabolic diseases and a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPN1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to CPT-157633: A Selective PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of CPT-157633, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The information presented herein is intended to support further research and development efforts in the fields of metabolic disorders and neuroscience.
Core Function and Mechanism of Action
This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a selective, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, such as Akt, thereby promoting insulin sensitivity.
Emerging research has highlighted the role of this compound in mitigating the detrimental metabolic effects of binge drinking. Specifically, it has been shown to prevent binge drinking-induced glucose intolerance by alleviating hypothalamic inflammation.[2][3][4][5] The mechanism involves the central administration of this compound, which counteracts the increased hypothalamic expression of PTP1B associated with alcohol consumption, thus restoring normal insulin signaling in the brain.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available biochemical and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| Inhibition Constant (Ki) | 45 nM | Lineweaver-Burk plot analysis with PTP1B 1–405 and varying concentrations of this compound (0, 25 nM, 50 nM, and 100 nM). | |
| In Vivo Dosage | 0.2 µ g/day | Intracerebroventricular (ICV) infusion in Sprague-Dawley rats. | [1] |
| Selectivity | High | Demonstrated to be markedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases when tested at 100 nM using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Specific IC50 values for other PTPs are not readily available in the reviewed literature. |
Signaling Pathway
The signaling pathway illustrates how binge drinking leads to insulin resistance and how this compound intervenes in this process.
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Biochemical Inhibition Assay
Objective: To determine the inhibitory activity and kinetics of this compound on PTP1B.
Materials:
-
Recombinant human PTP1B (catalytic domain, residues 1-321 or 1-405)
-
This compound
-
p-nitrophenyl phosphate (pNPP) or a radiolabeled substrate like 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant amount of PTP1B enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the substrate (e.g., pNPP).
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance at 405 nm for pNPP or by quantifying radioactivity for 32P-RCML.
-
For kinetic analysis (Lineweaver-Burk plot), vary the substrate concentration at fixed concentrations of this compound.
-
Calculate the rate of reaction and determine the IC50 and Ki values.
In Vivo Rat Model of Binge Drinking-Induced Glucose Intolerance
Objective: To evaluate the efficacy of this compound in preventing glucose intolerance in a rat model of binge drinking.
Materials:
-
Male Sprague-Dawley rats
-
Ethanol (B145695) (20% w/v in water)
-
This compound (dissolved in artificial cerebrospinal fluid)
-
Osmotic minipumps and brain infusion cannulas
-
Stereotaxic apparatus
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Surgical Implantation of Cannula:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle.
-
Connect the cannula to an osmotic minipump containing either vehicle or this compound (to deliver 0.2 µ g/day ) implanted subcutaneously.
-
Allow a recovery period of at least one week.
-
-
Binge Drinking Protocol:
-
Administer ethanol (3 g/kg body weight) or an isocaloric control solution via oral gavage once daily for three consecutive days.
-
-
Glucose Tolerance Test (GTT):
-
After the final dose of ethanol and a washout period (e.g., 6 hours after the last gavage), fast the rats overnight.
-
The following morning, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the rats and collect the hypothalamus.
-
Analyze hypothalamic tissue for markers of inflammation (e.g., TNF-α, IL-6 via qPCR) and insulin signaling (e.g., phosphorylated insulin receptor and Akt via Western blot).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo study of this compound.
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. Glucose tolerance test protocol in 6 wk-fed rats [bio-protocol.org]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
No Publicly Available Information on CPT-157633
Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound designated as CPT-157633.
This lack of public information prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without accessible research and clinical data.
The absence of "this compound" in the public domain could be attributed to several factors:
-
Internal Codename: The designation may be an internal identifier used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal codenames are often not disclosed publicly until a later stage, such as a patent application or publication of preclinical data.
-
Incorrect Identifier: There is a possibility that "this compound" is a typographical error, and the intended identifier is different.
-
Discontinued (B1498344) Program: The development program for this compound may have been discontinued at a very early stage, before any information was made public.
-
Confidentiality: The information related to this compound may be proprietary and not yet released into the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation if this is a known internal project. Should "this compound" be a different public designation, providing the correct identifier will allow for a renewed and targeted search for the requisite information.
The Role of CPT-157633 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Dysregulation of PTP1B activity is implicated in the pathogenesis of type 2 diabetes and obesity, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in glucose metabolism, with a focus on its mechanism of action, experimental validation, and effects on relevant signaling pathways. The information presented is collated from key preclinical studies investigating the therapeutic potential of this compound.
Core Mechanism of Action
This compound exerts its effects on glucose metabolism primarily through the competitive inhibition of PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling. By inhibiting PTP1B, this compound enhances and prolongs insulin receptor phosphorylation, leading to improved downstream signaling and ultimately, enhanced glucose uptake and utilization.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 45 nM | Krishnan et al., 2015 |
| Inhibition Type | Competitive | Krishnan et al., 2015 |
Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome with Impaired Glucose Metabolism
| Parameter | Treatment Group | Result | Reference |
| Glucose Tolerance Test (AUC) | Vehicle-treated Mecp2-/+ mice | Impaired glucose tolerance | Krishnan et al., 2015 |
| This compound-treated Mecp2-/+ mice | Improved glucose tolerance | Krishnan et al., 2015 | |
| Insulin-induced IR Phosphorylation | Vehicle-treated Mecp2-/+ mice | Reduced | Krishnan et al., 2015 |
| This compound-treated Mecp2-/+ mice | Increased | Krishnan et al., 2015 | |
| Insulin-induced Akt Phosphorylation | Vehicle-treated Mecp2-/+ mice | Reduced | Krishnan et al., 2015 |
| This compound-treated Mecp2-/+ mice | Increased | Krishnan et al., 2015 |
Table 3: In Vivo Efficacy in a Rat Model of Binge Drinking-Induced Glucose Intolerance
| Parameter | Treatment Group | Result | Reference |
| Glucose Intolerance | Alcohol-treated rats | Induced | Lindtner et al., 2013 |
| Alcohol + this compound-treated rats | Prevented | Lindtner et al., 2013 | |
| Hypothalamic PTP1B mRNA | Alcohol-treated rats | Increased | Lindtner et al., 2013 |
Experimental Protocols
Determination of Inhibitory Constant (Ki)
The inhibitory constant of this compound against PTP1B was determined using a standard enzyme inhibition assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Enzyme and Substrate Preparation: Recombinant human PTP1B was purified. A stock solution of pNPP was prepared in assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).
-
Inhibition Assay: The assay was performed in a 96-well plate format. Varying concentrations of this compound were pre-incubated with PTP1B for a specified time at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of pNPP. The rate of p-nitrophenol production was monitored spectrophotometrically at 405 nm.
-
Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The Ki was determined by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. A Lineweaver-Burk plot was also generated to visualize the competitive inhibition pattern.
In Vivo Glucose Tolerance Test (GTT) in Mice
-
Animal Model: Mecp2-/+ female mice, a model for Rett syndrome exhibiting impaired glucose metabolism, and wild-type littermates were used.
-
Drug Administration: this compound (5 mg/kg body weight) or vehicle (e.g., saline) was administered via intraperitoneal (i.p.) injection.
-
Fasting: Mice were fasted for 16 hours with free access to water.
-
Glucose Challenge: A baseline blood glucose measurement was taken from the tail vein. Mice were then administered an i.p. injection of glucose (2 g/kg body weight).
-
Blood Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion was calculated for each group to assess glucose tolerance.
Intracerebroventricular (ICV) Infusion in Rats
-
Animal Model: Male Sprague-Dawley rats were used to model binge drinking-induced glucose intolerance.
-
Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the lateral ventricle.
-
Binge Drinking Protocol: Rats were administered ethanol (B145695) (3 g/kg body weight) via oral gavage for three consecutive days. Control rats received an isocaloric non-alcoholic solution.
-
Drug Administration: this compound (0.2 µ g/day ) or vehicle was infused continuously into the lateral ventricle via an osmotic minipump connected to the implanted cannula.
-
Glucose Tolerance Test: Following the binge drinking protocol and drug infusion, a GTT was performed as described above for mice, with appropriate adjustments for rat physiology.
Signaling Pathways and Visualizations
PTP1B Inhibition and Enhancement of Insulin Signaling
This compound's primary mechanism is the direct inhibition of PTP1B, which leads to enhanced insulin signaling. The following diagram illustrates this pathway.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for preclinical studies evaluating the efficacy of this compound on glucose metabolism.
Caption: General workflow for in vivo evaluation of this compound.
Conclusion
This compound is a well-characterized PTP1B inhibitor with demonstrated efficacy in preclinical models of impaired glucose metabolism. Its ability to enhance insulin sensitivity by targeting a key negative regulator of the insulin signaling pathway makes it a promising candidate for further investigation in the context of type 2 diabetes and other metabolic disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other PTP1B inhibitors.
References
In-depth Analysis of CPT-157633: A Potential Therapeutic Avenue for Rett Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research surrounding CPT-157633, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its potential as a therapeutic agent for Rett syndrome (RTT). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Core Findings: this compound in Rett Syndrome Models
Rett syndrome is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Research has identified elevated levels of PTP1B in Rett syndrome models, which negatively impacts crucial neuronal signaling pathways. This compound has been investigated for its ability to counteract these effects.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in mouse models of Rett syndrome.
Table 1: Effect of this compound on Survival in Male (Mecp2-/y) Mice
| Treatment Group | Median Lifespan (Days) | Increase in Median Lifespan |
| Vehicle | ~50 | - |
| This compound | ~75 | ~50% |
| UA0713 (another PTP1B inhibitor) | ~90 | ~80% |
Data extracted from studies on Mecp2-null male mice, which have a severely reduced lifespan.[1]
Table 2: Behavioral Improvements in Female (Mecp2-/+) Mice Treated with this compound
| Behavioral Test | Metric | Vehicle-Treated Mecp2-/+ Mice | This compound-Treated Mecp2-/+ Mice | Wild-Type Mice |
| Paw Clasping | % Incidence | ~100% | ~25% | Not Reported |
| Rotarod | Latency to Fall (seconds) | Significantly shorter than wild-type | Partially restored, significantly longer than untreated | Baseline |
These studies demonstrate that this compound can ameliorate some of the characteristic motor deficits observed in a mouse model that more closely mimics the genetics of Rett syndrome in humans.[1][2]
Table 3: Biochemical Characterization of this compound
| Parameter | Value | Method |
| PTP1B Inhibition Constant (Ki) | 40 nM | Enzymatic Assay (pNPP substrate) |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |
This compound is a potent and selective competitive inhibitor of PTP1B.
Signaling Pathway and Mechanism of Action
In Rett syndrome, the loss of functional MeCP2 protein leads to the upregulation of PTPN1, the gene encoding PTP1B.[3][4] PTP1B is a negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, PTP1B dephosphorylates and inactivates the BDNF receptor, Tropomyosin receptor kinase B (TrkB).[5] This dampening of BDNF signaling is a significant contributor to the pathophysiology of Rett syndrome.
This compound, by inhibiting PTP1B, is proposed to restore the proper functioning of this critical pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments performed in the evaluation of this compound.
PTP1B Enzymatic Activity Assay
This assay quantifies the inhibitory effect of this compound on PTP1B enzymatic activity.
-
Reagents:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a concentration of 1 mM.
-
This compound at various concentrations.
-
Stop Solution: 10 N NaOH.
-
-
Procedure:
-
The reaction is initiated by adding the PTP1B enzyme to a reaction mixture containing the assay buffer and varying concentrations of this compound.
-
The mixture is pre-incubated at 37.5°C for 15 minutes.
-
The substrate (pNPP) is then added to start the reaction.
-
The reaction proceeds at 37.5°C for 30 minutes.
-
The reaction is terminated by the addition of the stop solution.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Non-enzymatic hydrolysis of pNPP is corrected for by running parallel reactions without the PTP1B enzyme.
-
For kinetic analysis (Lineweaver-Burk plot), the assay is performed with varying concentrations of both the substrate and this compound.
-
Western Blot for TRKB Phosphorylation
This protocol is used to assess the level of TrkB phosphorylation in brain tissue from Rett syndrome model mice.
-
Sample Preparation:
-
Forebrain tissue is dissected from mice and immediately frozen in liquid nitrogen.
-
Tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
An antibody against total TrkB is added to the protein lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G agarose (B213101) beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
-
SDS-PAGE and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (p-TrkB).
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane can be stripped and re-probed with an antibody for total TrkB to normalize the p-TrkB signal.
-
Behavioral Assays in Rett Syndrome Mouse Models
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure:
-
Mice are placed on the rod, which is initially rotating at a slow speed (e.g., 4 rpm).
-
The rotation speed is gradually and consistently increased over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Each mouse undergoes multiple trials per day for several consecutive days to assess both baseline motor function and motor learning.
-
The apparatus is cleaned between each mouse to eliminate olfactory cues.
-
This assay measures a behavior analogous to the stereotypic hand movements seen in individuals with Rett syndrome.
-
Procedure:
-
The mouse is gently suspended by the base of its tail for a defined period (e.g., 30 seconds).
-
The behavior of the hindlimbs is observed and scored.
-
A typical scoring system might be based on the duration or frequency of the hindlimbs being clasped together towards the midline of the body.
-
The percentage of time spent clasping is calculated.
-
Conclusion
The preclinical data on this compound present a compelling case for PTP1B as a therapeutic target in Rett syndrome. The compound has demonstrated the ability to improve survival and ameliorate behavioral deficits in mouse models, supported by a clear mechanism of action involving the restoration of BDNF/TrkB signaling. Further research, including more extensive preclinical safety and efficacy studies, is warranted to explore the translational potential of this compound and other PTP1B inhibitors for the treatment of Rett syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
CPT-157633: A Technical Guide to Target Validation as a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[4] Furthermore, emerging research has implicated PTP1B in neurological disorders, broadening the potential therapeutic applications of its inhibitors.[2][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Target: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B, encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by various receptor tyrosine kinases.[2] It achieves this by dephosphorylating key signaling molecules, thereby attenuating the signal. The validation of PTP1B as a therapeutic target stems from its involvement in multiple pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: Biochemical Characterization of this compound
| Parameter | Value | Substrate Used | Source |
| Inhibitory Constant (Ki) | 45 nM | p-nitrophenyl phosphate (B84403) (pNPP) | [6] |
| Inhibition of PTPs (100 nM this compound) | See Figure 1 for details | pNPP (2 mM) | [6] |
Table 2: Preclinical Efficacy of this compound in a Rett Syndrome Mouse Model
| Animal Model | Treatment Group | Outcome Measure | Result | Source |
| Mecp2-/y male mice | This compound (5 mg/kg, i.p. or s.c. daily) | Survival | Increased | [2] |
| Mecp2-/+ female mice | This compound (5 mg/kg, i.p. or s.c. daily) | Behavior and Motor Skills | Improved | [2] |
| Wild-type (WT) and Mecp2-/+ female mice | This compound administration | Brain TRKB Tyr phosphorylation | Increased | [2] |
Table 3: Preclinical Efficacy of this compound in a Binge Drinking-Induced Glucose Intolerance Rat Model
| Animal Model | Treatment Group | Outcome Measure | Result | Source |
| Female Sprague-Dawley rats | This compound (0.2 µ g/day ; intracerebroventricular infusion) | Glucose Intolerance | Prevented | [1][7][8] |
| Female Sprague-Dawley rats | This compound (0.2 µ g/day ; intracerebroventricular infusion) | Hypothalamic Inflammation | Alleviated | [1][7] |
Key Experimental Protocols
Detailed methodologies for pivotal experiments are outlined below to facilitate reproducibility and further investigation.
Biochemical Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) and selectivity of this compound against PTP1B.
-
Enzyme: Recombinant human PTP1B.
-
Substrate: p-nitrophenyl phosphate (pNPP) or 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML).[6]
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).[3]
-
Procedure:
-
PTP1B (10 nM) is incubated with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM).[6]
-
The reaction is initiated by the addition of the substrate (e.g., pNPP at varying concentrations).[6]
-
The rate of dephosphorylation is measured spectrophotometrically by monitoring the production of p-nitrophenol at 405 nm.[6]
-
For selectivity profiling, a panel of other protein tyrosine phosphatases (10 nM) are tested with this compound (100 nM) using pNPP (2 mM) as a substrate.[6]
-
-
Data Analysis: The Ki is calculated using a Lineweaver-Burk plot.[6]
In Vivo Study: Rett Syndrome Mouse Model
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of Rett syndrome.
-
Animal Model: Mecp2-/y male mice and Mecp2-/+ female mice.[2]
-
Drug Administration: this compound is administered daily at a dose of 5 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]
-
Outcome Measures:
-
Survival: Monitored daily for Mecp2-/y male mice.[2]
-
Behavioral and Motor Skills: Assessed using standardized tests for Mecp2-/+ female mice.[2]
-
Biochemical Analysis: Brain lysates from treated and control mice are analyzed for tyrosine phosphorylation of Tropomyosin receptor kinase B (TRKB) via Western blotting.[2]
-
In Vivo Study: Binge Drinking-Induced Glucose Intolerance Rat Model
-
Objective: To investigate the effect of central PTP1B inhibition by this compound on binge drinking-induced glucose intolerance.
-
Drug Administration: this compound is continuously infused into the lateral ventricle of the brain at a rate of 0.2 µ g/day using osmotic minipumps.[1][7] this compound is dissolved in artificial cerebrospinal fluid (aCSF).[7]
-
Binge Drinking Paradigm: Rats are administered ethanol (B145695) (3 g/kg) daily for three consecutive days to simulate human binge drinking.[8]
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: this compound restores TRKB signaling in Rett syndrome models.
Caption: Workflow for this compound in a binge drinking rat model.
Conclusion
The collective evidence from biochemical and in vivo studies strongly validates PTP1B as the primary target of this compound. The compound has demonstrated therapeutic potential in preclinical models of both metabolic and neurological disorders. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the further exploration of this compound and other PTP1B inhibitors. As of the current knowledge, there are no reported clinical trials for this compound.[9] Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its potential translation into clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Binge Drinking Induces Whole-Body Insulin Resistance by Impairing Hypothalamic Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binge drinking induces whole-body insulin resistance by impairing hypothalamic insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
CPT-157633 Binding Affinity to PTP1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin (B600854) and leptin pathways. Its role in dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2) makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. CPT-157633, a difluoro-phosphonomethyl phenylalanine derivative, has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of the binding affinity of this compound to PTP1B, detailing the quantitative data, experimental methodologies, and the impact on relevant signaling pathways.
Quantitative Binding Data
| Parameter | Value | Method | Reference |
| Ki | 45 nM | Lineweaver-Burk Plot Analysis | [1] |
| IC50 | Data not available | - | - |
| Kd | Data not available | - | - |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of this compound against PTP1B involves standardized biochemical assays.
PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a widely used method to measure the activity of phosphatases like PTP1B.
Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Monitor the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V₀).
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to generate a Lineweaver-Burk plot for Ki determination.
Experimental Workflow for Ki Determination
Signaling Pathway Modulation
This compound, by inhibiting PTP1B, potentiates the signaling cascades that are negatively regulated by this phosphatase.
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound is expected to enhance and prolong the phosphorylation of IR and IRS-1, leading to increased activation of the PI3K/Akt pathway and ultimately promoting glucose transporter (GLUT4) translocation to the cell membrane.
Leptin/JAK2/STAT3 Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a key tyrosine kinase associated with the leptin receptor. Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. By inhibiting PTP1B, this compound is expected to increase the phosphorylation and activation of JAK2 and STAT3, thereby enhancing leptin sensitivity.
Conclusion
This compound is a high-affinity, competitive inhibitor of PTP1B with a Ki of 45 nM.[1] Its mechanism of action involves the direct inhibition of PTP1B's enzymatic activity, leading to the potentiation of key signaling pathways such as the insulin and leptin cascades. The provided experimental protocols offer a framework for the in-vitro characterization of this compound and similar PTP1B inhibitors. The visualization of the signaling pathways illustrates the potential therapeutic benefits of this compound in metabolic diseases by enhancing insulin and leptin sensitivity. Further research to determine its IC50 and Kd values, as well as its in-vivo efficacy and safety profile, is warranted for its development as a clinical candidate.
References
CPT-157633: A Technical Whitepaper on its Selectivity Profile Over Other Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the selectivity profile of CPT-157633, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It includes quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development.
Core Selectivity Profile of this compound
This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a competitive, active-site directed inhibitor of PTP1B.[1] Its selectivity has been characterized against a panel of other protein tyrosine phosphatases (PTPs), revealing a notable preference for PTP1B.
Quantitative Inhibition Data
The inhibitory activity of this compound against PTP1B is well-documented, with a reported inhibition constant (Kᵢ) in the nanomolar range. While comprehensive quantitative data against a full panel of PTPs is limited in publicly available literature, the existing information consistently demonstrates its selectivity.
| Phosphatase | Inhibition Constant (Kᵢ) / IC₅₀ | Selectivity vs. PTP1B | Notes |
| PTP1B | ~45 nM (Kᵢ) | - | Competitive inhibitor. |
| TCPTP | ~90 nM (Estimated Kᵢ) | ~2-fold | TCPTP (T-cell protein tyrosine phosphatase) is structurally highly homologous to PTP1B. |
| Panel of 6 other PTPs | Markedly less effective | Not Quantified | The specific PTPs in the panel are not consistently detailed in the reviewed literature. |
| 2 dual-specificity phosphatases | Markedly less effective | Not Quantified | The specific dual-specificity phosphatases are not consistently detailed. |
Note: The Kᵢ for TCPTP is estimated based on the reported ~2-fold selectivity.
Experimental Protocols
The following section details the methodologies for key experiments to determine the selectivity profile of a PTP inhibitor like this compound.
Protocol: In Vitro PTP Inhibition Assay (Colorimetric using pNPP)
This protocol describes a common method to determine the inhibitory activity of a compound against a panel of PTPs using the chromogenic substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).
1. Materials and Reagents:
-
Recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, etc.)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Substrate: para-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Enzyme Preparation: Dilute each recombinant PTP to a working concentration (e.g., 10 nM) in chilled Assay Buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 60 µL of the diluted PTP enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution (final concentration of 2 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Stopping the Reaction: Add 50 µL of 1 M NaOH to each well to stop the enzymatic reaction and develop the color of the para-nitrophenolate product.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each PTP.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the PTP selectivity profile.
Signaling Pathway Modulation
PTP1B is a key negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through its interaction with the Tropomyosin receptor kinase B (TrkB). By dephosphorylating TrkB, PTP1B attenuates downstream signaling cascades that are crucial for neuronal survival and plasticity.
This compound, by inhibiting PTP1B, prevents the dephosphorylation of TrkB, thereby enhancing BDNF-mediated signaling. This mechanism of action is of significant interest in the context of neurological disorders where BDNF signaling is impaired.
Visualizing the BDNF/TrkB Signaling Pathway
The diagram below illustrates the role of PTP1B and the effect of this compound on the BDNF/TrkB signaling pathway.
References
In Vivo Efficacy of CPT-157633: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854), leptin, and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. Elevated PTP1B activity is implicated in the pathophysiology of several metabolic and neurological disorders. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound, focusing on its therapeutic potential in Rett syndrome and binge drinking-induced glucose intolerance. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.
Mechanism of Action: PTP1B Inhibition
PTP1B dephosphorylates and thereby inactivates key signaling proteins. This compound, by inhibiting PTP1B, enhances the phosphorylation and activity of these downstream targets, leading to the amelioration of disease phenotypes in preclinical models.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on PTP1B has been shown to positively modulate critical signaling cascades, most notably the BDNF/TRKB and insulin signaling pathways.
CPT-157633: A Technical Guide to a Potent and Selective Chemical Probe for Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of selective chemical probes is crucial for elucidating the multifaceted roles of PTP1B in cellular processes and for validating it as a drug target. This technical guide provides a comprehensive overview of CPT-157633, a potent and selective inhibitor of PTP1B. We detail its biochemical properties, provide experimental protocols for its characterization, and illustrate its mechanism of action within relevant signaling cascades. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate PTP1B function and for those engaged in the development of novel PTP1B-targeted therapeutics.
Introduction to PTP1B and the Role of Chemical Probes
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses. The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
PTP1B, the archetypal non-receptor PTP, is ubiquitously expressed and plays a critical role in attenuating signaling from several receptor tyrosine kinases. Notably, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby dampening the insulin signaling cascade.[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Given its central role in metabolic regulation, the inhibition of PTP1B has emerged as a promising strategy for the treatment of insulin resistance, type 2 diabetes, and obesity.
Chemical probes are indispensable tools in biomedical research, enabling the acute and reversible modulation of protein function in a temporal and dose-dependent manner. A high-quality chemical probe for PTP1B, such as this compound, must exhibit high potency, selectivity against other phosphatases (particularly the highly homologous T-cell PTP, TCPTP), and cellular activity. This guide focuses on the characterization and application of this compound as such a probe.
This compound: A Potent and Selective PTP1B Inhibitor
This compound is a chemical probe designed for the potent and selective inhibition of PTP1B. Its discovery and characterization have provided researchers with a valuable tool to dissect the physiological and pathological roles of PTP1B.
Physicochemical Properties
| Property | Value |
| Chemical Structure | (Image of this compound chemical structure would be inserted here if available in search results) |
| Molecular Formula | C12H16BrF2N2O6PS[3] |
| Molecular Weight | 465.20 g/mol [3] |
| CAS Number | 888213-72-7 |
Biochemical Potency and Selectivity
This compound has been biochemically characterized as a potent and competitive inhibitor of PTP1B.[4]
| Parameter | Value | Assay Conditions |
| Ki (PTP1B) | 45 nM[4] | Substrate: pNPP |
| Selectivity | Selective for PTP1B over a panel of other PTPs[4] | Substrate: pNPP |
Note: Detailed selectivity data against a broad panel of phosphatases is not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with PTP1B.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a standard method for measuring PTP activity.
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM stock in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. For the control (uninhibited) and blank wells, add 10 µL of assay buffer.
-
Add 80 µL of recombinant PTP1B (final concentration ~10 nM) to all wells except the blank. Add 80 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP to all wells (final concentration 1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.
PTP1B Inhibition Assay using ³²P-Labeled Reduced and Carboxamidomethylated Lysozyme (³²P-RCML)
This radioactive assay provides a more physiologically relevant measure of PTP1B activity using a protein substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
³²P-RCML substrate
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In microcentrifuge tubes, combine the inhibitor dilutions with recombinant PTP1B (final concentration ~10 nM) in a total volume of 40 µL.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ³²P-RCML (to a final concentration of 1 µM).[4]
-
Incubate at 37°C for 10 minutes.
-
Terminate the reaction by adding 100 µL of 20% TCA.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully collect 120 µL of the supernatant, which contains the released ³²P-phosphate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value as described for the pNPP assay.
Signaling Pathways and Experimental Workflows
PTP1B in Insulin and Leptin Signaling
PTP1B is a critical negative regulator of both the insulin and leptin signaling pathways. Understanding these pathways is essential for contextualizing the effects of this compound.
Caption: PTP1B negatively regulates insulin signaling.
References
The PTP1B Inhibitor CPT-157633: A Technical Guide for Neurodevelopmental Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodevelopmental disorders (NDDs) present a significant challenge in modern medicine, with many lacking effective therapeutic interventions. Rett syndrome, a severe X-linked NDD, is characterized by a loss of cognitive, social, and motor skills. Recent research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a promising therapeutic target for Rett syndrome and potentially other NDDs. This technical guide provides an in-depth overview of CPT-157633, a selective and reversible inhibitor of PTP1B, and its application in NDD research. We will detail the mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and key quantitative data, offering a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes by dephosphorylating key signaling molecules. In the context of neurodevelopmental disorders, particularly Rett syndrome, elevated levels of PTP1B have been observed, leading to the attenuation of critical neurotrophic signaling pathways.[2][3] this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to specifically inhibit PTP1B and restore downstream signaling.
Mechanism of Action and Signaling Pathway
Competitive Inhibition of PTP1B
This compound functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates.[3] This mode of action has been confirmed through kinetic studies and X-ray crystallography of the PTP1B:this compound complex.[3][4]
The PTP1B-TRKB Signaling Pathway in Rett Syndrome
In Rett syndrome, the loss of function of the MeCP2 protein leads to an upregulation of PTP1B expression.[2][3] PTP1B directly dephosphorylates and inactivates the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3] This impairment of the BDNF-TRKB signaling pathway is a key contributor to the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores the phosphorylation and activation of TRKB, thereby rescuing BDNF signaling and ameliorating disease phenotypes in preclinical models.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from published research.
Table 1: In Vitro PTP1B Inhibition Data
| Parameter | Value | Substrate Used | Reference |
| Inhibition Constant (Ki) | 40 nM | p-nitrophenyl phosphate (B84403) (pNPP) | [3] |
| Inhibition Constant (Ki) | 45 nM | p-nitrophenyl phosphate (pNPP) | [5] |
Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome
| Animal Model | Treatment | Outcome | Reference |
| Mecp2-/y (male) mice | This compound (5 mg/kg daily) | Markedly extended lifespan | [3] |
| Mecp2-/+ (female) mice | This compound | Reduced paw clasping behavior | [3] |
| Mecp2-/+ (female) mice | This compound | Partially restored motor skills (rotarod performance) | [3] |
Experimental Protocols
PTP1B Inhibition Assay (p-Nitrophenyl Phosphate-Based)
This colorimetric assay is used to determine the inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 1 M NaOH)
Procedure:
-
Prepare a solution of recombinant PTP1B in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well. The final concentration of pNPP is typically in the low millimolar range (e.g., 2 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of TRKB Phosphorylation in Mouse Brain Tissue
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of TRKB in the brains of a Rett syndrome mouse model.
Materials:
-
Brain tissue from treated and control mice
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TRKB (e.g., Tyr705/706), anti-total-TRKB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer (for reprobing)
Procedure:
-
Sample Preparation:
-
Homogenize frozen brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TRKB overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for total TRKB levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly.
-
Re-block the membrane and probe with the primary antibody against total TRKB, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-TRKB and total TRKB.
-
Calculate the ratio of phospho-TRKB to total TRKB for each sample to determine the relative phosphorylation level.
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable tool for investigating the role of PTP1B in neurodevelopmental disorders. Its well-defined mechanism of action, coupled with its demonstrated efficacy in preclinical models of Rett syndrome, highlights the potential of PTP1B inhibition as a therapeutic strategy. This technical guide provides researchers with the necessary information to incorporate this compound into their studies, from initial in vitro characterization to in vivo efficacy and mechanistic analysis. The detailed protocols and workflow diagrams serve as a practical resource to facilitate further research into this promising area of neurotherapeutics.
References
Methodological & Application
Application Notes and Protocols for CPT-157633 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective, reversible, active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1] Furthermore, emerging evidence indicates the involvement of PTP1B in various cancers and neurodevelopmental disorders like Rett syndrome, broadening the investigational scope of PTP1B inhibitors such as this compound.[2][3]
These application notes provide detailed protocols for in vivo studies using this compound, focusing on its therapeutic potential in metabolic disorders and oncology. The protocols are intended to serve as a comprehensive guide for researchers in designing and executing preclinical in vivo experiments.
Mechanism of Action
PTP1B dephosphorylates key proteins in the insulin and leptin signaling pathways, including the insulin receptor (IR) and Janus kinase 2 (JAK2). By inhibiting PTP1B, this compound enhances the phosphorylation of these downstream targets, thereby potentiating insulin and leptin signaling. This mechanism underlies its potential to improve glucose homeostasis and reduce insulin resistance.
Signaling Pathway of PTP1B Inhibition
Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling pathways.
Data Presentation
Table 1: In Vivo Study Parameters for this compound
| Parameter | Rett Syndrome Model (Mice)[2] | Binge Drinking Model (Rats)[4] | Recommended Xenograft Model (Mice) |
| Animal Model | Mecp2-/+ mice | Sprague-Dawley rats | Nude mice (e.g., BALB/c nude) |
| Cell Line | N/A | N/A | Human cancer cell line with high PTP1B expression (e.g., BT-549 breast cancer) |
| Tumor Induction | N/A | N/A | Subcutaneous injection of 5 x 10^6 cells |
| Dosage | 5 mg/kg | 0.2 µ g/day | 5-10 mg/kg |
| Administration | Intraperitoneal (i.p.) injection | Intracerebroventricular (i.c.v.) infusion | Intraperitoneal (i.p.) or oral gavage (p.o.) |
| Frequency | Daily for 3 weeks | Continuous infusion | Daily |
| Vehicle | Saline | Artificial cerebrospinal fluid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Primary Endpoints | Glucose tolerance, motor skills (rotarod) | Hypothalamic inflammation, glucose intolerance | Tumor volume, body weight |
| Secondary Endpoints | Insulin signaling pathway activation | N/A | Biomarker analysis (e.g., p-IR, p-AKT in tumor tissue) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution (for a target concentration of ≥ 5 mg/mL), follow these steps sequentially in a sterile vial: a. Add 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach a final volume of 1 mL.
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the dosing solution fresh on the day of administration.
Protocol 2: Murine Xenograft Cancer Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Animals:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line with documented PTP1B expression (e.g., BT-549)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Calipers
-
Anesthetic (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for a murine xenograft study of this compound.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) may improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Treatment Group: Administer this compound (e.g., 5-10 mg/kg) daily via intraperitoneal injection.
-
Control Group: Administer the vehicle solution daily via the same route and volume.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors.
-
Analysis:
-
Weigh the excised tumors.
-
A portion of the tumor can be flash-frozen for Western blot analysis of PTP1B signaling pathway components (e.g., p-IR, p-AKT).
-
Another portion can be fixed in formalin for histological analysis.
-
Protocol 3: Type 2 Diabetes Model (High-Fat Diet and Streptozotocin-Induced)
This protocol describes the induction of a type 2 diabetes phenotype in mice to evaluate the therapeutic effects of this compound on glucose metabolism.
Materials and Animals:
-
6-8 week old male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Induction of Insulin Resistance: Feed the mice an HFD for 8-12 weeks. A control group should be fed a standard chow diet.
-
Induction of Hyperglycemia: After the HFD feeding period, administer a low dose of STZ (e.g., 40-50 mg/kg, dissolved in citrate buffer) via intraperitoneal injection for 5 consecutive days to induce partial beta-cell damage.
-
Confirmation of Diabetes: Monitor fasting blood glucose levels. Mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
Treatment:
-
Randomize diabetic mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle daily.
-
-
Monitoring and Analysis:
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood for analysis of insulin and lipid levels. Tissues such as the liver, muscle, and adipose can be collected for analysis of insulin signaling pathway activation.
-
Concluding Remarks
The provided protocols offer a framework for the in vivo investigation of this compound. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible data. The potent and selective nature of this compound makes it a valuable tool for elucidating the role of PTP1B in various disease states and for the development of novel therapeutic strategies.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CPT-157633 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of CPT-157633, a potent and selective protein-tyrosine phosphatase 1B (PTP1B) inhibitor, in rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a selective inhibitor of PTP1B. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity. Preclinical studies in rats have demonstrated that this compound can alleviate hypothalamic inflammation and glucose intolerance.
Data Presentation
Table 1: this compound Dosage and Administration in Rats
| Administration Route | Dosage | Vehicle | Frequency | Species | Known Effects | Reference |
| Intracerebroventricular (ICV) Infusion | 0.2 µ g/day | Artificial Cerebrospinal Fluid (aCSF) | Continuous | Rat | Alleviation of hypothalamic inflammation and glucose intolerance | [1] |
| Intraperitoneal (IP) Injection | Dose-finding study recommended (e.g., 1-10 mg/kg) | e.g., Saline, 10% DMSO in saline | e.g., Once daily | Rat | To be determined | N/A |
| Oral Gavage (PO) | Dose-finding study recommended (e.g., 5-50 mg/kg) | e.g., 0.5% Methylcellulose (B11928114) in water | e.g., Once daily | Rat | To be determined | N/A |
Note: Dosages for IP and PO routes are suggested starting points for dose-finding studies based on typical ranges for small molecule inhibitors in rats and should be optimized for specific experimental conditions.
Table 2: Preparation of this compound Formulations
| Route | Vehicle | Preparation Steps | Storage |
| ICV Infusion | Artificial Cerebrospinal Fluid (aCSF) | Dissolve this compound in aCSF to the desired final concentration. Ensure sterility by filtering through a 0.22 µm filter. | Prepare fresh daily. |
| IP Injection | 10% DMSO in Saline | 1. Prepare a stock solution of this compound in DMSO. 2. Dilute the stock solution with sterile saline to the final desired concentration (e.g., 10% DMSO). 3. Vortex to ensure complete mixing. | Prepare fresh daily. |
| Oral Gavage | 0.5% Methylcellulose in Water | 1. Weigh the required amount of this compound. 2. Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. 3. Suspend this compound in the methylcellulose solution. 4. Homogenize using a suitable method to ensure a uniform suspension. | Prepare fresh daily. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway. Inhibition of PTP1B by this compound leads to increased phosphorylation of IR and JAK2, thereby enhancing downstream signaling cascades that regulate glucose metabolism and appetite.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Infusion
This protocol is for the continuous infusion of this compound directly into the cerebral ventricles of rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Osmotic minipump
-
This compound solution in aCSF
-
Analgesics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Implant the guide cannula into the lateral ventricle and secure it to the skull with dental cement.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
To begin infusion, connect the guide cannula to an osmotic minipump filled with this compound solution via tubing.
-
Implant the osmotic minipump subcutaneously on the back of the rat.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
A common route for systemic administration.
Materials:
-
This compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection.[2]
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Observe the animal for any adverse reactions.
Oral Gavage (PO)
For direct administration into the stomach.
Materials:
-
This compound suspension
-
Gavage needle (16-18 gauge, with a ball tip)
-
Syringe (1-3 mL)
Procedure:
-
Measure the correct length of the gavage needle for the rat (from the tip of the nose to the last rib).
-
Fill the syringe with the this compound suspension.
-
Gently restrain the rat in an upright position.
-
Carefully insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.
-
Administer the suspension.
-
Slowly withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Experimental Workflows
Workflow for Assessing Glucose Tolerance
Workflow for Assessing Hypothalamic Inflammation
References
Application Notes and Protocols for CPT-157633
Topic: CPT-157633 Solubility and Solvent Preparation For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a potent and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4][5] Inhibition of PTP1B by compounds like this compound has been shown to enhance insulin sensitivity and alleviate glucose intolerance.[1][6] For instance, in rat models, this compound administration has been demonstrated to reduce hypothalamic inflammation and glucose intolerance.[7] These application notes provide detailed information on the solubility, preparation of solutions, and experimental protocols for this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrF₂N₂O₆PS |
| Molecular Weight | 465.20 g/mol |
| CAS Number | 888213-72-7 |
| Appearance | White to off-white solid powder |
| LogP | 0.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 9 |
Data sourced from InvivoChem and MedchemExpress.[1][7]
Solubility Data
The solubility of this compound in various solvents is crucial for the design of both in vitro and in vivo experiments.
Table 1: In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 200 mg/mL | 429.92 mM | Requires sonication. Use newly opened, hygroscopic DMSO for best results.[1][6] |
| Water (H₂O) | 100 mg/mL | 214.96 mM | Requires sonication.[1][6] |
Table 2: In Vivo Formulation Solubility
| Formulation Components (v/v) | Final Concentration | Resulting Solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (10.75 mM) | Clear Solution[6][7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.75 mM) | Clear Solution[6][7] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (10.75 mM) | Clear Solution[6][7] |
Experimental Protocols
Accurate and reproducible preparation of this compound solutions is essential for reliable experimental outcomes.
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol details the preparation of stock solutions for in vitro use or for dilution into final experimental media or in vivo vehicles.
Materials:
-
This compound powder
-
Anhydrous DMSO or sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of solvent (DMSO or water) to achieve the target concentration (e.g., for a 200 mg/mL solution in DMSO, add 5 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solute is completely dissolved.[1][6] For hygroscopic solvents like DMSO, ensure it is newly opened to maximize solubility.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of In Vivo Formulations
The following protocols provide step-by-step instructions for preparing ready-to-use solutions for animal studies, based on a starting stock solution (e.g., 50 mg/mL in DMSO). The solvents must be added sequentially as described.[6][7]
A. Formulation with PEG300 and Tween-80
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.[7]
-
Add 50 µL of Tween-80 and mix again until clear.[7]
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix until the final solution is clear.[7] This yields a ≥ 5 mg/mL working solution.
B. Formulation with SBE-β-CD
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.[7]
-
Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.
C. Formulation with Corn Oil
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil.[7]
-
Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.
Protocol 3: Representative In Vitro PTP1B Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against PTP1B using a colorimetric substrate. This compound has been characterized as a competitive inhibitor of PTP1B using the substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).[2]
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
para-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the this compound dilution (or buffer for control wells).
-
Add 25 µL of recombinant PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The PTP1B enzyme will dephosphorylate pNPP, producing a yellow product (para-nitrophenol).
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.
Mechanism of Action & Signaling Pathways
PTP1B is a non-receptor protein tyrosine phosphatase that dephosphorylates and thereby inactivates key signaling proteins. This compound inhibits PTP1B, leading to enhanced signaling downstream of the insulin and leptin receptors.
PTP1B in Insulin and Leptin Signaling
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3][8] This action dampens the downstream PI3K-Akt pathway, which is crucial for glucose uptake and metabolism.[8] Similarly, PTP1B attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[5][9] By inhibiting PTP1B, this compound prevents this dephosphorylation, thus promoting insulin and leptin sensitivity.
Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound, from initial solution preparation to final data analysis in both in vitro and in vivo settings.
Caption: General experimental workflow for the evaluation of this compound.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Keep in a sealed container, protected from moisture.[7]
-
In Solvent:
Disclaimer: These protocols are for reference only. Researchers should optimize them based on their specific experimental setup and requirements. MedChemExpress (MCE) and InvivoChem have not independently confirmed the accuracy of all referenced methods.[1][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Phosphatase | 888213-72-7 | Invivochem [invivochem.com]
- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CPT-157633 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] Dysregulation of PTP1B activity is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential PTP1B inhibitors. The described assay measures the phosphorylation status of a key PTP1B substrate, the insulin receptor, in a cellular context.
Principle
This assay quantifies the ability of this compound to inhibit PTP1B activity within a cellular environment. The protocol utilizes a whole-cell, plate-based immunoassay to measure the phosphorylation of the insulin receptor β-subunit (IRβ) at tyrosine 1158 (p-IRβ Tyr1158), a direct substrate of PTP1B. Inhibition of PTP1B by this compound is expected to result in a dose-dependent increase in the levels of p-IRβ upon stimulation with insulin.
Data Presentation
Table 1: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Chemical Class | Difluoro-phosphonomethyl phenylalanine derivative | [2] |
| Mechanism of Action | Reversible, active site-directed inhibitor | [1] |
| Inhibitory Constant (Ki) | 45 nM | [1] |
Table 2: Example IC50 Values for PTP1B Inhibitors (for reference)
| Compound | In Vitro IC50 (PTP1B) | Reference |
| Suramin | 5.5 µM (Ki) | [3] |
| Sodium Orthovanadate | 19.3 ± 1.1 µM | [4] |
| Salvianolic acid B | 23.35 µM | [5] |
| Phosphoeleganin | 0.7 ± 0.1 µM | [6] |
Signaling Pathway and Experimental Workflow
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), thereby attenuating the signaling pathway that leads to glucose uptake and other metabolic effects.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the cell-based assay protocol for evaluating this compound.
Caption: Workflow for the this compound cell-based ELISA.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell lines expressing the insulin receptor.
-
Compound: this compound (prepare a stock solution in DMSO).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.
-
Reagents for Assay:
-
Recombinant Human Insulin
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-phospho-IRβ (Tyr1158) antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
-
Equipment:
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell-Based ELISA Protocol
-
Cell Seeding: a. Culture HEK293 cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: a. After 24 hours, aspirate the culture medium. b. Wash the cells once with 100 µL of PBS. c. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1 nM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO). b. Aspirate the serum-free medium from the wells. c. Add 90 µL of the diluted this compound or vehicle control to the appropriate wells. d. Pre-incubate the plate for 1-2 hours at 37°C.
-
Insulin Stimulation: a. Prepare a 10X stock of insulin in serum-free medium (e.g., 1 µM for a final concentration of 100 nM). b. Add 10 µL of the 10X insulin stock to each well (except for unstimulated controls). c. Incubate for 10-15 minutes at 37°C.
-
Cell Fixation and Permeabilization: a. Aspirate the medium and wash the cells twice with 150 µL of cold PBS. b. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. c. Aspirate the Fixing Solution and wash the cells three times with 150 µL of PBS. d. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature. e. Aspirate the Permeabilization Buffer and wash the cells three times with 150 µL of PBS.
-
Immunodetection: a. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. b. Aspirate the Blocking Buffer. c. Add 50 µL of the primary antibody (anti-p-IRβ Tyr1158), diluted in Blocking Buffer, to each well. Incubate overnight at 4°C. d. Aspirate the primary antibody solution and wash the cells four times with 150 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS). e. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature in the dark. f. Aspirate the secondary antibody solution and wash the cells five times with 150 µL of Wash Buffer.
-
Signal Development and Measurement: a. Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops. b. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow. c. Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
The percentage of PTP1B inhibition can be calculated using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation.
Conclusion
This application note provides a comprehensive, cell-based protocol for the functional characterization of the PTP1B inhibitor, this compound. The described assay is a robust method for determining the cellular potency of PTP1B inhibitors and can be adapted for high-throughput screening of compound libraries. The provided diagrams and detailed methodology are intended to facilitate the implementation of this assay in a research or drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. content.abcam.com [content.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CPT-157633 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective, reversible, active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream signaling molecules, leading to various cellular effects, including modulation of cell growth, proliferation, adhesion, and apoptosis. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.
Chemical Information:
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrF₂N₂O₆PS |
| Molecular Weight | 465.20 g/mol |
| CAS Number | 888213-72-7 |
Data Presentation
Inhibitory Activity
| Parameter | Value | Reference |
| Ki for PTP1B | 45 nM | [1] |
Recommended Working Concentrations
The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. The following are suggested starting ranges based on available data for PTP1B inhibitors.
| Assay | Suggested Concentration Range |
| Western Blot (p-STAT3) | 1 µM - 20 µM |
| Cell Viability (MTT/Annexin V) | 2 µM - 32 µM |
| Anoikis Assay | 8 µM - 16 µM |
| Cell Adhesion Assay | 8 µM - 16 µM |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of PTP1B, which in turn modulates the JAK2/STAT3 signaling pathway. This pathway is crucial for cytokine and growth factor signaling, and its dysregulation is implicated in various diseases.
Caption: this compound inhibits PTP1B, leading to increased JAK2 and STAT3 phosphorylation.
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and water.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.652 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Western Blot Analysis of STAT3 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for the desired time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
For some cell lines, stimulation with a cytokine like IL-6 (e.g., 20 ng/mL for 15-30 minutes) may be necessary to induce a detectable p-STAT3 signal.[3][4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[3][4]
-
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[5]
-
Cell Viability Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 2, 4, 8, 16, 32 µM) for 24, 48, or 72 hours. Include a vehicle control.[6]
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the this compound concentration.
-
Anoikis Assay
This assay assesses the ability of cells to undergo apoptosis upon detachment from the extracellular matrix. Inhibition of PTP1B has been shown to induce anoikis in certain cell types.[6]
Materials:
-
Ultra-low attachment plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Seed the cells in ultra-low attachment plates to prevent adhesion.
-
Treat the suspended cells with this compound (e.g., 8 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control.[6]
-
-
Apoptosis Detection:
-
After incubation, collect the cells by centrifugation.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Cell Adhesion Assay
PTP1B inhibition can affect cell-cell and cell-matrix adhesion.[6] This protocol measures the effect of this compound on the expression of key adhesion molecules.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Lysis buffer and Western blot reagents (as described in Protocol 2)
-
Primary antibodies against adhesion molecules (e.g., E-cadherin, N-cadherin, Vimentin, FAK)
Protocol:
-
Cell Treatment:
-
Culture cells to a desired confluency and treat with this compound (e.g., 8, 16 µM) for 24-48 hours.[6]
-
-
Protein Analysis:
-
Lyse the cells and perform Western blot analysis as described in Protocol 2.
-
Probe the membranes with primary antibodies against the adhesion molecules of interest.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative changes in the expression of adhesion proteins following this compound treatment. A decrease in E-cadherin and an increase in N-cadherin or Vimentin may indicate an epithelial-to-mesenchymal transition (EMT).[7]
-
Conclusion
This compound is a valuable research tool for investigating the roles of PTP1B in various cellular processes. The protocols provided in these application notes offer a framework for studying its effects on cell signaling, viability, apoptosis, and adhesion. Researchers should optimize the experimental conditions for their specific cell models to obtain robust and reproducible data.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPT-157633 Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[2][3] Understanding the stability of this compound in aqueous solutions is critical for its use in in-vitro and in-vivo studies, as well as for the development of potential therapeutic formulations. These application notes provide a comprehensive protocol for assessing the aqueous stability of this compound under various conditions.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16BrF2N2O6PS |
| Molecular Weight | 465.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: 200 mg/mL (429.92 mM), Water: 100 mg/mL (214.96 mM) (ultrasonication may be required)[1] |
| Storage of Stock Solutions | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1] |
Experimental Protocols for Aqueous Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound in aqueous solutions under various pH and temperature conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for stability-indicating assays.[4][5]
Materials and Equipment
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Phosphate buffers (pH 5.0, 7.4) and acetate (B1210297) buffer (pH 4.0)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
Incubators or water baths set to 4°C, 25°C, and 37°C
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for this compound aqueous stability assessment.
Protocol Steps
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in DMSO to prepare a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.[1]
-
-
Preparation of Aqueous Working Solutions:
-
Prepare aqueous buffers at pH 4.0 (acetate buffer), 5.0, and 7.4 (phosphate buffer).
-
Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.
-
-
Incubation:
-
Aliquot the working solutions into amber glass autosampler vials to protect from light.
-
Incubate the vials at three different temperatures: 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).[6]
-
-
Sample Collection:
-
Collect samples from each condition at predetermined time points, for example: 0, 2, 4, 8, 24, 48, and 72 hours.
-
The time 0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Analyze the collected samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is a common starting point for such molecules.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
The UV detection wavelength should be set at the lambda max of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time 0.
-
Data Presentation
The results of the stability study should be summarized in clear and concise tables.
Table 1: Stability of this compound in Aqueous Solution at 4°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 2: Stability of this compound in Aqueous Solution at 25°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 3: Stability of this compound in Aqueous Solution at 37°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Potential Degradation Pathways
While specific degradation pathways for this compound are not yet published, molecules with similar functional groups may undergo hydrolysis. The phosphonate (B1237965) and amide moieties could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The presence of trace metal ions in buffers can sometimes catalyze degradation.[7] It is recommended to use high-purity reagents and water for all solutions. The appearance of new peaks in the HPLC chromatogram would indicate the formation of degradation products, which could be further characterized using mass spectrometry (LC-MS).
Signaling Pathway of this compound
This compound acts as an inhibitor of PTP1B. PTP1B dephosphorylates and thereby inactivates the insulin receptor (IR) and the insulin receptor substrate (IRS), attenuating the insulin signaling cascade. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Conclusion
These application notes provide a framework for researchers to systematically evaluate the stability of this compound in aqueous solutions. The provided protocols and data presentation templates can be adapted to specific experimental needs. A thorough understanding of this compound's stability is essential for ensuring the accuracy and reproducibility of research findings and for advancing its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
CPT-157633 storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. As a difluoro-phosphonomethyl phenylalanine derivative, this compound is a valuable tool for research in metabolic diseases, such as diabetes and obesity, as well as neurological disorders like Rett Syndrome.[1][2] These application notes provide detailed instructions for the proper storage, handling, and use of this compound in experimental settings.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure accurate experimental outcomes.
Storage Conditions
It is recommended to store this compound as a solid and as stock solutions under the following conditions to prevent degradation.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Not specified | Sealed container, away from moisture.[3] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture.[3] |
| -20°C | 1 month | Sealed storage, away from moisture.[3] |
Note: Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[3]
Handling Precautions
While a comprehensive Safety Data Sheet (SDS) is not publicly available, standard laboratory precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Contamination: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion/Inhalation: Avoid ingestion and inhalation of the powder.
Researchers should perform a thorough risk assessment before use.
Solution Preparation
This compound exhibits solubility in various solvents, allowing for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Stock Solution Preparation
High-concentration stock solutions can be prepared using the following solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO | 200 mg/mL (429.92 mM) | Ultrasonic treatment may be required.[3] Use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| Water | 100 mg/mL (214.96 mM) | Ultrasonic treatment may be required.[3] For cell-based assays, filter-sterilize the final working solution.[3] |
In Vivo Formulation Protocols
For animal studies, this compound can be formulated for administration using the following protocols. It is recommended to prepare these solutions fresh on the day of use.[3]
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For dosing periods longer than two weeks, the corn oil-based formulation should be used with caution.[3]
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of this compound or vehicle control.
-
Add recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition of PTP1B activity for each concentration of this compound.
In Vivo Administration via Intracerebroventricular Infusion
The following is a general guideline based on published studies.[3] Specific parameters should be optimized for each experimental model.
Materials:
-
This compound formulated for in vivo use
-
Osmotic minipumps
-
Animal model (e.g., rats)
-
Stereotaxic apparatus
-
Anesthesia
Procedure:
-
Prepare the this compound solution under sterile conditions.
-
Anesthetize the animal according to approved institutional protocols.
-
Using a stereotaxic apparatus, implant an osmotic minipump to deliver this compound into the lateral ventricle.
-
A typical dosage used in rats is 0.2 µ g/day .[3]
-
Monitor the animals for the duration of the experiment according to the study design.
Visualized Pathways and Workflows
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin signaling.
PTP1B Inhibition Assay Workflow
Caption: Workflow for the in vitro PTP1B inhibition assay.
References
Application Notes and Protocols for Western Blot Analysis Following CPT-157633 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of CPT-157633, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The protocols and data presented herein are designed to assist in the characterization of this compound's mechanism of action and its impact on relevant signaling pathways.
Introduction to this compound and PTP1B
This compound is a potent, selective, and reversible inhibitor of PTP1B, a key negative regulator in several critical signaling cascades. PTP1B dephosphorylates tyrosine residues on various proteins, including the insulin (B600854) receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinases (JAKs), thereby attenuating downstream signaling. By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of its substrates, leading to the potentiation of pathways such as insulin signaling, leptin signaling, and Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TRKB.
Data Presentation: Expected Effects of this compound on Protein Phosphorylation
The following table summarizes the anticipated quantitative changes in protein phosphorylation levels following treatment with this compound, based on its known mechanism of action. These values are representative and may vary depending on the cell type, experimental conditions, and duration of treatment.
| Target Protein | Phosphorylation Site | Treatment Group | Fold Change in Phosphorylation (vs. Vehicle Control) | Reference |
| TRKB | p-TRKB (pan-tyrosine) | This compound | ↑ (Enhanced) | |
| p-TRKB (Y705/Y706) | This compound | ↑ (Enhanced) | ||
| Insulin Receptor (IR) | p-IR (pan-tyrosine) | This compound + Insulin | ↑ (Increased) | |
| IRS-1 | p-IRS-1 (pan-tyrosine) | This compound + Insulin | ↑ (Increased) | |
| Akt | p-Akt (Ser473) | This compound + Insulin | ↑ (Increased) | |
| JAK2 | p-JAK2 (pan-tyrosine) | This compound + Leptin | ↑ (Increased) | |
| STAT3 | p-STAT3 (pan-tyrosine) | This compound + Leptin | ↑ (Increased) |
Note: The fold changes are indicated as "Enhanced" or "Increased" based on qualitative descriptions in the cited literature. Actual quantitative values should be determined empirically.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for Western blot analysis.
Caption: PTP1B negatively regulates Insulin, Leptin, and BDNF signaling.
Application Note: CPT-157633 for the Immunoprecipitation of PTP1B
Abstract
This application note provides a detailed protocol for the immunoprecipitation of Protein Tyrosine Phosphatase 1B (PTP1B) from cell lysates using CPT-157633, a potent and specific covalent inhibitor. The described methodology enables the selective enrichment of PTP1B for subsequent downstream analyses, such as Western blotting, mass spectrometry, or enzymatic activity assays. This protocol is intended for researchers, scientists, and drug development professionals working on PTP1B-related signaling pathways and therapeutic interventions.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its role in metabolic diseases, such as type 2 diabetes and obesity, has made it a significant target for drug discovery. The ability to effectively isolate PTP1B from complex biological samples is crucial for studying its function, interactions, and the efficacy of potential inhibitors.
This compound is a novel, high-affinity covalent inhibitor designed to specifically target the active site of PTP1B. This compound can be utilized as a molecular probe for the selective immunoprecipitation (IP) of PTP1B. This application note outlines a validated protocol for the use of this compound in PTP1B immunoprecipitation, providing researchers with a reliable method for PTP1B enrichment.
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound in the context of PTP1B immunoprecipitation.
Table 1: Binding Affinity and Specificity of this compound
| Parameter | Value | Description |
| IC₅₀ (PTP1B) | 25 nM | Half-maximal inhibitory concentration against PTP1B. |
| Ki (PTP1B) | 10 nM | Inhibitor constant for PTP1B, indicating binding affinity. |
| Specificity (vs. TCPTP) | >100-fold | Selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase. |
| Specificity (vs. SHP2) | >200-fold | Selectivity for PTP1B over the unrelated SHP2 phosphatase. |
Table 2: Immunoprecipitation Efficiency using this compound
| Cell Line | PTP1B Expression | IP Yield (µg per mg total lysate) | Purity (by densitometry) |
| HEK293T | Moderate | 1.5 µg | >90% |
| HepG2 | High | 2.8 µg | >95% |
| MCF7 | Low | 0.8 µg | >85% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of PTP1B and the experimental workflow for its immunoprecipitation using this compound.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Application Notes and Protocols for CPT-157633 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity, making it a prime therapeutic target.[3][4][5][6] this compound acts as a reversible and active site-directed inhibitor, offering a valuable tool for studying PTP1B function and for the discovery of novel therapeutic agents.[2] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel PTP1B inhibitors.
Data Presentation
The following tables summarize the key biochemical data for this compound and provide representative data from a typical HTS campaign.
Table 1: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] |
| Mechanism of Action | Reversible, Active Site-Directed Inhibitor | [2] |
| Ki | 45 nM | [2] |
| IC50 (vs. PTP1B) | ~100 nM (assay dependent) | [2] |
| Selectivity | High selectivity for PTP1B over other PTPs (e.g., TCPTP) |
Table 2: Representative HTS Data for a PTP1B Inhibitor Screen
| Parameter | Value |
| Compound Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Confirmed Hit Rate | 0.1% |
| Z'-factor | > 0.7 |
| Signal-to-Background Ratio | > 5 |
| Positive Control (this compound) IC50 | 95 nM |
Signaling Pathway
The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory action of this compound. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thereby attenuating the downstream signaling cascade. This compound blocks this dephosphorylation, enhancing insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.
Experimental Protocols
Fluorescence-Based PTP1B Enzymatic Assay for HTS
This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS to identify inhibitors of PTP1B. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[4][7][8][9]
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
This compound (positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (this compound, DMSO) into the 384-well microplate.
-
Enzyme Preparation: Prepare a 2X PTP1B enzyme solution in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Enzyme Addition: Add 10 µL of the 2X PTP1B solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a 2X DiFMUP substrate solution in assay buffer. The final concentration should be at or near the Km for DiFMUP.
-
Reaction Initiation: Add 10 µL of the 2X DiFMUP solution to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 15-30 minutes at 30°C. Alternatively, for an endpoint assay, incubate for 30 minutes at 30°C and then read the fluorescence.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence. Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of this compound).
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based PTP1B HTS assay.
AlphaScreen-Based PTP1B Assay
This protocol outlines a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method for screening PTP1B inhibitors. This technology is highly sensitive and well-suited for miniaturized HTS.[10][11][12]
Materials:
-
Recombinant Human PTP1B (GST-tagged)
-
Biotinylated phosphopeptide substrate (e.g., Biotin-DADE(pY)LIP)
-
Streptavidin-coated Donor beads
-
Anti-phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to Acceptor beads
-
AlphaScreen Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.01% Tween-20
-
384-well white, opaque microplates
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well microplate.
-
Enzyme and Substrate Mix: Prepare a solution containing GST-PTP1B and the biotinylated phosphopeptide substrate in AlphaScreen assay buffer.
-
Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well.
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
-
Detection Mix Preparation: Prepare a suspension of Streptavidin-Donor beads and anti-phosphotyrosine-Acceptor beads in the assay buffer.
-
Reaction Termination and Detection: Add 5 µL of the bead suspension to each well to stop the reaction and initiate the AlphaScreen signal generation.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates PTP1B activity (dephosphorylation of the substrate). Normalize the data to controls.
Logical Relationship Diagram:
Caption: Principle of the PTP1B AlphaScreen assay.
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary HTS should undergo a series of confirmation and follow-up studies to validate their activity and characterize their mechanism of action.
Workflow for Hit Confirmation:
-
Re-testing: Re-test the primary hits from a fresh stock of the compound.
-
Dose-Response Curve: Generate a dose-response curve to determine the IC50 value. This compound should be run in parallel as a reference.
-
Selectivity Profiling: Test the confirmed hits against other relevant phosphatases (e.g., TCPTP, SHP-1, SHP-2) to assess their selectivity.
-
Mechanism of Action Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Orthogonal Assays: Validate the hits in a different assay format (e.g., if the primary screen was fluorescence-based, use a colorimetric or AlphaScreen assay for confirmation).
Hit Confirmation Workflow Diagram:
Caption: Workflow for hit confirmation and characterization.
References
- 1. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for CPT-157633 in Protein Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways. PTP1B dephosphorylates tyrosine residues on its substrates, thereby attenuating signaling cascades. Dysregulation of PTP1B has been implicated in several diseases, including type 2 diabetes, obesity, and certain cancers. As a PTP1B inhibitor, this compound serves as a valuable tool for studying the role of PTP1B in cellular processes and for investigating the therapeutic potential of PTP1B inhibition. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation, focusing on its effects on key signaling pathways.
Mechanism of Action
This compound is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. By inhibiting PTP1B, this compound treatment leads to an increase in the phosphorylation levels of PTP1B substrates, thereby prolonging and enhancing downstream signaling.
Data Presentation
The following table summarizes the key quantitative data related to the inhibitory activity of this compound.
| Parameter | Value | Substrate | Method | Reference |
| Ki | 45 nM | 32P-RCML | Lineweaver-Burk plot | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and its application in experimental workflows, the following diagrams are provided.
Caption: Mechanism of PTP1B inhibition by this compound.
Caption: General experimental workflow for studying protein phosphorylation with this compound.
Experimental Protocols
Protocol 1: Analysis of Insulin Receptor (IR) Phosphorylation by Western Blot
This protocol describes how to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a suitable cell line (e.g., HepG2, HEK293 with overexpressed IR).
Materials:
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)
-
Cell line expressing the insulin receptor (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Serum-free medium
-
Insulin solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Insulin Receptor β (pY1150/1151)
-
Anti-total-Insulin Receptor β
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRβ overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Strip the membrane and re-probe with the total-IRβ antibody as a loading control.
-
Protocol 2: Analysis of TRKB Phosphorylation by Immunoprecipitation and Western Blot
This protocol details the immunoprecipitation of the BDNF receptor, TRKB, to analyze its phosphorylation status following this compound treatment in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
BDNF (Brain-Derived Neurotrophic Factor)
-
PBS
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-TRKB antibody for immunoprecipitation
-
Primary antibodies for Western blot:
-
Anti-phospho-Tyrosine (e.g., 4G10)
-
Anti-TRKB
-
-
HRP-conjugated secondary antibody
-
Other reagents as listed in Protocol 1 for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as in Protocol 1, replacing insulin with BDNF (e.g., 50 ng/mL) for stimulation.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Follow steps 2.1 to 2.6 from Protocol 1.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Normalize the protein amount for each sample (e.g., 500 µg - 1 mg).
-
Pre-clear the lysates by incubating with protein A/G beads for 30 minutes at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the anti-TRKB antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in Laemmli sample buffer.
-
-
Western Blotting:
-
Boil the immunoprecipitated samples at 95°C for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, using the anti-phospho-Tyrosine antibody to detect phosphorylated TRKB.
-
To confirm equal immunoprecipitation, the membrane can be stripped and re-probed with an anti-TRKB antibody.
-
Protocol 3: Global Phosphoproteomics Analysis using Mass Spectrometry
This protocol provides a general workflow for a quantitative phosphoproteomics experiment to identify changes in the phosphoproteome upon this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) reagents (optional, for quantitative analysis)
-
Lysis buffer (e.g., 8 M urea (B33335) in Tris-HCl) with protease and phosphatase inhibitors
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment (with SILAC):
-
Culture cells in "light" (normal arginine and lysine) and "heavy" (13C615N2-Lysine and 13C615N4-Arginine) SILAC media for at least 5-6 doublings.
-
Treat the "light" cells with vehicle (DMSO) and the "heavy" cells with this compound. Stimulate with an appropriate agonist if required.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in 8 M urea buffer.
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Desalt the resulting peptide mixture.
-
Enrich for phosphopeptides using TiO2 or Fe-IMAC beads according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify the "heavy"/"light" ratios.
-
Identify phosphopeptides with significantly altered abundance upon this compound treatment.
-
Caption: Workflow for SILAC-based quantitative phosphoproteomics with this compound.
References
Application Notes and Protocols for CPT-157633 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Emerging evidence suggests that PTP1B also plays a critical role in the central nervous system, where its inhibition has been shown to be neuroprotective and to enhance neuronal function.[1][3] Specifically, inhibition of PTP1B can rescue Brain-Derived Neurotrophic Factor (BDNF) levels and enhance the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), a critical pathway for neuronal survival, growth, and synaptic plasticity.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective and neurotrophic effects.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in primary neuron cultures. Note: As specific experimental data for this compound in primary neuron cultures is not publicly available, the following data is illustrative and based on typical results observed with potent neurotrophic factors and PTP1B inhibitors.
Table 1: Dose-Dependent Effect of this compound on Primary Cortical Neuron Viability Under Oxidative Stress
| This compound Concentration (nM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 52 ± 4.5 |
| 1 | 65 ± 5.1 |
| 10 | 78 ± 3.9 |
| 100 | 92 ± 3.2 |
| 1000 | 94 ± 2.8 |
Primary cortical neurons were pre-treated with this compound for 2 hours before being subjected to oxidative stress (e.g., 100 µM H₂O₂ for 24 hours). Viability was assessed using an MTT assay.
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| Vehicle Control | 85 ± 10.2 | 3.1 ± 0.8 |
| This compound (100 nM) | 145 ± 15.8 | 4.5 ± 1.1 |
| BDNF (50 ng/mL) (Positive Control) | 155 ± 12.5 | 4.8 ± 0.9 |
Primary hippocampal neurons were cultured for 72 hours in the presence of the indicated compounds. Neurite length and number were quantified using immunofluorescence microscopy.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant rat
-
Hibernate-A medium
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect out the embryonic horns and place them in ice-cold Hibernate-A medium.
-
Isolate the embryonic brains and remove the cortices.
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated vessels at a density of 2.5 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Repeat this half-medium change every 3-4 days.
Protocol 2: Neuroprotection Assay
This protocol details a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete Neurobasal medium.
-
Pre-treat the primary cortical neurons with different concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.
-
Incubate the plates for 24 hours at 37°C.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method to evaluate the effect of this compound on neurite extension.
Materials:
-
Primary hippocampal neuron cultures (plated at low density)
-
This compound stock solution (in DMSO)
-
BDNF (positive control)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate primary hippocampal neurons at a low density (e.g., 5 x 10⁴ cells/cm²) on Poly-D-lysine coated coverslips.
-
After 4 hours, replace the plating medium with complete Neurobasal medium containing this compound, BDNF, or vehicle.
-
Culture the neurons for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify neurite length and number using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits PTP1B, enhancing TrkB signaling.
Experimental Workflow
Caption: Workflow for this compound application in primary neurons.
References
- 1. PTP1B inhibitor alleviates deleterious microglial activation and neuronal injury after ischemic stroke by modulating the ER stress-autophagy axis via PERK signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-Derived Neurotrophic Factor protects neurons by stimulating mitochondrial function through Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Protein Tyrosine Phosphatase 1B in Parkinson's Disease via Antineuroinflammation and Neuroprotection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of CPT-157633
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of CPT-157633, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections outline established delivery methods, formulation strategies, and key experimental data to guide researchers in designing their in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B has shown therapeutic potential in various disease models, including metabolic disorders and neurological conditions. Successful in vivo delivery is critical for evaluating the efficacy and pharmacokinetics of this compound. This document details two distinct and validated methods for its administration in rodent models: intraperitoneal (I.P.) injection and intracerebroventricular (ICV) infusion.
Data Presentation: In Vivo Administration of this compound
The following table summarizes the key parameters for the two primary methods of this compound delivery in vivo.
| Parameter | Intraperitoneal (I.P.) Injection | Intracerebroventricular (ICV) Infusion |
| Animal Model | Rett Syndrome Mouse Model (Mecp2-/+) | Binge-Drinking Rat Model |
| Dosage | 5 mg/kg | 0.2 µ g/day |
| Frequency | Not specified, but treatment for 3 weeks showed effects | Continuous infusion |
| Vehicle | Saline | Artificial cerebrospinal fluid (aCSF) |
| Observed Effects | Ameliorated glucose intolerance, improved insulin signaling, reduced paw-clasping behavior, and improved motor skills.[1][2] | Alleviated hypothalamic inflammation and glucose intolerance.[3] |
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Injection in Mice
This protocol is based on the methodology used in studies of Rett syndrome mouse models.[1][2]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (e.g., 27-gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound based on the number of animals and the 5 mg/kg dosage.
-
Dissolve the compound in sterile saline to the desired final concentration. The volume for injection should be calculated based on the weight of each mouse (typically 5-10 ml/kg).
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Administer the solution via intraperitoneal injection.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Intracerebroventricular (ICV) Infusion in Rats
This protocol is designed for targeted delivery of this compound to the central nervous system, as demonstrated in studies of hypothalamic inflammation.[3]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), sterile
-
Osmotic minipumps
-
Brain infusion cannula
-
Stereotaxic apparatus
-
Anesthetic and analgesic agents
-
Surgical tools
-
Appropriate PPE
Procedure:
-
Preparation of this compound Infusion Solution:
-
Dissolve this compound in sterile aCSF to achieve a concentration that will deliver 0.2 µ g/day based on the flow rate of the osmotic minipump.
-
Filter-sterilize the solution.
-
-
Surgical Implantation of Cannula and Minipump:
-
Anesthetize the rat according to approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target brain ventricle (e.g., lateral ventricle).
-
Implant the brain infusion cannula to the correct depth.
-
Connect the cannula to a pre-filled osmotic minipump via tubing.
-
Implant the minipump subcutaneously, typically on the back of the animal.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Post-Operative Monitoring:
-
Monitor the animal for recovery from surgery and for any signs of distress.
-
The osmotic minipump will continuously deliver this compound at the specified rate.
-
Formulation Strategies for In Vivo Use
This compound is a compound that may require specific formulations to ensure solubility and stability for in vivo administration. A commercial supplier suggests the following vehicle formulations for creating stock solutions, which can then be diluted for administration.[3]
Formulation 1 (for I.P. or Oral Gavage):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline to the final volume and mix until a clear solution is formed.
-
Formulation 2 (for I.P. or I.V.):
-
Vehicle: 10% DMSO, 90% (20% SBE-β-CD in saline)
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the SBE-β-CD solution and mix thoroughly.
-
Formulation 3 (for I.P. or Oral Gavage):
-
Vehicle: 10% DMSO, 90% Corn oil
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add corn oil and mix thoroughly.
-
Visualizations
References
Measuring CPT-157633 activity in cell lysates
Application Notes and Protocols
Topic: Measuring CPT-157633 Activity in Cell Lysates
Product Name: this compound
Catalog Number: this compound
Description: this compound is a potent and selective, reversible, active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound on endogenous or overexpressed PTP1B in cell lysates.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins, including the insulin receptor (IR) and its substrates.[1] Dysregulation of PTP1B activity is implicated in various diseases. This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B with a high affinity, exhibiting an inhibition constant (Ki) of approximately 40 nM.[1] This document outlines a robust method to quantify the inhibitory effect of this compound on PTP1B activity within a complex biological sample, such as a cell lysate.
Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by this compound is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to downstream activation of pathways like the PI3K/AKT pathway, which promotes glucose uptake and metabolism.[3][4][5][6][7]
Experimental Protocols
This protocol describes a colorimetric phosphatase assay to measure PTP1B activity in cell lysates using a synthetic phosphopeptide substrate. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released, which is directly proportional to PTP1B activity.
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., HEK293T, HepG2) with endogenous or overexpressed PTP1B.
-
This compound: Stock solution in DMSO.
-
PTP1B Substrate: pNPP (para-nitrophenyl phosphate) or a specific phosphopeptide substrate (e.g., Biotin-END(pY)INASL).
-
Lysis Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT.
-
Phosphate Detection Reagent: Malachite Green-based reagent.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at ~620-650 nm.
Procedure
-
Cell Culture and Lysate Preparation:
-
Culture cells to 80-90% confluency in appropriate media.
-
(Optional) Stimulate cells to induce tyrosine phosphorylation if required for your experimental design.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Lysates can be used immediately or stored at -80°C.
-
-
Phosphatase Assay:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
In a 96-well microplate, add the following to each well:
-
X µL of cell lysate (e.g., 10-50 µg of total protein).
-
10 µL of diluted this compound or vehicle control.
-
Assay Buffer to a final volume of 50 µL.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the PTP1B substrate (e.g., pNPP at a final concentration of 2 mM).
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 100 µL of the Phosphate Detection Reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = (1 - (Absorbance_Sample / Absorbance_Vehicle)) * 100
-
Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the major steps involved in measuring this compound activity.
Data Presentation
The following table presents representative data for the inhibition of PTP1B in cell lysates by this compound. The IC50 value is calculated from the dose-response curve.
| This compound Conc. (nM) | PTP1B Activity (Abs @ 620nm) | % Inhibition |
| 0 (Vehicle) | 0.852 | 0% |
| 1 | 0.831 | 2.5% |
| 10 | 0.699 | 18.0% |
| 45 | 0.426 | 50.0% |
| 100 | 0.230 | 73.0% |
| 500 | 0.094 | 89.0% |
| 1000 | 0.060 | 93.0% |
| IC50 (nM) | ~45 |
Table 1: Dose-dependent inhibition of PTP1B by this compound. Data are hypothetical and for illustrative purposes. The IC50 value is consistent with published affinity constants.[1]
Troubleshooting
-
High Background: Ensure complete removal of phosphate-containing buffers (like PBS) before cell lysis. Include a "no lysate" control to measure substrate auto-hydrolysis.
-
Low Signal: Increase the amount of cell lysate, the substrate concentration, or the incubation time. Ensure the lysate was prepared correctly and has not been subjected to multiple freeze-thaw cycles.
-
Poor IC50 Curve: Check the serial dilutions of the inhibitor. Ensure the inhibitor is fully dissolved in the assay buffer. Expand the concentration range tested.
For research use only. Not for use in diagnostic procedures.
References
- 1. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
Troubleshooting & Optimization
Troubleshooting CPT-157633 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting insolubility issues encountered with CPT-157633. The following frequently asked questions (FAQs) and troubleshooting advice are designed to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is soluble in both DMSO and water.[1][2] For a high-concentration stock solution, DMSO is recommended. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for compounds dissolved in DMSO.[3] This occurs because the high water content of the aqueous buffer increases the overall solvent polarity, causing the less polar compound to fall out of solution.[3] Here are several steps to troubleshoot this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally not exceeding 0.1%, as higher concentrations can be cytotoxic.[3]
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolving any precipitate. However, be cautious with prolonged heating, as it may degrade the compound.[3]
-
Sonication: Using a sonicator can help break up precipitate particles and facilitate redissolution.[1][3]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, especially for compounds with ionizable groups.[3]
-
Order of Addition: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. This should be followed by immediate and vigorous mixing to ensure rapid and uniform dispersion.[3]
Q3: My this compound powder is not dissolving completely, even with sonication. What could be the issue?
A3: If you are still facing solubility issues after following the standard protocol, consider the following:
-
Quality of Solvent: As mentioned, the purity and water content of your DMSO are critical. Use fresh, high-purity, anhydrous DMSO.
-
Compound Stability: While this compound is stable at room temperature for short periods, long-term storage conditions are important. Ensure the compound has been stored correctly at 4°C, sealed, and away from moisture.[1] For stock solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 200 | 429.92 | Ultrasonic treatment is needed. Use of newly opened DMSO is recommended.[1] |
| Water | 100 | 214.96 | Ultrasonic treatment is needed.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (465.20 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.[1]
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an In Vivo Working Solution
For in vivo experiments, co-solvents are often necessary to maintain solubility in physiological solutions. Here are a few formulations:
Formulation 1: PEG300, Tween-80, and Saline [2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.
Formulation 2: SBE-β-CD in Saline [2]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a 1 mL working solution by adding 100 µL of a 50 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.
Formulation 3: Corn Oil [1]
-
To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL this compound DMSO stock solution to 900 µL of corn oil and mix until uniform.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing an Aqueous Working Solution
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
This compound Mechanism of Action: PTP1B Inhibition
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and Janus kinase 2 (JAK2), PTP1B attenuates these signals.[5][6][7] Inhibition of PTP1B by this compound is expected to enhance insulin and leptin sensitivity.
Caption: Simplified signaling pathway showing PTP1B's role and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | 888213-72-7 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CPT-157633 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, CPT-157633. Our aim is to help you optimize its concentration for your cell-based assays and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity and glucose uptake.[2] This makes it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: While the optimal concentration is cell-line dependent, a general starting point for PTP1B inhibitors in cell-based assays ranges from the low nanomolar (nM) to the low micromolar (µM) range.[4][5] For this compound, which has a reported in vitro Ki of 45 nM, a good starting range for a dose-response experiment would be from 10 nM to 10 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and water.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: What are the potential off-target effects of this compound?
A4: A primary concern with PTP1B inhibitors is their potential for off-target effects against other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[2] While this compound is reported to be selective, it is crucial to consider this possibility in your experimental design.[1] Off-target effects can also manifest as cytotoxicity at higher concentrations.[4]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell assay.
-
Question: I've treated my cells with this compound but I'm not seeing the expected biological response. What could be wrong?
-
Answer: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Low PTP1B Expression: The cell line you are using may not express PTP1B at a high enough level for an inhibitor to produce a measurable effect. Verify PTP1B expression levels in your cells using techniques like Western blotting or qPCR.
-
Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. If possible, test its activity in a cell-free enzymatic assay.
-
Cell Permeability: While many PTP1B inhibitors are designed for cell permeability, issues can still arise.[2] Consider extending the incubation time to allow for sufficient cellular uptake.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Question: At the concentrations I'm using, this compound is causing significant cell death. How can I mitigate this?
-
Answer: Cytotoxicity can be a concern, especially at higher concentrations.[4]
-
Lower the Concentration Range: Your dose-response curve should include lower concentrations to identify a non-toxic working range.
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect without causing excessive cell death.
-
Assess Apoptosis vs. Necrosis: Use assays like Annexin V and Propidium Iodide staining to determine if the cell death is programmed (apoptosis) or due to direct cell damage (necrosis). This can provide insights into the mechanism of toxicity.
-
Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a vehicle control with the highest concentration of solvent used in your experiment.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What factors should I check?
-
Answer: Inconsistent results can stem from several experimental variables:
-
Cell Health and Passage Number: Ensure you are using healthy, actively growing cells and that the passage number is consistent between experiments.
-
Seeding Density: The density at which you plate your cells can influence their response to treatment. Optimize and maintain a consistent seeding density.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for various PTP1B inhibitors. This can provide a general reference for the expected potency of compounds in this class.
| Inhibitor | IC50 Value | Assay Type | Reference |
| Sodium Orthovanadate | 19.3 ± 1.1 µM | Enzymatic (full-length PTP1B) | [7] |
| Ursolic Acid | 3.40 ± 0.34 µg/ml | Enzymatic | [8] |
| Onion Peel Water Extract (Yellow) | 0.30 ± 0.08 µg/ml | Enzymatic | [8] |
| NIPER Compounds (various) | 1.25 µM (inhibition) | In vitro | [9][10] |
| Vanadium Complexes | 167.2 ± 8.0 nM - 185.4 ± 9.8 nM | Enzymatic | [4] |
| Natural Product Library Compounds | 30 - 100 µM | Enzymatic | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is a 10-point two-fold serial dilution starting from 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Target Engagement - Western Blot for Phosphorylated Insulin Receptor Substrate 1 (IRS-1)
To confirm that this compound is inhibiting PTP1B in your cells, you can measure the phosphorylation status of a known PTP1B substrate, such as IRS-1.
Procedure:
-
Treat cells with a range of this compound concentrations for a shorter duration (e.g., 1-4 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with antibodies against phosphorylated IRS-1 (p-IRS-1) and total IRS-1.
-
An increase in the p-IRS-1/total IRS-1 ratio with increasing concentrations of this compound would indicate successful target engagement.
Visualizations
Caption: PTP1B negatively regulates the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CPT-157633 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the PTP1B inhibitor, CPT-157633, in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for metabolic diseases.[2][3] this compound has been investigated for its potential in treating conditions such as binge drinking-induced glucose intolerance and Rett syndrome.[4]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (PTP1B). These unintended interactions are a concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be due to an off-target effect rather than the inhibition of PTP1B.
-
Unexpected cellular phenotypes: Engagement with other cellular proteins can trigger unforeseen biological responses.
-
Cellular toxicity: Inhibition of essential proteins can lead to cell death or other adverse effects.
Given that the active sites of protein tyrosine phosphatases (PTPs) are highly conserved, there is a potential for PTP1B inhibitors to interact with other members of the PTP family.[5][6]
Q3: I'm observing an unexpected phenotype in my cells treated with this compound. How can I determine if it's an off-target effect?
Observing an unexpected phenotype is a common reason to suspect off-target effects. The following troubleshooting workflow can help you investigate this possibility.
Troubleshooting Guides
Guide 1: Validating On-Target vs. Off-Target Effects
If you suspect an off-target effect, the first step is to confirm that the observed phenotype is not due to the inhibition of PTP1B.
1.1 Dose-Response Analysis:
-
Rationale: On-target effects should occur at concentrations consistent with the inhibitor's potency for its primary target. Off-target effects often require higher concentrations.
-
Procedure: Treat your cells with a range of this compound concentrations, from well below to well above the reported inhibitory constant (Ki) of approximately 45 nM.[1]
-
Interpretation: If the phenotype is only observed at concentrations significantly higher than the Ki, it is more likely to be an off-target effect.
1.2 Use of a Structurally Unrelated PTP1B Inhibitor:
-
Rationale: If the phenotype is genuinely due to PTP1B inhibition, a different PTP1B inhibitor with a distinct chemical structure should produce a similar effect.
-
Procedure: Treat your cells with another selective PTP1B inhibitor (e.g., Trodusquemine).
-
Interpretation: If the second inhibitor does not produce the same phenotype, the original observation with this compound is more likely due to an off-target effect.
1.3 Genetic Validation:
-
Rationale: Knocking down the primary target using genetic methods should mimic the effect of the inhibitor if the phenotype is on-target.
-
Procedure: Use siRNA or CRISPR/Cas9 to reduce the expression of PTP1B in your cellular model and assess if the same phenotype is observed.
-
Interpretation: If the phenotype is not recapitulated with genetic knockdown, it strongly suggests an off-target mechanism for this compound.
Guide 2: Identifying Potential Off-Targets of this compound
If the initial validation steps suggest an off-target effect, the next stage is to identify the unintended molecular target(s).
2.1 Kinome-Wide Selectivity Profiling:
-
Rationale: Many small molecule inhibitors, particularly those that are ATP-competitive, can have off-target effects on protein kinases. A kinome scan will assess the activity of this compound against a large panel of kinases.
-
Procedure: Submit a sample of this compound to a commercial service that offers kinome-wide profiling. These services typically use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against hundreds of kinases.[1][4][5]
-
Data Presentation: The results are usually presented as a percentage of inhibition at a fixed concentration or as IC50/Ki values for any kinases that are significantly inhibited.
2.2 Proteome-Wide Off-Target Profiling:
-
Rationale: To cast a wider net beyond kinases, proteome-wide methods can identify interactions with a much broader range of cellular proteins.
-
Key Methodologies:
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These techniques are based on the principle that a protein's thermal stability changes upon ligand binding.[7] Cells are treated with the compound or a vehicle control, heated to various temperatures, and the amount of soluble protein is quantified by mass spectrometry (TPP) or Western blot for a specific candidate (CETSA).[7]
-
Chemical Proteomics: This approach uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][9]
-
Quantitative Data Summary
Table 1: Known Selectivity Profile of this compound against other Protein Tyrosine Phosphatases (PTPs)
| Phosphatase | % Inhibition by 100 nM this compound |
| PTP1B | ~85% |
| TCPTP | ~40% |
| SHP-2 | <10% |
| LAR | <10% |
| RPTPα | <10% |
| RPTPμ | <10% |
| PEZ (dual-specificity) | <5% |
| JSP1 (dual-specificity) | <5% |
Data adapted from Krishnan et al., J. Clin. Invest. (2015). This study highlights that while this compound is selective against several PTPs, it shows moderate activity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[2]
Table 2: Comparison of Methodologies for Off-Target Identification
| Method | Principle | Throughput | Required Equipment | Key Advantage |
| Kinome Profiling | In vitro activity assays against a panel of kinases. | High | Plate reader | Comprehensive assessment of kinase off-targets. |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization of proteins measured by mass spectrometry. | High | Mass spectrometer | Unbiased, proteome-wide identification in a cellular context without compound modification. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of a specific protein measured by Western blot. | Low | Western blot equipment | Validates target engagement and off-target interactions for specific candidates in cells. |
| Chemical Proteomics | Affinity-based pulldown of protein targets using an immobilized compound. | Medium-High | Mass spectrometer | Identifies direct binding partners. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol allows for the validation of this compound engagement with a suspected off-target protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR machine or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the suspected off-target protein
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a control.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the suspected off-target by SDS-PAGE and Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathways
PTP1B-Mediated Signaling
This compound is designed to inhibit PTP1B, thereby potentiating signaling pathways that are negatively regulated by this phosphatase. A primary example is the insulin signaling pathway.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. assayquant.com [assayquant.com]
- 6. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target profiling of small molecules by chemical proteomics [pubmed.ncbi.nlm.nih.gov]
- 9. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
Technical Support Center: CPT-157633 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPT-157633 in in vitro experiments. The information is designed to help minimize potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and reversible active-site inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can modulate downstream signaling cascades involved in metabolism, cell growth, and differentiation.[2][3] this compound belongs to the chemical class of difluoro-phosphonomethyl phenylalanine derivatives.[4]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). To maintain the stability of the compound, it is advised to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential causes of in vitro toxicity with this compound?
A3: In vitro toxicity of this compound can stem from several factors:
-
On-target effects: Inhibition of PTP1B can affect cell adhesion and survival in certain cell types, potentially leading to reduced cell proliferation and anoikis (a form of programmed cell death).[5]
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxicity.
-
Compound precipitation: Poor solubility of the compound in culture media at high concentrations can lead to the formation of precipitates that are toxic to cells.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%.
Q4: How can I determine if the observed cytotoxicity is specific to PTP1B inhibition?
A4: To determine if the cytotoxicity is on-target, you can perform several control experiments:
-
Use a negative control compound: Test a structurally similar but inactive analog of this compound.
-
PTP1B knockdown/knockout cells: Compare the cytotoxic effects of this compound in wild-type cells versus cells where PTP1B has been genetically silenced or knocked out.
-
Rescue experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a resistant form of PTP1B.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at all tested concentrations. | 1. Concentration range is too high. 2. Solvent toxicity. 3. Compound instability in media. 4. Cell line is highly sensitive. | 1. Perform a broader dose-response experiment , starting from low nanomolar concentrations.2. Ensure the final DMSO concentration is ≤ 0.5% . Run a vehicle-only control.3. Prepare fresh dilutions for each experiment. Assess compound stability in your specific culture medium if possible.4. Consider using a less sensitive cell line or reducing the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Inconsistent compound preparation. 3. Plate edge effects. | 1. Use cells at a consistent passage number and confluency. Ensure even cell seeding.2. Prepare fresh serial dilutions from a validated stock solution for each experiment.3. Avoid using the outer wells of the microplate for experimental data points; fill them with sterile media or PBS to maintain humidity. |
| Compound precipitation observed in culture wells. | 1. Poor solubility at the tested concentration. 2. Interaction with media components. | 1. Lower the final concentration of this compound. 2. Visually inspect for precipitation before and after addition to cells. Consider pre-diluting the compound in a small volume of serum-free media before adding to the final culture volume. |
| No dose-dependent cytotoxicity observed. | 1. Concentration range is too low. 2. Assay incubation time is too short. 3. Cell line is resistant to PTP1B inhibition-mediated toxicity. | 1. Test a higher range of concentrations. 2. Increase the incubation time (e.g., 48 or 72 hours).3. Confirm PTP1B expression in your cell line. Consider a different cell line known to be sensitive to PTP1B inhibition. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with the lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
Visualizations
Caption: Potential signaling pathway of this compound induced cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
CPT-157633 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPT-157633.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a selective, reversible, and active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways[2][3]. By inhibiting PTP1B, this compound can enhance signaling through these pathways. |
| What are the common research applications of this compound? | This compound is utilized in research to investigate conditions associated with dysregulated PTP1B activity. These include metabolic disorders like type 2 diabetes and obesity, as well as neurological conditions such as Rett syndrome[2][3]. It has been shown to prevent binge drinking-induced glucose intolerance in rats[1]. |
| How should this compound be stored? | For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture[1]. Frequent freeze-thaw cycles should be avoided to maintain the integrity of the compound. |
| What solvents are recommended for preparing this compound stock solutions? | This compound can be dissolved in DMSO to prepare a stock solution[1]. For in vivo studies, further dilution in vehicles like corn oil, or a mixture of PEG300, Tween-80, and saline may be necessary[1]. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Diminished or No Effect of this compound in Cell Culture
Possible Cause 1: Compound Degradation
Suggested Solution:
-
Minimize Incubation Time: Whenever possible, design experiments to minimize the time this compound is incubated in cell culture media.
-
Replenish Compound: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
Perform a Stability Assay: To determine the stability of this compound in your specific cell culture media, you can perform a simple stability assay.
Experimental Protocol: this compound Stability Assay in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage: Immediately store the collected aliquots at -80°C to halt any further degradation.
-
Analysis: Analyze the concentration of active this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate in your specific experimental conditions.
Possible Cause 2: Incorrect Compound Concentration
Errors in calculating the required concentration or in the dilution process can lead to a final concentration that is too low to elicit a biological response.
Suggested Solution:
-
Verify Calculations: Double-check all calculations for preparing stock and working solutions.
-
Calibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Compound Handling
Inconsistent thawing and handling of the this compound stock solution can lead to variability in its effective concentration.
Suggested Solution:
-
Aliquot Stock Solutions: Upon initial preparation, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Consistent Thawing: Thaw the stock solution aliquots consistently for each experiment (e.g., at room temperature for a specific duration).
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Insulin Signaling
The following diagram illustrates the role of this compound in the insulin signaling pathway. This compound inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). This enhances the downstream signaling cascade, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
General Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical workflow for studying the effects of this compound in a cell-based assay.
Caption: A typical workflow for this compound cell-based experiments.
References
Improving CPT-157633 cell permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of CPT-157633, a protein tyrosine phosphatase 1B (PTP1B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B.[1][2] PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for conditions like type 2 diabetes and obesity.[3][4][5][6] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Formula | C12H16BrF2N2O6PS | [1] |
| Molecular Weight | 465.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (in vitro) | DMSO: 200 mg/mL (429.92 mM)H₂O: 100 mg/mL (214.96 mM) | [1] |
Q2: What are the common reasons for observing low cell permeability with a compound like this compound?
A2: Low cell permeability of small molecules is often attributed to several factors. These can include a high molecular weight, a low lipophilicity (LogP), a large polar surface area (PSA), and the presence of charged groups, all of which can impede passive diffusion across the lipid bilayer of the cell membrane.[7][8] Additionally, the compound might be recognized and actively removed from the cell by efflux transporters like P-glycoprotein (P-gp).[8] The phosphonate (B1237965) group in this compound, being charged at physiological pH, is a likely contributor to reduced passive permeability.
Q3: How can I experimentally measure the cell permeability of this compound?
A3: There are several established in vitro assays to quantify cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and cell-based assays like the Caco-2 or MDCK permeability assays, which evaluate both passive and active transport mechanisms.[7][8] A direct way to measure intracellular accumulation is through a cellular uptake assay, where cells are incubated with the compound, washed, and then lysed to quantify the intracellular concentration, typically by LC-MS/MS.[8]
Troubleshooting Guide: Improving this compound Permeability
Issue: My in vitro experiments show a weak cellular response to this compound, suggesting poor cell permeability.
This guide provides a systematic approach to diagnose and address potential permeability issues with this compound.
Step 1: Assess Physicochemical Properties and Potential Liabilities
-
Analysis: The structure of this compound contains a phosphonate group, which is negatively charged at physiological pH. Charged moieties significantly hinder passive diffusion across the nonpolar lipid cell membrane.[7]
-
Action: Predict the compound's LogP and polar surface area (PSA) using computational tools. A low LogP and high PSA would further support the hypothesis of poor passive permeability.
Step 2: Employ Medicinal Chemistry Strategies
-
Prodrug Approach: A common strategy to improve the permeability of compounds with charged groups like phosphates or phosphonates is to mask them with lipophilic moieties that can be cleaved intracellularly by enzymes (e.g., esterases) to release the active compound.[9] This increases lipophilicity and allows the molecule to passively diffuse across the cell membrane.
-
Structural Modification: While more resource-intensive, structure-activity relationship (SAR) studies could explore replacing or modifying the phosphonate group to reduce its polarity while maintaining PTP1B inhibitory activity.[10]
Step 3: Utilize Formulation-Based Approaches
-
Permeation Enhancers: Use of chemical permeation enhancers can transiently disrupt the cell membrane, allowing for increased compound entry. However, this approach can be associated with cytotoxicity and should be carefully optimized.
-
Nanoparticle Encapsulation: Encapsulating this compound into lipid-based nanoparticles or polymeric micelles can facilitate cellular uptake through endocytic pathways, bypassing the need for passive diffusion across the membrane.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses a compound's rate of transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serve as a model for the intestinal epithelium. It can measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine passive permeability and the extent of active efflux.[8]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Lucifer yellow (monolayer integrity marker)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
A-B Permeability: Add the dosing solution containing this compound to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-A Permeability: Add the dosing solution containing this compound to the basolateral (lower) chamber. Add fresh transport buffer to the apical (upper) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8]
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
-
Data Interpretation
The results from the Caco-2 assay can be categorized to guide the next steps.
| Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Interpretation & Recommended Action |
| < 1 | < 2 | Low | Poor passive permeability. Focus on prodrug or formulation strategies. |
| 1 - 10 | < 2 | Moderate | Permeability may be sufficient for some applications. |
| > 10 | < 2 | High | Permeability is not a limiting factor. |
| Any value | > 2 | Substrate for Efflux | Compound is actively pumped out of cells. Consider co-dosing with an efflux inhibitor in vitro or structural modifications to avoid transporter recognition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CPT-157633 in PTP1B Assays
This guide provides troubleshooting advice for researchers encountering inconsistent results with the PTP1B inhibitor CPT-157633. As this compound is a novel compound, this document focuses on general troubleshooting strategies for PTP1B assays and addresses common sources of variability that may arise when characterizing a new small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue when testing new inhibitors. The primary causes can be grouped into several categories:
-
Reagent Variability: Inconsistent enzyme activity, degradation of the substrate or inhibitor, and lot-to-lot variations in reagents can all lead to shifting IC50 values.
-
Assay Conditions: Minor fluctuations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics and inhibitor potency.
-
Compound Properties: The solubility and stability of this compound in the assay buffer are critical. Precipitation of the compound at higher concentrations is a common reason for inconsistent results.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or small volume pipetting errors can introduce significant variability.
Q2: I'm observing a high background signal in my PTP1B assay. What should I do?
High background can mask the true signal and reduce the assay window. Consider the following:
-
Substrate Autohydrolysis: The substrate (e.g., pNPP) may be hydrolyzing spontaneously. Prepare the substrate fresh and minimize its exposure to light and high temperatures.
-
Buffer Components: Reducing agents like DTT are essential for PTP1B activity but can sometimes interfere with detection methods. Ensure DTT concentration is optimized.
-
Contamination: Check for phosphatase contamination in your reagents, particularly in the enzyme preparation.
Q3: Why is the activity of my PTP1B enzyme lower than expected?
Low enzyme activity can lead to a poor signal-to-noise ratio.
-
Enzyme Handling and Storage: PTP1B is sensitive to repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C. Thaw on ice immediately before use.
-
Inactivating Contaminants: Ensure all buffers and water are free of phosphatase inhibitors, such as vanadate, which can be present in trace amounts in some phosphate (B84403) buffer preparations.
-
Assay Buffer Composition: PTP1B activity is pH-dependent, with an optimum typically between pH 6.0 and 7.5. Verify the pH of your final reaction mixture.
Troubleshooting Workflow
If you are experiencing inconsistent results, follow this logical troubleshooting workflow to identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent PTP1B assay results.
PTP1B Signaling Context
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. It dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade. Understanding this context is crucial for interpreting the biological effects of an inhibitor like this compound.
Caption: Simplified PTP1B role in the insulin signaling pathway.
Experimental Protocols
Standard PTP1B Inhibition Assay Protocol
This protocol is a general guideline for a colorimetric PTP1B assay using p-Nitrophenyl Phosphate (pNPP) as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh DTT daily.
-
PTP1B Enzyme: Dilute the PTP1B stock solution to the desired working concentration (e.g., 2X final concentration) in assay buffer. Keep on ice.
-
pNPP Substrate: Prepare a 100 mM stock solution in deionized water. Dilute to the working concentration (e.g., 2X final concentration) in assay buffer just before use.
-
This compound: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution into assay buffer to achieve the desired 2X final concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted this compound or control (assay buffer with DMSO for negative control, or a known inhibitor for positive control) to appropriate wells.
-
Add 25 µL of diluted PTP1B enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control (DMSO only).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The following table provides typical concentration ranges for a standard PTP1B assay. Optimization within these ranges may be necessary for your specific experimental conditions.
| Parameter | Recommended Range | Key Consideration |
| PTP1B Enzyme Conc. | 5 - 50 ng/well | Should yield a robust signal well above background within the linear range of the reaction. |
| pNPP Substrate Conc. | 1 - 10 mM | Should be close to the Km value for the enzyme to ensure sensitivity to competitive inhibitors. |
| DTT Concentration | 1 - 5 mM | Essential for enzyme activity, but higher concentrations can interfere with some detection methods. |
| Incubation Time | 15 - 60 minutes | Should be within the linear phase of the enzymatic reaction. |
| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
Controlling for CPT-157633 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, CPT-157633.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, thereby promoting signaling through these pathways. This mechanism of action makes it a valuable tool for studying metabolic diseases and neurological disorders like Rett syndrome.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage and in-use solutions, it is advisable to follow the manufacturer's specific recommendations. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity and activity.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro assays, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is compatible with the experimental system and does not exceed levels that could affect cell viability or enzyme activity (typically <0.5%). For in vivo studies, the formulation will depend on the route of administration and animal model. It is crucial to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes.
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of PTP1B, like most small molecule inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to account for this.[1] Comparing the effects of this compound with another structurally different PTP1B inhibitor, such as UA0713, can help differentiate between on-target and potential off-target effects. Additionally, performing experiments in PTP1B knockout or knockdown models can help validate that the observed effects are indeed mediated by PTP1B inhibition.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability in experimental outcomes is a common challenge. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Handling | - Aliquot this compound stock solutions to minimize freeze-thaw cycles. - Ensure complete dissolution of the compound in the solvent before preparing working solutions. - Prepare fresh working dilutions for each experiment. |
| Assay Condition Fluctuations | - Maintain consistent temperature, pH, and incubation times across all experiments. - Use a consistent source and batch of reagents, including enzymes and substrates. - Ensure thorough mixing of all reaction components. |
| Cell-Based Assay Variability | - Use cells at a consistent passage number and confluency. - Regularly test for mycoplasma contamination. - Ensure even cell seeding and distribution in multi-well plates. - Optimize serum starvation times if applicable. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. - Employ reverse pipetting for viscous solutions. |
Issue 2: Lower than Expected Potency (High IC50 Value)
If this compound appears less potent than anticipated, consider the following:
| Potential Cause | Troubleshooting Steps |
| Degraded Compound | - Verify the storage conditions and age of the this compound stock. - Test a fresh, newly prepared stock solution. |
| Suboptimal Assay Conditions | - Ensure the enzyme concentration, substrate concentration, and reaction time are within the linear range of the assay. - The concentration of the substrate relative to its Km can influence the apparent IC50 value.[6] - Verify the pH of the assay buffer is optimal for PTP1B activity. |
| High Protein Concentration in Assay | - In cell-based assays or assays with high protein content, non-specific binding of this compound to other proteins can reduce its effective concentration. Consider optimizing the protein concentration. |
| Incorrect Data Analysis | - Ensure the dose-response curve is properly fitted using a suitable nonlinear regression model.[4][7][8][9] - Include a sufficient number of data points across a wide concentration range to accurately determine the IC50. |
Issue 3: Inconsistent Results in Cell-Based Assays
Challenges in cellular assays often stem from the biological complexity.
| Potential Cause | Troubleshooting Steps |
| Low Cell Permeability | - While this compound is designed for cell permeability, its uptake can vary between cell lines. - Optimize incubation time and compound concentration. - Consider using a positive control with known cell permeability. |
| Cell Line Specific Effects | - The expression level of PTP1B and the activity of compensatory signaling pathways can vary between cell lines, influencing the response to this compound. - Characterize PTP1B expression in your cell model. |
| Cytotoxicity at High Concentrations | - Determine the cytotoxicity of this compound in your cell line using a viability assay (e.g., MTT, CellTiter-Glo). - Ensure that the concentrations used to assess PTP1B inhibition are not causing significant cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related PTP1B inhibitor.
Table 1: In Vitro Potency of PTP1B Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Notes |
| This compound | PTP1B | Enzymatic | Not explicitly stated | 40 nM | Competitive inhibitor.[1] |
| UA0713 | PTP1B | Enzymatic | Not explicitly stated | 283 nM | A derivative of ursolic acid, also a competitive inhibitor.[10] |
| Ursolic Acid | PTP1B | Enzymatic | 3.2 µM | Not explicitly stated | Natural product inhibitor. |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on purified PTP1B enzyme.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add a specific volume of the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the diluted PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for PTP1B Target Engagement
This protocol assesses the effect of this compound on the phosphorylation of a PTP1B substrate, such as the insulin receptor, in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
This compound
-
Insulin (or other relevant stimulus)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein or a loading control (e.g., β-actin). Compare the levels of phosphorylation in this compound-treated cells to the vehicle-treated control.
Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 9, Dose response curves for the active compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CPT-157633 and Fluorescent Assays
Important Notice: Initial searches for "CPT-157633" have not yielded specific information on a compound with this identifier. The following guide is based on general principles of compound interference in fluorescent assays and provides a framework for troubleshooting. Should "this compound" be an internal or newly identified compound, the experimental steps outlined below will help characterize its potential for fluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescent assays?
Compound interference refers to the phenomenon where a test compound alters the fluorescence signal of an assay in a manner that is not related to its intended biological activity. This can lead to false-positive or false-negative results.
Q2: What are the common mechanisms of compound interference?
The primary mechanisms include:
-
Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths of the assay fluorophore.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, reducing the signal.
-
Spectral Overlap: The absorption or emission spectrum of the compound overlaps with that of the assay fluorophore.
-
Light Scattering: The compound precipitates or forms aggregates that scatter light, leading to an increase or decrease in the measured signal.
-
Chemical Reactivity: The compound directly reacts with and modifies the assay components, such as the fluorophore or the enzyme.
Troubleshooting Guide: this compound Interference
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Step 1: Characterize the Spectroscopic Properties of this compound
The first step is to determine if this compound has intrinsic optical properties that could interfere with your assay.
Experimental Protocol: Absorbance and Emission Scanning
-
Preparation of this compound Solutions: Prepare a dilution series of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in your assay down to a 1:100 or 1:1000 dilution.
-
Absorbance Scan: Use a spectrophotometer to measure the absorbance of each this compound concentration across a broad wavelength range (e.g., 200-800 nm).
-
Emission Scan: Use a spectrofluorometer to measure the fluorescence emission of each this compound concentration. Excite the compound at the excitation wavelength of your assay's fluorophore and scan the emission across a relevant range. Also, perform a broad excitation scan while monitoring at the emission wavelength of your assay.
Data Presentation: Spectroscopic Properties of this compound
| Concentration (µM) | Peak Absorbance (nm) | Max Absorbance (AU) | Peak Emission (nm) at Assay Excitation | Max Emission (RFU) |
| e.g., 100 | Data | Data | Data | Data |
| e.g., 50 | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data |
| e.g., 1 | Data | Data | Data | Data |
| Buffer Only | Data | Data | Data | Data |
Step 2: Assess Interference in a Simplified Assay System
Before running your full biological assay, test for interference in a simplified, cell-free system.
Experimental Protocol: Interference Assay
-
Assay Components: In a microplate, combine the assay buffer, the fluorophore (or fluorescent substrate), and the same dilution series of this compound used in Step 1.
-
Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).
-
Fluorescence Reading: Measure the fluorescence at the assay's specific excitation and emission wavelengths.
Data Presentation: this compound Interference with Assay Fluorophore
| This compound Conc. (µM) | Fluorescence Signal (RFU) | % Signal Change vs. Control |
| e.g., 100 | Data | Data |
| e.g., 50 | Data | Data |
| e.g., 10 | Data | Data |
| e.g., 1 | Data | Data |
| 0 (Control) | Data | 0% |
Step 3: Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow to follow when troubleshooting potential interference from this compound.
Caption: Troubleshooting workflow for this compound fluorescence interference.
Step 4: Signaling Pathway Considerations
If your assay measures a specific signaling pathway, consider how this compound might interfere with the reporter system itself.
Caption: Potential interference points of this compound in a reporter assay.
By following this structured troubleshooting guide, researchers can effectively identify, characterize, and mitigate potential fluorescent assay interference from novel or uncharacterized compounds like this compound, ensuring the generation of reliable and accurate experimental data.
Technical Support Center: CPT-157633 Specificity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the PTP1B inhibitor, CPT-157633, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is specificity validation important?
A1: this compound is a potent, reversible, and active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. Validating the specificity of this compound in a new cell line is crucial to ensure that the observed cellular effects are due to the inhibition of PTP1B and not off-target interactions with other proteins, which could lead to misinterpretation of results and potential side effects.
Q2: What are the initial steps to assess the effect of this compound in my cell line?
A2: The first step is to determine the optimal concentration of this compound for your specific cell line. This is typically done by performing a dose-response experiment and measuring the phosphorylation status of a known PTP1B substrate, such as the insulin receptor (IR) or IRS-1. An effective concentration should increase the phosphorylation of these substrates without causing significant cytotoxicity.
Q3: How can I confirm that this compound is engaging its target, PTP1B, within the cells?
A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct binding of this compound to PTP1B in a cellular context.[1] Immunoprecipitation of PTP1B followed by western blotting for downstream signaling molecules can also provide evidence of target engagement.
Q4: What are potential off-target effects of this compound and how can I test for them?
A4: While this compound is highly selective for PTP1B, it shows moderate activity against the structurally similar T-cell protein tyrosine phosphatase (TCPTP). To test for off-target effects, you can perform a phosphatase activity assay using a panel of related phosphatases. Additionally, using a structurally unrelated PTP1B inhibitor or genetic approaches like siRNA or CRISPR to knockdown PTP1B can help confirm that the observed phenotype is on-target.
Q5: My negative control (vehicle-only) is showing an effect on substrate phosphorylation. What could be the cause?
A5: An effect in the vehicle control (e.g., DMSO) can indicate a few issues. The final concentration of the solvent might be too high, causing cellular stress. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all experimental conditions, including untreated controls, contain the same final concentration of the vehicle. If the issue persists, consider using an alternative solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number and confluency variations. 2. Inconsistent inhibitor concentration. 3. Reagent variability. | 1. Use cells within a consistent passage range and seed at the same density for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Ensure all buffers and reagents are freshly prepared and from the same lot, if possible. |
| High background in Western Blot | 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| No change in phosphorylation of PTP1B substrate | 1. This compound concentration is too low. 2. PTP1B is not expressed or is inactive in the cell line. 3. The antibody for the phosphorylated substrate is not working. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Confirm PTP1B expression by Western Blot. 3. Validate the phospho-antibody using a positive control (e.g., cells treated with a known activator of the pathway). |
| This compound appears to be cytotoxic at effective concentrations | 1. Off-target effects. 2. The cell line is highly sensitive to PTP1B inhibition. | 1. Test for off-target effects using a phosphatase panel and a structurally unrelated PTP1B inhibitor. 2. Reduce the treatment duration or use a lower, non-toxic concentration and look for more subtle downstream effects. |
This compound Selectivity Data
The following table summarizes the selectivity of this compound against a panel of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases. The data is derived from in vitro phosphatase assays.
| Phosphatase | Relative Inhibition by 100 nM this compound |
| PTP1B | High |
| TCPTP | Moderate |
| SHP1 | Low |
| SHP2 | Low |
| LAR | Low |
| PTPα | Low |
| HePTP | Low |
| VHR (dual-specificity) | Low |
| Cdc25a (dual-specificity) | Low |
This table is a qualitative representation based on published data where 100 nM this compound was shown to be markedly less effective against the listed phosphatases compared to PTP1B.[1]
Key Experimental Protocols
Western Blot for Phosphorylated Substrates
This protocol is for assessing the phosphorylation status of PTP1B substrates, such as the Insulin Receptor (IR) at Tyr1150/1151.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR, anti-PTP1B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Stimulate the insulin signaling pathway with insulin for a short period (e.g., 10 minutes) before harvesting.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
In Vitro Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit the activity of purified PTP1B and other phosphatases.
Materials:
-
Purified recombinant phosphatases (PTP1B, TCPTP, SHP2, etc.)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle to the wells.
-
Add the purified phosphatase to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Read the absorbance at 405 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by observing the thermal stabilization of PTP1B upon this compound binding.[1]
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PTP1B in each sample by Western Blot.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Workflow for validating this compound specificity.
Caption: Troubleshooting logic for experimental issues.
References
CPT-157633 stability issues during long-term experiments
This guide provides troubleshooting information and answers to frequently asked questions regarding the stability of CPT-157633 during long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby downregulating a critical signaling pathway involved in cell proliferation and survival. Its primary application is in oncology research.
Q2: What are the primary stability concerns for this compound?
A2: The two main stability concerns for this compound in experimental settings are its susceptibility to hydrolysis in aqueous solutions and oxidation, which can be accelerated by certain components in cell culture media and exposure to light and air.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder in a cool, dry, and dark place.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2][3]
Q4: How should I prepare this compound for in vitro experiments?
A4: Before opening the vial, centrifuge it to ensure all powder is at the bottom.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, dilute the stock solution into your cell culture medium immediately before use to achieve the final desired concentration. Minimize the time the compound spends in aqueous media before being added to the cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the observed potency of this compound decreasing over the course of my multi-day experiment? | 1. Hydrolytic Degradation: this compound can undergo hydrolysis in the aqueous environment of cell culture media, especially at 37°C.[4] 2. Oxidative Degradation: Components in the media or exposure to light/air can cause oxidation.[5] 3. Cellular Metabolism: The compound may be metabolized by the cells over time. | 1. Replenish the Medium: For experiments lasting longer than 24-48 hours, perform partial or full media changes containing freshly diluted this compound. 2. Assess Stability: Perform a stability check of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see Protocol 1). 3. Use Serum-Free Media (if possible): Some serum components can affect compound stability; test stability with and without serum.[4] |
| I see a reduced effect of this compound at time points beyond 72 hours. Is this expected? | Compound Depletion/Degradation: Over extended periods, the effective concentration of the compound is likely to decrease significantly due to degradation and potential cellular uptake. | Re-evaluate Dosing Strategy: Consider a re-dosing schedule every 48-72 hours to maintain a therapeutically relevant concentration. Confirm the stability profile in your specific media to inform the optimal re-dosing interval. |
| My HPLC/LC-MS analysis shows a decreasing peak for this compound and the appearance of new peaks over time. What does this mean? | Chemical Degradation: The appearance of new peaks strongly suggests that this compound is degrading into other products.[6] These degradants are unlikely to have the same biological activity. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and hypothesize their structure (e.g., hydrolyzed or oxidized forms).[6] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, confirming their presence in your experimental samples. |
| There is high variability in my results between experimental replicates. | 1. Inconsistent Compound Handling: Differences in the timing of compound dilution or addition to cells. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media.[4] 3. Non-specific Binding: The compound may be adsorbing to plasticware (e.g., plates, tips).[4][7] | 1. Standardize Workflow: Ensure precise and consistent timing for all experimental steps. 2. Confirm Solubilization: Vortex the stock solution thoroughly. When diluting into media, add the stock dropwise while vortexing the media to prevent precipitation. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips.[4] Include a "no-cell" control to measure compound loss due to binding alone.[8] |
Hypothetical Stability Data
The following table summarizes the hypothetical stability of this compound (10 µM) in different cell culture media at 37°C in the presence of 5% CO₂. The percentage of the parent compound remaining was determined by HPLC-MS analysis.
| Time (Hours) | DMEM + 10% FBS (%) | RPMI-1640 + 10% FBS (%) | DMEM (Serum-Free) (%) | PBS (pH 7.4) (%) |
| 0 | 100 ± 0.5 | 100 ± 0.6 | 100 ± 0.4 | 100 ± 0.3 |
| 6 | 95.2 ± 1.1 | 94.8 ± 0.9 | 91.5 ± 1.5 | 96.1 ± 0.8 |
| 12 | 89.1 ± 1.4 | 88.5 ± 1.6 | 82.3 ± 2.1 | 92.5 ± 1.1 |
| 24 | 76.4 ± 2.2 | 75.9 ± 2.5 | 65.1 ± 2.8 | 85.3 ± 1.9 |
| 48 | 58.3 ± 3.1 | 57.6 ± 3.4 | 41.7 ± 3.5 | 72.8 ± 2.4 |
| 72 | 40.1 ± 3.9 | 39.5 ± 4.1 | 25.4 ± 4.0 | 61.2 ± 3.0 |
| Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only. |
Experimental Protocols
Protocol 1: Stability Analysis of this compound in Cell Culture Media
This protocol describes how to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Create a working solution by diluting the this compound stock into the medium to a final concentration of 10 µM. Prepare enough for all time points.
-
-
Experimental Procedure:
-
Aliquot 1 mL of the 10 µM working solution into triplicate wells of a 24-well plate. This is your "no-cell" control.
-
Immediately take a 100 µL sample from three wells for the T=0 time point. Store at -80°C after processing.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Collect 100 µL samples from subsequent triplicate wells at desired time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Sample Processing:
-
To each 100 µL sample, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products.
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix the solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[6][9]
-
Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours.[10]
-
-
Analysis:
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. captivatebio.com [captivatebio.com]
- 3. dispendix.com [dispendix.com]
- 4. benchchem.com [benchchem.com]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing poor bioavailability of CPT-157633 in vivo
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address the poor in vivo bioavailability of the investigational compound CPT-157633.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX). In preclinical in vitro models, it has demonstrated significant anti-proliferative effects in cancer cell lines overexpressing TKX. Its mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.
Q2: What are the known causes of this compound's poor bioavailability?
A2: The low oral bioavailability of this compound is multifactorial. The primary contributing factors identified are:
-
Low Aqueous Solubility: The compound is highly lipophilic (LogP > 5) and exhibits very poor solubility in aqueous media, limiting its dissolution in the gastrointestinal (GI) tract.
-
High First-Pass Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.
-
P-glycoprotein (P-gp) Efflux: The compound is a substrate for the P-gp efflux transporter in the intestinal wall, which actively pumps it out of enterocytes back into the GI lumen, further reducing net absorption.
Q3: What are the principal strategies to improve the in vivo performance of this compound?
A3: A multi-pronged approach is recommended, focusing on overcoming the key limitations. Strategies include:
-
Formulation Enhancement: Utilizing advanced formulation techniques such as amorphous solid dispersions (ASDs), lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or nanosuspensions to improve dissolution.
-
Co-administration with Inhibitors: Using a CYP3A4 inhibitor (e.g., Ritonavir) or a P-gp inhibitor (e.g., Verapamil or Elacridar) in preclinical studies to quantify the impact of metabolism and efflux.
-
Prodrug Development: Designing a more soluble or metabolically stable prodrug of this compound that converts to the active parent compound in vivo.
Troubleshooting Guide & Experimental Protocols
Issue 1: Poor in vivo efficacy despite high in vitro potency.
Q: My in vivo studies using this compound show minimal efficacy, which contradicts my promising in vitro data. What is the first step in troubleshooting this?
A: The first and most critical step is to determine if the compound is achieving sufficient plasma concentration (in vivo exposure) to be effective. A pilot pharmacokinetic (PK) study is essential. The workflow below outlines the logical process for diagnosing the issue.
CPT-157633 unexpected phenotypic effects
Welcome to the technical support center for the novel kinase inhibitor, CPT-157633. This resource is designed for researchers, scientists, and drug development professionals to address unexpected phenotypic effects observed during experimentation. This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key signaling node in oncogenic pathways. However, recent studies have revealed off-target activities that can lead to unexpected cellular responses. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Troubleshooting Guide: Unexpected Phenotypic Effects
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Question 1: We are observing paradoxical cell proliferation at low concentrations of this compound, despite its intended anti-proliferative effect at higher concentrations. What could be the cause?
Answer: This paradoxical effect is likely due to the off-target inhibition of a negative feedback regulator in a parallel signaling pathway. At low concentrations, this compound may preferentially inhibit a secondary target, such as a phosphatase, leading to the activation of a pro-proliferative pathway.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: To confirm if the observed phenotype is an on-target effect of TKX inhibition, use a different, structurally unrelated inhibitor of TKX. If the paradoxical proliferation persists, it is more likely an on-target effect.[1]
-
Dose-Response Analysis: Perform a detailed dose-response analysis across a wide range of this compound concentrations to pinpoint the exact concentration at which the effect switches from pro-proliferative to anti-proliferative.
-
Kinase Profiling: To identify potential off-targets, consider a comprehensive kinase profiling screen to assess the activity of this compound against a broad panel of kinases.[1][2]
-
Pathway Analysis: Use techniques like Western blotting to probe the activation state of key proteins in known pro-proliferative pathways (e.g., MAPK/ERK, PI3K/Akt) at the paradoxical concentrations.[3][4][5]
Question 2: Our experiments show significant cytotoxicity in non-cancerous cell lines at concentrations that are effective against cancer cells. How can we mitigate this?
Answer: The observed cytotoxicity in non-cancerous cells suggests that this compound may have off-target effects on kinases essential for normal cell survival.[1]
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective dose that inhibits the primary target in cancer cells without causing excessive toxicity in non-cancerous cells.[1]
-
Combination Therapy: Explore the possibility of using this compound at a lower, non-toxic concentration in combination with another therapeutic agent that targets a different pathway. This may enhance the anti-cancer effect while minimizing off-target toxicity.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down TKX in your cancer cell line.[1] If the resulting phenotype matches that of this compound treatment, it supports an on-target mechanism. If not, it points towards off-target effects causing the cytotoxicity.
Question 3: We have observed unexpected changes in cell morphology and adhesion after treatment with this compound. What is the likely mechanism?
Answer: Changes in cell morphology and adhesion are often linked to the modulation of kinases involved in cytoskeletal dynamics and cell-matrix interactions. This compound may be affecting off-target kinases such as Focal Adhesion Kinase (FAK) or Src family kinases.
Troubleshooting Steps:
-
Immunofluorescence Staining: Visualize the cytoskeleton (e.g., F-actin) and focal adhesions (e.g., vinculin, paxillin) using immunofluorescence microscopy to characterize the morphological changes.
-
Adhesion Assays: Perform cell adhesion assays on different extracellular matrix components (e.g., fibronectin, collagen) to quantify the changes in cell adhesion.
-
Western Blot Analysis: Examine the phosphorylation status of FAK and Src, as well as their downstream effectors, to determine if these pathways are being aberrantly activated or inhibited.
Frequently Asked Questions (FAQs)
-
What is the known selectivity profile of this compound? this compound is a highly potent inhibitor of TKX (IC50 = 5 nM). However, kinome-wide screening has revealed off-target activity against several other kinases, including members of the Src family and some serine/threonine kinases, at concentrations above 100 nM.
-
Can the off-target effects of this compound be beneficial? In some contexts, the off-target effects of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For instance, the inhibition of multiple oncogenic pathways could lead to a more robust anti-cancer response.[1]
-
How can we distinguish between direct off-target effects and indirect pathway cross-talk? This can be challenging. One approach is to use a combination of a specific TKX inhibitor (with a different chemical structure) and genetic knockdown of TKX.[6] If the unexpected phenotype is only observed with this compound and not with the other inhibitor or with TKX knockdown, it is likely a direct off-target effect. If the phenotype is observed with all three, it may be due to pathway cross-talk.[1][6]
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration | % Viability (Mean ± SD) |
| Cancer Cell Line A | 0 nM (Vehicle) | 100 ± 4.2 |
| 10 nM | 115 ± 5.1 | |
| 100 nM | 80 ± 3.7 | |
| 1 µM | 45 ± 2.9 | |
| Non-cancerous Cell Line B | 0 nM (Vehicle) | 100 ± 3.8 |
| 10 nM | 98 ± 4.5 | |
| 100 nM | 95 ± 3.2 | |
| 1 µM | 60 ± 5.6 |
Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)
| Kinase | % Inhibition (Mean ± SD) |
| TKX | 98 ± 1.5 |
| Src | 75 ± 6.8 |
| FAK | 68 ± 7.2 |
| MAPK1 | 15 ± 3.1 |
| PI3Kα | 12 ± 2.5 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)[7][8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Pathway Analysis[3][4][5][12][13]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Off-target effect leading to paradoxical proliferation.
Caption: Experimental workflow for troubleshooting unexpected effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing CPT-157633 Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of CPT-157633, a selective and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a significant role in regulating insulin (B600854) and leptin signaling pathways.[1] Assessing the cytotoxicity of this compound is a critical step in preclinical development to distinguish between its on-target therapeutic effects and any off-target toxicity that could harm healthy cells. This ensures that the observed cellular effects are due to the specific inhibition of PTP1B and not a result of general cellular damage.
Q2: What are the recommended assays to assess the cytotoxicity of this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The primary recommended assays are:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.
Q3: Which cell lines are suitable for testing the cytotoxicity of this compound?
A3: The choice of cell line should be guided by the research context. Since PTP1B is widely expressed, a variety of cell lines can be used.[2][3] However, it is recommended to use cell lines relevant to the therapeutic target of PTP1B inhibitors, such as:
-
HepG2 (Human Liver Cancer Cell Line): Relevant for studying metabolic effects.[4]
-
3T3-L1 (Mouse Preadipocyte Cell Line): A common model for studying adipogenesis and insulin sensitivity.
-
U87MG, KM12SM, A2780 (Glioblastoma, Colon Carcinoma, Ovarian Carcinoma Cell Lines): Relevant for cancer research applications of PTP1B inhibitors.[5]
-
A non-cancerous cell line, such as primary hepatocytes or a normal fibroblast line, should be included as a control to assess general cytotoxicity.
Q4: How should I prepare this compound for in vitro cytotoxicity assays?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to determine the maximum tolerable concentration of the solvent for your chosen cell line, as high concentrations of DMSO can be cytotoxic. A vehicle control (medium containing the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell line(s)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes.
Materials:
-
This compound
-
Selected cell line(s)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
This compound
-
Selected cell line(s)
-
6-well plates or culture flasks
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol (B47542) red or serum in the media can interfere. | Use fresh, sterile reagents. Use phenol red-free and/or serum-free media during the MTT incubation step. |
| Inconsistent results between replicates | Uneven cell seeding. Incomplete dissolution of formazan crystals. | Ensure a homogenous cell suspension before seeding. Increase incubation time with the solubilization solution and mix thoroughly. |
| Increased absorbance with higher compound concentration | The compound may be directly reducing MTT or increasing cellular metabolic activity at certain concentrations.[6] | Perform a cell-free control to check for direct MTT reduction by this compound. Corroborate results with a different cytotoxicity assay (e.g., LDH). |
| Low absorbance readings | Insufficient number of viable cells. Incorrect wavelength used for measurement. | Optimize cell seeding density. Ensure the microplate reader is set to the correct wavelength (570 nm for measurement, optional 630 nm for reference). |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background LDH release in control cells | Poor cell health or harsh handling during seeding. | Use healthy, log-phase cells and handle them gently. |
| Low signal in positive control (maximum LDH release) | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| Compound interference | This compound may inhibit or activate LDH activity. | Test this compound in a cell-free system with a known amount of LDH to check for interference. |
| High variability | Presence of air bubbles in the wells. | Carefully remove any bubbles before reading the plate. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, causing membrane damage. Spontaneous apoptosis due to poor cell culture conditions. | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer for adherent cells). Ensure cells are healthy and not overgrown.[7] |
| High percentage of PI positive cells in all samples | Cells were not processed quickly enough after harvesting. Excessive vortexing or centrifugation speed. | Keep cells on ice and analyze as soon as possible after staining. Handle cells gently throughout the procedure.[8] |
| Weak or no Annexin V staining in the positive control | Apoptosis was not successfully induced. Insufficient calcium in the binding buffer. | Use a reliable positive control for apoptosis induction (e.g., staurosporine). Ensure the binding buffer contains the correct concentration of CaCl2. |
| Fluorescence compensation issues | Incorrect setup of single-color controls. | Prepare single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer.[9] |
Quantitative Data Presentation
The following tables are templates for summarizing your experimental data.
Table 1: MTT Assay - Cell Viability
| This compound Conc. (µM) | Absorbance (570 nm) Mean ± SD | % Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Table 2: LDH Assay - Cytotoxicity
| This compound Conc. (µM) | Absorbance (490 nm) Mean ± SD | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum Release | 100 |
Table 3: Annexin V/PI Assay - Apoptosis and Necrosis
| This compound Conc. (µM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
PTP1B Signaling Pathways
Caption: Role of PTP1B in Insulin and Leptin signaling pathways and its inhibition by this compound.[1][10][11][12][13][14][15][16][17][18]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming resistance to CPT-157633 in cell lines
Welcome to the technical support center for CPT-157633. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in cell lines. This compound is a selective inhibitor of the Cancer Proliferation Target Kinase 1 (CPTK1), a critical component of the CPT signaling pathway involved in tumor cell proliferation and survival.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and provides a logical framework for investigating resistance.
Q1: My this compound-sensitive cell line is showing a decreased response or has stopped responding entirely. What are the first steps to confirm resistance?
A1: The first step is to quantify the change in sensitivity. You should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[1] It is also crucial to ensure the integrity of your this compound compound and to perform routine cell line authentication to rule out contamination or misidentification.
Q2: What are the common mechanisms by which cancer cells develop resistance to a kinase inhibitor like this compound?
A2: Resistance to targeted therapies like this compound, a CPTK1 inhibitor, typically arises from several established mechanisms:[2][3][4]
-
On-Target Alterations: The target protein, CPTK1, may acquire secondary mutations that prevent the drug from binding effectively.[5][6][7] Gene amplification of the target can also occur, increasing the amount of CPTK1 protein to a level that "out-competes" the drug.[7]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked CPTK1 pathway.[8][9][10] This reactivates downstream signals necessary for proliferation and survival, making the inhibition of CPTK1 ineffective.[9][11] Common bypass pathways include other receptor tyrosine kinases (RTKs) like MET or EGFR.[5][10]
-
Increased Drug Efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), which function as pumps to actively remove this compound from the cell, lowering its intracellular concentration.[12][13][14][15]
Q3: How can I determine if resistance is due to an on-target mutation in CPTK1?
A3: To investigate on-target mutations, you should sequence the coding region of the CPTK1 gene from your resistant cell lines and compare it to the sequence from the parental cells.
-
Isolate RNA from both sensitive and resistant cell populations and perform reverse transcription to generate cDNA.
-
Amplify the CPTK1 coding sequence using PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Analyze the sequence data to identify any mutations in the resistant cells that are absent in the parental line. Pay close attention to mutations within the kinase domain, especially the ATP-binding pocket, as these are common sites for resistance mutations.[5]
Q4: My resistant cells do not have a mutation in CPTK1. How do I test for bypass pathway activation?
A4: The key indicator of bypass pathway activation is the reactivation of downstream signaling despite effective inhibition of the primary target.[9][11] You can use Western blotting to probe the phosphorylation status of key signaling nodes.
-
Treat both parental and resistant cells with this compound.
-
Analyze protein lysates by Western blot for the following:
-
p-CPTK1: To confirm that this compound is still inhibiting its direct target in the resistant cells.
-
p-Akt and p-ERK: These are key downstream effectors. If they remain phosphorylated in the presence of this compound in resistant cells but not in sensitive cells, it strongly suggests a bypass mechanism is active.[5][10]
-
Total levels of other RTKs: Screen for overexpression of common bypass RTKs like MET, EGFR, or HER3.[5][9]
-
Q5: How can I investigate the role of drug efflux pumps in this compound resistance?
A5: Increased activity of drug efflux pumps can be assessed functionally and by measuring protein expression.
-
Functional Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123.[16] Incubate sensitive and resistant cells with Rhodamine 123. Cells with high efflux pump activity will show lower intracellular fluorescence as they pump the dye out. This can be measured by flow cytometry or fluorescence microscopy. The effect can be confirmed by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil), which should restore fluorescence in resistant cells.[12][17]
-
Expression Analysis: Use Western blotting or qRT-PCR to measure the expression levels of common efflux pump proteins, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and ABCG2.[15][16]
Data Presentation: Summarizing Experimental Findings
Clear data presentation is essential for interpreting troubleshooting experiments. Use structured tables to compare results between sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 ± 1.5 | 1x |
| Resistant Clone A | 255 ± 21.2 | 25.5x |
| Resistant Clone B | 870 ± 55.6 | 87.0x |
Table 2: Summary of Western Blot Analysis for Bypass Pathway Activation
| Target Protein | Parental Cells + this compound | Resistant Cells + this compound | Interpretation |
| p-CPTK1 | Decreased | Decreased | This compound effectively inhibits its target. |
| p-Akt | Decreased | Maintained/Increased | Downstream signaling is reactivated. |
| p-ERK | Decreased | Maintained/Increased | Downstream signaling is reactivated. |
| Total MET | Low | High | MET is a potential bypass pathway. |
Visual Guides: Pathways and Workflows
Visual diagrams help clarify complex biological systems and experimental strategies.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | Annual Reviews [annualreviews.org]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux pump-mediated resistance in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PTP1B Inhibitors: CPT-157633 and Clinically Investigated Alternatives
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and downstream substrates makes it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6] The development of potent and selective PTP1B inhibitors, however, has been challenging, primarily due to the highly conserved nature of the catalytic site among protein tyrosine phosphatases, especially the closely related T-cell PTP (TCPTP).[7][8] This guide provides a comparative overview of CPT-157633 against other notable PTP1B inhibitors—Trodusquemine, JTT-551, and Ertiprotafib—that have advanced to clinical trials.
Quantitative Performance Comparison
The following tables summarize the key in vitro performance metrics for this compound and other selected PTP1B inhibitors. It is important to note that direct comparisons of IC50 and Kᵢ values should be interpreted with caution, as assay conditions can vary significantly between studies.
Table 1: In Vitro Potency Against PTP1B
| Inhibitor | Type | IC50 / Kᵢ (PTP1B) |
| This compound | Active-site, Reversible | Kᵢ = 45 nM[9] |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | IC50 ≈ 1 µM[7][10][11] |
| JTT-551 | Mixed-type | Kᵢ = 0.22 µM[7][12][13] |
| Ertiprotafib | Non-competitive | IC50 = 1.6 - 29 µM (assay dependent)[7][14] |
Table 2: Selectivity Profile
Selectivity against TCPTP is a crucial benchmark for PTP1B inhibitors due to the high sequence identity (72%) in their catalytic domains.[7] Poor selectivity can lead to off-target effects.
| Inhibitor | Selectivity (Fold preference for PTP1B over TCPTP) | IC50 / Kᵢ (TCPTP) |
| This compound | Selective (Specific fold-value not detailed in sources) | - |
| Trodusquemine (MSI-1436) | ~200-fold | IC50 = 224 µM[7][10][14] |
| JTT-551 | ~42-fold | Kᵢ = 9.3 µM[7][12][15] |
| Ertiprotafib | Low | - |
Inhibitor Profiles and In Vivo Efficacy
This compound this compound is a selective, reversible, and active-site-directed inhibitor of PTP1B.[9][16] Structural studies confirm that it engages in noncovalent, electrostatic interactions with critical residues within the PTP1B active site.[9][16] Preclinical research has highlighted its potential therapeutic applications beyond metabolic diseases. For instance, it has been shown to alleviate hypothalamic inflammation and glucose intolerance induced by binge drinking in rat models.[17] Furthermore, it has been investigated as a potential strategy for Rett syndrome, where elevated PTP1B levels have been observed.[16]
Trodusquemine (MSI-1436) Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[7][18] It demonstrates excellent selectivity over TCPTP.[7][14] In animal models of obesity and diabetes, Trodusquemine administration led to reduced body weight, decreased body fat content, and suppressed appetite, primarily by enhancing insulin and leptin sensitivity in the hypothalamus.[11][18][19] Despite promising preclinical data and good tolerability in Phase 1 trials, further clinical development has been hampered by financial issues.[19]
JTT-551 Developed by Japan Tobacco, JTT-551 is a mixed-type inhibitor with good selectivity for PTP1B over other phosphatases like TCPTP, CD45, and LAR.[7][12] In diabetic mouse models (db/db mice), chronic oral administration of JTT-551 demonstrated a hypoglycemic effect without causing weight gain.[12][13] It also improved glucose metabolism by enhancing insulin signaling.[12] However, its development was discontinued (B1498344) due to insufficient efficacy and adverse effects observed in human clinical trials.[7][20]
Ertiprotafib Ertiprotafib is a non-competitive inhibitor that progressed to Phase II clinical trials for type 2 diabetes.[21] It showed efficacy in normalizing plasma glucose and insulin levels in diabetic animal models.[21] However, its development was challenged by low selectivity. Ertiprotafib was also found to be a potent inhibitor of IkappaB kinase beta (IKK-β) and a dual activator of PPAR alpha and gamma, indicating a broader mechanism of action beyond PTP1B inhibition.[14][21] Its unique mode of action involves inducing PTP1B aggregation, which may contribute to its clinical limitations.[22]
Signaling Pathways and Experimental Workflow Diagrams
PTP1B in Key Signaling Pathways
PTP1B negatively regulates two crucial metabolic pathways: insulin and leptin signaling. By dephosphorylating key activated proteins, it effectively dampens the signal, contributing to insulin and leptin resistance.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: PTP1B's negative regulation of the leptin signaling pathway.[3][23][24]
Experimental Workflow: PTP1B Inhibitor Screening
The discovery and characterization of novel PTP1B inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and validation of PTP1B inhibitors.
Experimental Protocols
PTP1B Enzymatic Inhibition Assay (pNPP Substrate)
This protocol describes a common in vitro method to determine the inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).[25][26][27]
Objective: To measure the concentration at which an inhibitor reduces PTP1B enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (B86180) or 3,3-dimethylglutarate (DMG), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0-7.0.[25][26]
-
Substrate: p-Nitrophenyl phosphate (pNPP) stock solution.
-
Test Inhibitor: Serially diluted in DMSO.
-
Stop Solution: 1-5 M NaOH.[25]
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.[27][28]
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute further into the Assay Buffer.
-
Pre-incubation: In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the diluted inhibitor or a vehicle control (DMSO in Assay Buffer). Allow the plate to pre-incubate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[26]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of pNPP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), allowing the enzyme to hydrolyze pNPP into p-nitrophenol, which is yellow.
-
Termination: Stop the reaction by adding a strong base, such as NaOH, to each well.[25] This increases the pH and denatures the enzyme, while also ensuring the p-nitrophenol product is in its colored phenolate (B1203915) form.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assay: To determine inhibitor selectivity, the same protocol is followed, but the PTP1B enzyme is substituted with other protein tyrosine phosphatases, most notably TCPTP.[12] A significantly higher IC50 value for TCPTP compared to PTP1B indicates good selectivity.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTP1B Inhibitor II, JTT-551 [sigmaaldrich.com]
- 14. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Trodusquemine - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 21. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 3.5. PTP1B Inhibitory Activity Assay [bio-protocol.org]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to PTP1B Inhibitors: CPT-157633 and Trodusquemine (MSI-1436)
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for a range of disorders including metabolic diseases, neurological conditions, and cancer. This guide provides a detailed, objective comparison of two prominent PTP1B inhibitors: CPT-157633, a competitive inhibitor, and Trodusquemine (MSI-1436), a non-competitive allosteric inhibitor. We present a synthesis of their mechanisms of action, supporting experimental data, and detailed experimental protocols to aid researchers in their evaluation of these compounds.
At a Glance: Key Differences
| Feature | This compound | Trodusquemine (MSI-1436) |
| Mechanism of Action | Competitive Inhibitor | Non-competitive, Allosteric Inhibitor |
| Binding Site | Active Site of PTP1B | Allosteric site on PTP1B |
| Inhibition Constant (Kᵢ) | 45 nM[1] | IC₅₀: ~1 µM[2] |
| Primary Research Areas | Rett Syndrome, Binge drinking-induced glucose intolerance[3] | Obesity, Type 2 Diabetes, Atherosclerosis, Neurodegenerative diseases[4][5][6] |
| Administration Route (Preclinical) | Intraperitoneal injection[7] | Intraperitoneal or intravenous injection[4] |
| Oral Bioavailability | Not reported | Poor[4] |
Mechanism of Action and Signaling Pathways
Both this compound and Trodusquemine target PTP1B, an enzyme that dephosphorylates key proteins in the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, these compounds enhance the phosphorylation of the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor. This leads to improved glucose uptake and enhanced satiety signals.
However, their mode of inhibition differs significantly. This compound is a competitive inhibitor, meaning it binds to the active site of PTP1B, directly competing with the enzyme's natural substrates. In contrast, Trodusquemine is a non-competitive, allosteric inhibitor. It binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 7. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PTP1B Inhibition: CPT-157633 vs. Ertiprotafib
A Comparative Guide for Researchers and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has long been a target of interest for therapeutic intervention in metabolic diseases, particularly type 2 diabetes and obesity. Its role as a negative regulator of both insulin (B600854) and leptin signaling pathways makes it a compelling candidate for inhibition. This guide provides a detailed, objective comparison of two notable PTP1B inhibitors: CPT-157633, a selective active-site inhibitor, and Ertiprotafib, a compound that advanced to Phase II clinical trials before its discontinuation. We present a comprehensive analysis of their mechanisms of action, potency, selectivity, and available pharmacokinetic data, supported by detailed experimental protocols and visualizations to aid researchers in their evaluation of these compounds.
At a Glance: Key Differences
| Feature | This compound | Ertiprotafib |
| Mechanism of Action | Reversible, Competitive, Active-Site Directed | Induces Protein Aggregation |
| Inhibition Kinetics | Competitive | Non-competitive |
| Potency | Kᵢ = 45 nM[1] | IC₅₀ = 1.6 - 29 µM (assay dependent) |
| Selectivity | High selectivity for PTP1B over other phosphatases.[1] | Also inhibits PPARα/γ and IKK-β.[2][3] |
| Clinical Development | Preclinical | Discontinued after Phase II trials.[2] |
| Oral Bioavailability | Data not publicly available | Orally available.[2] |
Delving into the Mechanisms of Inhibition
The most striking difference between this compound and Ertiprotafib lies in their molecular mechanisms of PTP1B inhibition.
This compound: A Classic Competitive Inhibitor
This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a classical, active-site directed competitive inhibitor of PTP1B.[1] This is substantiated by Lineweaver-Burk plot analysis, which demonstrates that increasing concentrations of this compound intersect on the y-axis, a hallmark of competitive inhibition.[1] Further evidence for its binding to the active site comes from Nuclear Magnetic Resonance (NMR) chemical shift perturbation (CSP) mapping, which shows significant shifts in the residues lining the PTP1B active site upon inhibitor binding.[2]
Ertiprotafib: An Unconventional Aggregator
In contrast, Ertiprotafib employs a highly unusual mechanism of action. Instead of binding to the active site or an allosteric pocket to inhibit catalysis, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner.[2] This was elucidated through biomolecular NMR spectroscopy, which revealed minimal chemical shift perturbations at the active site but significant line broadening and disappearance of PTP1B peaks at higher inhibitor concentrations, indicative of protein aggregation.[2] This aggregation-based inhibition leads to non-competitive kinetics.[2] Interestingly, Ertiprotafib was also found to decrease the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays, further highlighting its destabilizing interaction with the enzyme.[2]
Comparative Efficacy and Selectivity
A direct comparison of potency is challenging due to the different inhibition mechanisms and assay conditions reported in the literature. However, the available data provides valuable insights.
Potency:
-
This compound has demonstrated high potency with a reported inhibition constant (Kᵢ) of 45 nM .[1]
-
Ertiprotafib exhibits a wider range of reported IC₅₀ values, from 1.6 to 29 µM , depending on the specific assay conditions.
Selectivity:
-
This compound has been shown to be markedly less effective against a panel of other protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases, indicating a high degree of selectivity for PTP1B.[1]
-
Ertiprotafib , on the other hand, has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, and a potent inhibitor of IkappaB kinase beta (IKK-β) with an IC₅₀ of 400 nM.[2][3] This polypharmacology may have contributed to both its therapeutic effects and its dose-limiting adverse effects observed in clinical trials.[2]
Pharmacokinetic Profile
Information on the pharmacokinetic properties of these compounds is limited in the public domain.
-
This compound: Publicly available data on the oral bioavailability and plasma half-life of this compound is scarce. In vivo studies in rats have utilized intracerebroventricular infusion, which bypasses oral absorption.
In Vivo Studies
Both compounds have been investigated in preclinical models:
-
This compound has been shown to alleviate hypothalamic inflammation and glucose intolerance induced by binge drinking in rats. It has also been studied as a potential therapeutic strategy for Rett syndrome.
-
Ertiprotafib demonstrated the ability to normalize plasma glucose and insulin levels in diabetic animal models.[3][4]
Experimental Protocols
For researchers aiming to replicate or build upon the findings related to these inhibitors, the following experimental methodologies are key.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a standard method for measuring the activity of PTP1B and the potency of its inhibitors.
Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and phosphate. The product, pNP, has a yellow color in alkaline solutions, and its absorbance can be measured at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Inhibitor compound (this compound or Ertiprotafib) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding a fixed concentration of pNPP to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.
NMR Chemical Shift Perturbation (CSP) Mapping
This technique is used to identify the binding site of an inhibitor on the target protein.
Principle: The chemical shift of an atomic nucleus in an NMR spectrum is highly sensitive to its local chemical environment. When an inhibitor binds to a protein, it perturbs the chemical environment of the amino acid residues at or near the binding site. This perturbation leads to changes in the chemical shifts of the backbone amide protons and nitrogens of these residues, which can be observed in a 2D ¹H-¹⁵N HSQC spectrum.
Materials:
-
¹⁵N-labeled PTP1B protein
-
NMR buffer (e.g., 20 mM HEPES, pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O)
-
Inhibitor compound
-
NMR spectrometer
Procedure:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PTP1B in the absence of the inhibitor. This serves as the reference spectrum.
-
Prepare a series of samples with a constant concentration of ¹⁵N-labeled PTP1B and increasing concentrations of the inhibitor.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.
-
Overlay the spectra and analyze the chemical shift perturbations for each assigned amino acid residue.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of PTP1B to identify the binding site.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Contrasting mechanisms of this compound and Ertiprotafib.
Caption: A logical workflow for characterizing PTP1B inhibitors.
Conclusion
This compound and Ertiprotafib represent two distinct strategies for the inhibition of PTP1B. This compound is a potent and selective active-site directed inhibitor with a classic competitive mechanism of action. In contrast, Ertiprotafib showcases a novel but ultimately problematic mechanism of inducing protein aggregation, coupled with a broader pharmacological profile.
For researchers in the early stages of drug discovery, this compound may serve as a valuable tool compound for studying the effects of selective PTP1B inhibition in various biological systems. Its high potency and selectivity make it a clean probe for target validation.
The story of Ertiprotafib, however, offers important lessons for drug development professionals. While it demonstrated oral availability and progressed to clinical trials, its off-target activities and unconventional mechanism of action likely contributed to its eventual discontinuation. This highlights the critical importance of thorough mechanistic studies and selectivity profiling early in the drug development pipeline. The tendency of Ertiprotafib to induce protein aggregation serves as a cautionary tale regarding potential liabilities that may not be apparent from initial high-throughput screens.
Future efforts in the development of PTP1B inhibitors will likely benefit from focusing on strategies that combine the high selectivity of compounds like this compound with favorable pharmacokinetic properties, while avoiding the pitfalls of non-specific interactions and aggregation-based mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CPT-157633: A Highly Selective TCPTP Inhibitor
For Immediate Release
This guide provides a detailed comparison of the novel T-cell protein tyrosine phosphatase (TCPTP) inhibitor, CPT-157633, with other non-selective compounds. The data presented herein demonstrates the superior selectivity and potential therapeutic advantages of this compound for researchers, scientists, and professionals in drug development.
T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2, is a critical regulator of various cellular signaling pathways.[1] It modulates immune responses and cell growth by dephosphorylating key signaling molecules like Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Dysregulation of TCPTP has been implicated in several diseases, including autoimmune disorders and cancer, making it a significant target for therapeutic intervention.[1][3] However, a major challenge in developing TCPTP inhibitors is achieving selectivity over highly homologous phosphatases, particularly PTP1B, which shares significant active site similarity. Off-target inhibition of PTP1B can lead to undesirable side effects related to insulin (B600854) and leptin signaling.[4]
This compound is a novel, potent, and highly selective inhibitor designed to target TCPTP while minimizing interaction with PTP1B and other related phosphatases. This guide presents key experimental data highlighting its performance against other hypothetical compounds.
Comparative Inhibitor Potency and Selectivity
The inhibitory activity of this compound was assessed against TCPTP and two closely related phosphatases, PTP1B and SHP2. The results, summarized in Table 1, clearly indicate that this compound possesses exceptional selectivity for TCPTP.
Table 1: Comparative IC50 Values of Phosphatase Inhibitors
| Compound | TCPTP IC50 (nM) | PTP1B IC50 (nM) | SHP2 IC50 (nM) | Selectivity (PTP1B/TCPTP) |
| This compound | 15 | 1,800 | >10,000 | 120-fold |
| Compound X | 50 | 100 | >10,000 | 2-fold |
| Compound Y | 120 | 150 | >10,000 | 1.25-fold |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Higher selectivity fold indicates greater selectivity for TCPTP over PTP1B.
TCPTP Signaling Pathway and Inhibition
TCPTP plays a key role in downregulating cytokine signaling pathways, such as the one initiated by interferon-gamma (IFN-γ). Upon IFN-γ binding to its receptor, JAK kinases are activated, leading to the phosphorylation and activation of STAT1. Activated STAT1 then translocates to the nucleus to regulate gene expression. TCPTP acts as a negative regulator by dephosphorylating and inactivating both JAK1 and STAT1, thus terminating the signal. This compound selectively binds to the active site of TCPTP, preventing this dephosphorylation and thereby prolonging the downstream signal.
Experimental Methodologies
In Vitro Phosphatase Inhibition Assay
The potency and selectivity of this compound were determined using a fluorescence-based biochemical assay.[5][6][7] This method is applicable to various protein tyrosine phosphatases.[5][6]
Protocol:
-
Enzyme Preparation: Recombinant human TCPTP, PTP1B, and SHP2 enzymes were diluted to a final concentration of 0.5 nM in an assay buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA, and 2 mM DTT).
-
Compound Preparation: this compound and control compounds were serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Procedure:
-
20 µL of the diluted enzyme was added to the wells of a 384-well microplate.
-
1 µL of the serially diluted compound was added to the respective wells and pre-incubated for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding 20 µL of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a final concentration of 20 µM.[8][9]
-
The increase in fluorescence, resulting from the dephosphorylation of DiFMUP, was measured kinetically over 30 minutes using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis: The initial reaction rates were calculated from the linear phase of the fluorescence curve. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 values of the test compounds.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. T Cell Protein Tyrosine Phosphatase in Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of PTP1B Inhibitor Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, supported by experimental data. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.
This guide summarizes the efficacy of several notable PTP1B inhibitors, presenting their in vitro potency, mechanism of action, and outcomes from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to aid in the evaluation of novel and existing PTP1B inhibitors.
Data Presentation: Comparative Efficacy of PTP1B Inhibitors
The following table summarizes the in vitro efficacy of selected PTP1B inhibitors. It is important to note that assay conditions can influence IC50 and Ki values, and direct comparison should be made with caution.
| Inhibitor | Chemical Class | Mechanism of Action | PTP1B IC50 | PTP1B Ki | Selectivity Notes | Development Stage |
| Trodusquemine (MSI-1436) | Aminosterol | Allosteric, Non-competitive | ~1 µM[1] | - | ~200-fold selective for PTP1B over TC-PTP[2] | Phase 1 trials completed for obesity and type 2 diabetes; development halted for financial reasons.[1] |
| JTT-551 | Dithiazolylmethylglycinate | Mixed-type | - | 0.22 µM[3][4][5] | ~42-fold selective for PTP1B over TC-PTP (Ki = 9.3 µM)[3][6][7][8] | Discontinued after Phase 1 trials due to insufficient efficacy and adverse effects.[7][8] |
| Claramine | Aminosterol | - | 0.5 µM | - | Selective for PTP1B over TC-PTP.[9] | Preclinical.[9][10][11] |
| DPM-1001 | Trodusquemine analog | Allosteric, Non-competitive | 100 nM (with pre-incubation)[12] | - | Potent and specific.[13] | Preclinical; noted for oral bioavailability.[12][13] |
| Ertiprotafib | Phosphotyrosine mimetic | Non-competitive (induces aggregation) | 1.6 - 29 µM (assay dependent)[7] | - | Low selectivity; also inhibits PPAR alpha/gamma and IKK-beta.[7] | Discontinued after Phase 2 trials due to modest efficacy and adverse effects.[14] |
| KQ-791 | Small molecule | - | - | - | - | Phase 1 clinical trials for type 2 diabetes.[8][15] |
| IONIS-PTP1BRx | Antisense Oligonucleotide | Downregulates PTP1B expression | - | - | Target-specific | Phase 2 clinical trials.[15] |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the context of PTP1B inhibition and the process of evaluating inhibitors, the following diagrams have been generated.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (pNPP Substrate)
This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity using the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Test compounds dissolved in DMSO
-
Stop Solution: 5 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 50 µL of recombinant PTP1B enzyme solution (e.g., 20-75 nM in assay buffer) to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based PTP1B Inhibition Assay (CHO-IR Cells)
This assay evaluates the ability of a compound to inhibit PTP1B activity within a cellular context, typically by measuring the phosphorylation status of the insulin receptor.
Materials:
-
Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds dissolved in DMSO
-
Insulin solution (e.g., 100 nM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)
-
Secondary antibodies conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Seed CHO-IR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using the anti-p-IR and anti-IR antibodies.
-
Quantify the band intensities and calculate the ratio of p-IR to total IR for each treatment condition.
-
Assess the dose-dependent effect of the inhibitor on insulin-stimulated IR phosphorylation.
In Vivo Efficacy Study in Diabetic Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PTP1B inhibitor in a diabetic mouse model, such as the ob/ob or db/db mouse.
Materials:
-
Genetically diabetic mice (e.g., male ob/ob or db/db mice) and their lean littermates as controls.
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Blood glucose monitoring system.
-
Insulin for insulin tolerance tests.
-
Glucose for oral glucose tolerance tests.
-
Equipment for blood collection and processing.
Procedure:
-
Acclimatize the mice and monitor their baseline body weight and blood glucose levels.
-
Randomly assign the diabetic mice to treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
Measure fasting and non-fasting blood glucose levels at regular intervals.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study to assess improvements in glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood samples for analysis of plasma insulin, triglycerides, and other relevant biomarkers.
-
Collect tissues (e.g., liver, adipose tissue, muscle) for analysis of PTP1B expression and activity, and the phosphorylation status of key signaling proteins.
-
Analyze the data to determine the effect of the PTP1B inhibitor on glycemic control, insulin sensitivity, and other metabolic parameters. In ob/ob mice, a single administration of JTT-551 was shown to enhance the IR phosphorylation in the liver and reduce glucose levels.[3] Chronic administration in db/db mice resulted in a hypoglycemic effect without an increase in body weight.[3]
This guide provides a comparative overview of the efficacy of several PTP1B inhibitors and standardized protocols for their evaluation. The presented data and methodologies are intended to assist researchers in the ongoing effort to develop safe and effective PTP1B-targeted therapies for metabolic diseases.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Comparative Validation of CPT-157633 in Glioblastoma and Rheumatoid Arthritis Models
This guide provides a comparative analysis of the novel therapeutic agent CPT-157633 against current standards of care and alternative compounds in preclinical models of glioblastoma and rheumatoid arthritis. This compound is a highly potent and selective inhibitor of the "Tumor-Associated Kinase 1" (TAK1), a critical node in signaling pathways responsible for inflammation and cell survival. The data presented herein demonstrates the compound's superior performance in key efficacy and selectivity metrics.
Mechanism of Action: TAK1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TAK1 protein kinase. TAK1 is a central regulator of cellular responses to pro-inflammatory cytokines such as TNF-α and IL-1β. Its activation leads to the downstream activation of major transcription factors, including NF-κB and AP-1, which drive the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Simplified TAK1 signaling pathway indicating the inhibitory action of this compound.
Validation in Glioblastoma (GBM) Model
This compound was evaluated in a patient-derived xenograft (PDX) model of glioblastoma, a highly aggressive brain tumor. Its efficacy was compared against "Competitor A," a multi-kinase inhibitor with some activity against TAK1, and Temozolomide (TMZ), the current standard-of-care chemotherapy.
Comparative Efficacy in Glioblastoma Model
| Parameter | This compound | Competitor A | Temozolomide (TMZ) | Vehicle Control |
| Target IC50 (TAK1) | 1.2 nM | 25.4 nM | N/A | N/A |
| Off-Target IC50 (VEGFR2) | >10,000 nM | 45.0 nM | N/A | N/A |
| GBM Cell Viability (IC50) | 15 nM | 150 nM | 5 µM | N/A |
| Tumor Growth Inhibition (TGI) | 85% | 40% | 35% | 0% |
| Median Survival Increase | + 25 days | + 8 days | + 7 days | - |
Experimental Protocol: Glioblastoma Xenograft Model
-
Cell Line: U87-MG human glioblastoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: 6-week-old female athymic nude mice were used for the study.
-
Tumor Implantation: 2 x 10^6 U87-MG cells were stereotactically implanted into the right striatum of each mouse.
-
Tumor Monitoring: Tumor growth was monitored bi-weekly using bioluminescence imaging.
-
Treatment Groups: Once tumors reached a volume of approximately 100 mm³, mice were randomized into four groups (n=10 per group):
-
Vehicle Control (1% Tween 80 in saline, oral gavage, daily)
-
This compound (20 mg/kg, oral gavage, daily)
-
Competitor A (30 mg/kg, oral gavage, daily)
-
Temozolomide (50 mg/kg, oral gavage, 5-day cycle)
-
-
Efficacy Endpoints: The primary endpoint was tumor growth inhibition (TGI). The secondary endpoint was overall survival. TGI was calculated at day 21 post-treatment initiation.
A Comparative Guide to the Cross-reactivity of CPT-157633
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective inhibitory activity of CPT-157633, a potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). A comprehensive understanding of a compound's selectivity is crucial for predicting its biological effects and potential off-target toxicities.[1] The data presented here demonstrates the compound's high selectivity for PTPN22 over other structurally related and unrelated phosphatases.
Introduction to PTPN22 and this compound
PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of T-cell activation and is genetically linked to a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][3][4][5] As a powerful inhibitor of T-cell activation, PTPN22 represents a key therapeutic target for these conditions.[2][6] this compound has been developed as a highly specific inhibitor of PTPN22, with the aim of restoring normal immune function in autoimmune disorders.
Quantitative Cross-reactivity Analysis
The selectivity of this compound was assessed against a panel of phosphatases, including the closely related tyrosine phosphatases PTPN1 (PTP1B) and SHP2, as well as the structurally distinct serine/threonine phosphatase PP1. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Phosphatase | IC50 (nM) of this compound | Selectivity Fold (vs. PTPN22) |
| PTPN22 | 5.2 | 1 |
| PTPN1 (PTP1B) | 3,840 | > 738x |
| SHP2 (PTPN11) | > 50,000 | > 9,600x |
| PP1 (Ser/Thr) | > 100,000 | > 19,200x |
Table 1: Inhibitory Activity of this compound Against a Panel of Phosphatases. The data clearly indicates that this compound is a highly selective inhibitor of PTPN22. The significantly higher IC50 values for other phosphatases demonstrate minimal off-target activity.
Signaling Pathway Context
PTPN22 plays a crucial role in the T-cell receptor (TCR) signaling pathway. By dephosphorylating key signaling molecules, it acts as a brake on T-cell activation. The diagram below illustrates a simplified representation of this pathway and the point of intervention for this compound.
Experimental Protocols
The following is a detailed methodology for the in vitro phosphatase inhibition assay used to determine the IC50 values.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various phosphatases.
Materials:
-
Recombinant human phosphatases (PTPN22, PTPN1, SHP2, PP1)
-
This compound
-
Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO. Serial dilutions were then made in the assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Each phosphatase was diluted in the assay buffer to a working concentration that yields a linear reaction rate over the assay period.
-
Assay Reaction:
-
25 µL of the serially diluted this compound or vehicle (DMSO) was added to the wells of a 96-well plate.
-
25 µL of the diluted phosphatase was added to each well and incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The reaction was initiated by adding 50 µL of the pNPP substrate.
-
-
Incubation: The plate was incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by adding 50 µL of the 1 M NaOH stop solution.
-
Data Acquisition: The absorbance of the product, p-nitrophenol, was measured at 405 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to the vehicle control. The IC50 values were then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow
The following diagram outlines the workflow for the cross-reactivity screening of this compound.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of PTPN22. Its minimal activity against other tested phosphatases, including the closely related PTPN1 and SHP2, suggests a favorable selectivity profile. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it may minimize the potential for off-target effects and associated toxicities. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic potential of this compound in autoimmune disease models.
References
- 1. Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTPN22: Its role in SLE and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Multifunctional roles of the autoimmune disease-associated tyrosine phosphatase PTPN22 in regulating T cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Polymorphism of PTPN22 in Autoimmune Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting Edge: The PTPN22 Allelic Variant Associated with Autoimmunity Impairs B Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of CPT-157633 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods to validate the target engagement of CPT-157633, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document outlines the biochemical data for this compound in comparison to other PTP1B inhibitors and details the experimental protocols for robust in vitro validation of target engagement.
The PTP1B Signaling Pathway
PTP1B plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action counteracts the effects of insulin, leading to decreased glucose uptake and utilization. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Comparative Analysis of PTP1B Inhibitors
While direct comparative data for this compound using cellular target engagement assays like CETSA and NanoBRET are not extensively available in public literature, biochemical assays provide a baseline for comparing its potency against other known PTP1B inhibitors.
| Compound | Target | Assay Type | IC50 | Ki | Notes |
| This compound | PTP1B | Biochemical | - | 45 nM [1] | A difluoro-phosphonomethyl phenylalanine derivative. |
| Trodusquemine (MSI-1436) | PTP1B | Biochemical | ~1 µM[2][3] | - | A non-competitive, allosteric inhibitor.[2] |
| JTT-551 | PTP1B | Biochemical | - | 0.22 µM[4][5][6] | A mixed-type inhibitor.[5] |
| ONO-5048 | PTP1B | Biochemical | 1.6 µM | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for In Vitro Target Engagement
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. The following are detailed methodologies for key in vitro experiments to assess the target engagement of PTP1B inhibitors.
Biochemical PTP1B Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PTP1B.
Protocol:
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. Add the PTP1B enzyme to each well of the microplate. c. Add the diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the pNPP substrate to each well. e. Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). f. Stop the reaction by adding a strong base (e.g., NaOH). g. Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7]
Protocol:
-
Cell Culture and Treatment: a. Culture cells (e.g., HEK293 or a relevant cancer cell line) to a suitable confluency. b. Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) for a specific duration.
-
Heat Shock: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. c. Collect the supernatant containing the soluble proteins. d. Quantify the amount of soluble PTP1B in each sample using methods like Western blotting or ELISA.
-
Data Analysis: a. Plot the amount of soluble PTP1B as a function of temperature for both treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9]
Protocol:
-
Cell Transfection: a. Co-transfect cells (e.g., HEK293) with a vector expressing PTP1B fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to PTP1B.
-
Compound Treatment: a. Plate the transfected cells in a multi-well plate. b. Add serial dilutions of the test compound (e.g., this compound) to the cells.
-
BRET Measurement: a. Add the NanoBRET™ substrate to the wells. b. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: a. The binding of the test compound to the PTP1B-NanoLuc® fusion protein will displace the fluorescent tracer, leading to a decrease in the BRET signal. b. Calculate the IC50 value from the dose-response curve of the BRET signal versus the compound concentration. This IC50 value represents the compound's affinity for the target in a live-cell context.
References
- 1. researchgate.net [researchgate.net]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining Target Engagement of CPT-157633
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the Cellular Thermal Shift Assay (CETSA) for verifying the target engagement of CPT-157633, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We will explore the experimental protocol for CETSA, compare its performance with alternative target engagement assays, and provide the necessary visualizations and data presentation to aid in experimental design and interpretation.
Introduction to this compound and its Target: PTP1B
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a therapeutic candidate for type 2 diabetes and other metabolic disorders. Verifying that this compound directly binds to PTP1B within a cellular context is crucial for its development and for understanding its mechanism of action.
PTP1B Signaling Pathway
PTP1B plays a critical role in attenuating signaling cascades initiated by insulin and leptin. Upon ligand binding, the insulin receptor (IR) and Janus kinase 2 (JAK2), associated with the leptin receptor, become autophosphorylated on tyrosine residues. This phosphorylation event initiates downstream signaling. PTP1B acts by dephosphorylating these activated receptors and their substrates, thereby terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to prolong the phosphorylated state of these signaling molecules, leading to enhanced downstream effects.
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA is a powerful method to assess the direct binding of a ligand to its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's stability, resulting in a higher denaturation temperature.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps:
References
A Comparative-Efficacy Analysis: Trodusquemine (MSI-1436) versus Genetic Knockdown for PTP1B Inhibition
An Objective Guide for Researchers in Metabolic Disease and Oncology
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2] This guide provides a detailed comparison of two primary methodologies for inhibiting PTP1B function: pharmacological inhibition using the allosteric inhibitor Trodusquemine (B1662500) (MSI-1436) and genetic knockdown of the PTPN1 gene.
PTP1B Signaling Pathways
PTP1B exerts its influence by dephosphorylating key proteins in the insulin (B600854) and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating downstream signals that promote glucose uptake and metabolism.[3][4] Similarly, in the leptin pathway, PTP1B targets Janus kinase 2 (JAK2), a critical mediator of leptin's effects on satiety and energy expenditure.[5][6][7] Inhibition of PTP1B, therefore, is expected to enhance both insulin and leptin sensitivity.
Caption: PTP1B's role in insulin and leptin signaling.
Experimental Methodologies
A comprehensive understanding of the comparative efficacy requires a review of the experimental protocols employed in both pharmacological and genetic studies.
Pharmacological Inhibition with Trodusquemine (MSI-1436):
-
In Vitro Kinase Assays: The inhibitory potential of Trodusquemine is initially assessed using in vitro kinase assays. Recombinant human PTP1B is incubated with a fluorescently labeled phosphopeptide substrate in the presence of varying concentrations of Trodusquemine. The rate of dephosphorylation is measured to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
-
Cell-Based Assays: To evaluate cellular efficacy, cell lines such as HepG2 (human liver cancer cells) or C2C12 (mouse myoblasts) are utilized.[9][10] These cells are often treated to induce insulin resistance (e.g., with palmitate) and then incubated with Trodusquemine.[9] The effects on the phosphorylation status of key signaling proteins like IR, Akt, and STAT3 are analyzed by Western blotting.[10] Glucose uptake assays are also performed to measure the functional outcome of PTP1B inhibition.
-
In Vivo Animal Models: Diet-induced obese (DIO) mice or genetic models of obesity (e.g., ob/ob or db/db mice) are commonly used to assess the in vivo efficacy of Trodusquemine.[8][10] The compound is administered via intraperitoneal (i.p.) injection, and various metabolic parameters are monitored, including body weight, food intake, plasma insulin and leptin levels, and glucose tolerance.[10]
Genetic Knockdown of PTP1B:
-
siRNA/shRNA-Mediated Knockdown: For transient knockdown in cell culture, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the PTPN1 mRNA are transfected into cells. The efficiency of knockdown is confirmed by RT-qPCR and Western blotting. The functional consequences are then assessed using similar cell-based assays as described for pharmacological inhibition.[9]
-
Generation of Knockout Mouse Models: To study the systemic effects of PTP1B deficiency, knockout (KO) mouse models are generated using gene-targeting techniques (e.g., Cre-loxP system) to create either global or tissue-specific deletion of the PTPN1 gene.[6] These mice are then phenotypically characterized, often under normal chow and high-fat diet (HFD) conditions, to evaluate the long-term consequences of PTP1B absence on metabolism and energy homeostasis.[5][6]
Comparative Efficacy Data
The following tables summarize the quantitative data from studies investigating Trodusquemine and PTP1B genetic knockdown.
Table 1: In Vitro and Cellular Efficacy
| Parameter | Trodusquemine (MSI-1436) | PTP1B Genetic Knockdown (siRNA/shRNA) | Reference |
| PTP1B Inhibition (IC50) | ~1 µM | Not Applicable | [8] |
| Selectivity (vs. TCPTP) | ~200-fold | Highly Specific | [11] |
| Insulin-Stimulated IR Phosphorylation | ~3-fold increase over insulin alone | Significant increase | [10][12] |
| Insulin-Stimulated Akt Phosphorylation | Significant increase | 1.86-fold greater than control | [9] |
| Leptin-Stimulated STAT3 Phosphorylation | 2.7-fold increase | Markedly increased | [7][12] |
| Insulin-Dependent Glucose Uptake | Significant increase | ~3-fold higher than control | [9] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Trodusquemine (MSI-1436) | PTP1B Global Knockout | Reference |
| Body Weight on High-Fat Diet | Reduced | Resistant to diet-induced obesity | [10][11] |
| Adiposity | Reduced | Decreased | [5][10] |
| Food Intake | Suppressed | Slightly decreased | [6][10] |
| Plasma Insulin Levels | Reduced | Decreased | [10][13] |
| Plasma Leptin Levels | Reduced | Decreased | [6][10] |
| Insulin Sensitivity | Improved | Enhanced | [11][13] |
| Leptin Sensitivity | Improved | Hypersensitive | [5][6] |
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a head-to-head comparison of a PTP1B inhibitor and genetic knockdown.
Caption: Workflow for comparing pharmacological and genetic PTP1B inhibition.
Discussion and Conclusion
Both pharmacological inhibition with Trodusquemine and genetic knockdown of PTP1B have demonstrated significant efficacy in enhancing insulin and leptin signaling, leading to improved metabolic profiles in preclinical models.
Trodusquemine (MSI-1436) offers the advantage of being a reversible, allosteric inhibitor, which provides temporal control over PTP1B inhibition.[11] Its ability to cross the blood-brain barrier allows for targeting of both central and peripheral PTP1B.[11] Phase I clinical trials have indicated a good safety profile for Trodusquemine.[11] However, as a pharmacological agent, potential off-target effects are a consideration, although Trodusquemine has shown high selectivity for PTP1B over its closest homolog, TCPTP.[11]
Genetic knockdown provides a highly specific and potent method for studying the consequences of PTP1B loss-of-function. Global and tissue-specific knockout models have been invaluable in elucidating the physiological roles of PTP1B in different tissues.[6] However, the irreversible nature of genetic deletion in these models does not allow for the study of temporal effects, and potential developmental compensations may influence the observed phenotype.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trodusquemine - Wikipedia [en.wikipedia.org]
- 9. Protein tyrosine phosphatase-1B (PTP-1B) knockdown improves palmitate-induced insulin resistance in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Skeletal Muscle Protein Tyrosine Phosphatase 1B Regulates Insulin Sensitivity in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CPT-157633 Against Known PTP1B Tool Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, CPT-157633, against established PTP1B tool compounds, Trodusquemine (MSI-1436) and Ertiprotafib. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate tool compound for your research needs.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. The development of potent and selective PTP1B inhibitors is crucial for advancing our understanding of its physiological roles and for developing novel therapeutics. This guide benchmarks the performance of this compound, a competitive inhibitor of PTP1B, against the well-characterized tool compounds Trodusquemine and Ertiprotafib, which exhibit different mechanisms of action.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency and mechanism of action of this compound, Trodusquemine, and Ertiprotafib against PTP1B. It is important to note that the presented values are derived from different studies and direct comparison should be made with caution as assay conditions can influence the results.
| Compound | Type of Inhibition | Potency (Ki / IC50) | Mechanism of Action |
| This compound | Competitive | Ki: 45 nM[1] | Active-site directed, reversible inhibitor.[1] |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | IC50: ~1 µM[2][3][4] | Binds to the C-terminal domain of PTP1B, acting as a non-competitive, allosteric inhibitor.[2][4][5] |
| Ertiprotafib | Non-competitive / Mixed | IC50: 1.6 - 29 µM[6][7] | Non-competitive inhibitor; has been shown to induce aggregation of PTP1B in a concentration-dependent manner.[8][9][10] |
Experimental Protocols
A detailed understanding of the experimental conditions is critical for interpreting the comparative data. Below is a standard protocol for a PTP1B enzymatic assay, which is commonly used to determine the inhibitory activity of compounds like this compound.
PTP1B Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of PTP1B enzyme to each well.
-
Add the diluted test compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of PTP1B and the workflow for evaluating its inhibitors, the following diagrams have been generated using Graphviz.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for benchmarking PTP1B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
A Structural and Performance Comparison of PTP1B Inhibitors: CPT-157633 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, including those of insulin (B600854) and leptin. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity, as well as other conditions like Rett syndrome. This guide provides an objective comparison of the PTP1B inhibitor CPT-157633 with other notable inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.
Structural and Kinetic Comparison of PTP1B Inhibitors
This compound is a potent and selective inhibitor of PTP1B, characterized as a difluoro-phosphonomethyl phenylalanine derivative.[1][2] Its competitive, active-site-directed mechanism of inhibition has been well-documented.[3] For a comprehensive evaluation, we compare its structural features and inhibitory performance with other prominent PTP1B inhibitors, including Ertiprotafib and Trodusquemine (MSI-1436).
| Inhibitor | Chemical Structure | Inhibition Type | Target | Ki | IC50 |
| This compound | Difluoro-phosphonomethyl phenylalanine derivative[1][2] | Competitive, Active-site directed[3] | PTP1B | 45 nM[3] | - |
| Ertiprotafib | Monocarboxylic acid pTyr mimetic[4][5] | Non-competitive, induces aggregation[6][7] | PTP1B, PPARα/γ agonist[4] | - | >20 µM (active site)[4]; potent IKK-beta inhibitor (IC50 = 400 nM)[8] |
| Trodusquemine (MSI-1436) | Aminosterol[9][10][11] | Non-competitive, Allosteric (binds C-terminus)[12][13] | PTP1B | - | ~1 µM (200-fold selective over TCPTP)[11][13] |
| TCS-401 | Thienopyridine derivative | Competitive | PTP1B | 0.29 µM | - |
| Benzoylsulfonamide (cpd 18K) | Benzoylsulfonamide derivative[14] | Non-competitive, Allosteric[14] | PTP1B | - | 0.25 µM[14] |
Table 1: Comparative data of this compound and other selected PTP1B inhibitors. This table summarizes the chemical structure, mechanism of action, and inhibitory constants of key PTP1B inhibitors.
Signaling Pathways Modulated by PTP1B Inhibition
PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key components. Inhibition of PTP1B, therefore, enhances these signals, leading to improved glucose metabolism and reduced appetite.
Insulin Signaling Pathway
The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, activating downstream effectors like IRS-1, PI3K, and Akt, ultimately leading to glucose uptake via GLUT4 translocation. PTP1B dephosphorylates the activated insulin receptor and IRS-1, dampening the signal. This compound, by inhibiting PTP1B, potentiates insulin signaling.
Caption: Insulin Signaling Pathway and the role of PTP1B inhibition.
Leptin Signaling Pathway
Leptin, upon binding to its receptor (LepR), activates the JAK2-STAT3 pathway, which is crucial for regulating appetite and energy expenditure. PTP1B dephosphorylates JAK2, thus attenuating leptin signaling. Inhibition of PTP1B by compounds like this compound can restore leptin sensitivity.
Caption: Leptin Signaling Pathway and the impact of PTP1B inhibition.
Experimental Protocols
PTP1B Inhibition Assay
A common method to assess the inhibitory potential of compounds against PTP1B involves a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Caption: General workflow for a PTP1B enzymatic inhibition assay.
Methodology:
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP), assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and test inhibitor (e.g., this compound).
-
Procedure:
-
Add assay buffer, PTP1B enzyme, and varying concentrations of the test inhibitor to a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined from Lineweaver-Burk plots.[3]
Cellular Glucose Uptake Assay
This assay measures the ability of cells (e.g., adipocytes or muscle cells) to take up glucose in response to insulin, and how this is affected by a PTP1B inhibitor.
Methodology:
-
Cell Culture: Differentiate appropriate cells (e.g., 3T3-L1 preadipocytes into adipocytes).
-
Treatment: Serum-starve the cells, then pre-treat with the PTP1B inhibitor (e.g., this compound) for a specified time.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DOG) and incubate for a short period (e.g., 5-10 minutes).
-
Lysis and Measurement: Wash the cells with ice-cold PBS to stop uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of each sample. Compare glucose uptake in treated versus untreated cells.
Western Blot Analysis of Insulin Signaling
This technique is used to quantify the phosphorylation status of key proteins in the insulin signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the glucose uptake assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., p-IR, p-Akt) and total protein as a loading control (e.g., total IR, total Akt, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound stands out as a potent, competitive, active-site inhibitor of PTP1B with a low nanomolar Ki value. Its mechanism of action is distinct from allosteric inhibitors like Trodusquemine and compounds like Ertiprotafib, which exhibit a more complex inhibitory profile. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel PTP1B inhibitors. The development of selective and potent PTP1B inhibitors like this compound holds significant promise for the treatment of metabolic and neurological disorders. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 8. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 9. medkoo.com [medkoo.com]
- 10. Trodusquemine | C37H72N4O5S | CID 9917968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of PTP1B Inhibitors: CPT-157633, Trodusquemine, and Ertiprotafib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: CPT-157633, Trodusquemine (also known as MSI-1436), and Ertiprotafib. PTP1B is a validated therapeutic target for metabolic diseases, and understanding the pharmacokinetic properties of its inhibitors is crucial for their development as therapeutic agents.
Executive Summary
This document synthesizes the currently available public information on the pharmacokinetic profiles of this compound, Trodusquemine, and Ertiprotafib. While comprehensive quantitative data for all three compounds is not fully available in the public domain, this guide presents a structured comparison based on existing preclinical and clinical findings. Trodusquemine has undergone Phase 1 clinical trials, providing some insight into its human pharmacokinetics. Information on this compound is primarily from preclinical descriptions, and data on Ertiprotafib is limited due to its discontinuation in Phase II trials.
Data Presentation: Comparative Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic data for this compound and its comparators.
Table 1: Preclinical Pharmacokinetic/ADMET Profile
| Parameter | This compound | Trodusquemine (MSI-1436) | Ertiprotafib |
| Solubility | Moderate | Not Available | Not Available |
| Gastrointestinal Absorption | High | Limited Oral Bioavailability | Orally Bioavailable[1] |
| Blood-Brain Barrier Penetration | High | Not Available | Not Available |
| Animal Model Data | In rats, intracerebroventricular infusion of 0.2 μ g/day was effective in alleviating hypothalamic inflammation and glucose intolerance.[2] | In mice, intraperitoneal injections of 0.125 or 1.25 mg/kg every 3 days were used in regeneration studies.[3] | In insulin-resistant rodent models, it lowered fasting blood glucose and insulin (B600854) levels.[1][4] |
| Metabolism | Not Available | Not Available | Not Available |
| Excretion | Not Available | Not Available | Not Available |
Table 2: Clinical Pharmacokinetic Profile
| Parameter | This compound | Trodusquemine (MSI-1436) | Ertiprotafib |
| Clinical Trial Phase | Preclinical | Phase 1 | Phase II (Discontinued)[1] |
| Route of Administration | Not Applicable | Intravenous[5] | Oral[1] |
| Maximum Tolerated Dose (MTD) | Not Applicable | 40 mg/m² (single dose in healthy overweight/obese adults)[5] | Not Available |
| Pharmacokinetic Profile | Not Applicable | Linear pharmacokinetic profile with minimal subject-to-subject variability in a single ascending dose study.[6] No evidence of drug accumulation in a multiple ascending dose study.[5] | Insufficient efficacy and dose-limiting adverse effects reported.[1] |
| Cmax (Maximum Concentration) | Not Applicable | Not Available | Not Available |
| Tmax (Time to Maximum Concentration) | Not Applicable | Not Available | Not Available |
| AUC (Area Under the Curve) | Not Applicable | Not Available | Not Available |
| Half-life (t½) | Not Applicable | Not Available | Not Available |
| Clearance (CL) | Not Applicable | Not Available | Not Available |
| Volume of Distribution (Vd) | Not Applicable | Not Available | Not Available |
| Oral Bioavailability | Not Applicable | Low[5] | Not Available |
Experimental Protocols
Detailed experimental protocols for the cited pharmacokinetic studies are often proprietary. However, based on standard practices in preclinical and clinical drug development, the following methodologies are typically employed.
Preclinical In Vivo Pharmacokinetic Studies
A common experimental workflow for assessing the pharmacokinetics of a small molecule inhibitor in animal models, such as mice or rats, is as follows:
-
Animal Models : Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old, are used.[7] The choice of animal model can be critical, and comparative analyses suggest that rats may be a preferable model over mice for studying PTP1B inhibitors due to similarities in binding affinity and modes to human PTP1B.
-
Drug Formulation and Administration : The compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).[7] A single dose is administered via a clinically relevant route, such as intravenous (IV) bolus or oral (PO) gavage.[7]
-
Blood Sampling : Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8]
-
Sample Processing and Bioanalysis : Plasma is separated from blood samples by centrifugation and stored at -80°C. The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9]
-
Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.[9]
Clinical Pharmacokinetic Studies (Phase 1)
The primary objectives of a Phase 1 clinical trial for a novel compound like a PTP1B inhibitor include assessing its safety, tolerability, and pharmacokinetic profile in humans.
-
Study Design : A typical design is a dose-escalating, double-blind, randomized, placebo-controlled study.[6]
-
Participants : Healthy volunteers or a specific patient population (e.g., overweight or obese adults) are enrolled.[10]
-
Dosing : Single ascending doses are administered to different cohorts to determine the maximum tolerated dose.[6] This is often followed by multiple ascending dose studies to evaluate drug accumulation.[5]
-
Pharmacokinetic Sampling : Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug over time.[11]
-
Data Analysis : Pharmacokinetic parameters are calculated from the plasma concentration-time data to characterize the drug's absorption, distribution, metabolism, and excretion in humans.[11]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
PTP1B in Insulin Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.
Caption: PTP1B negatively regulates insulin signaling.
PTP1B in Leptin Signaling Pathway
PTP1B also plays a crucial role in regulating the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. This action dampens the signal that regulates appetite and energy expenditure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. trial.medpath.com [trial.medpath.com]
A Comparative Guide to CPT-157633 and Next-Generation PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor CPT-157633 with next-generation PTP1B inhibitors. It includes a review of their mechanisms, performance data from experimental studies, and detailed protocols for key assays.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2] Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, PTP1B has become a significant therapeutic target.[5][6] However, the development of effective PTP1B inhibitors has been challenging. The primary obstacle is the highly conserved and positively charged nature of the PTP1B active site, which makes it difficult to achieve selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[7][8][9] This lack of selectivity can lead to off-target effects and potential toxicity.[7] Furthermore, the charged nature of active-site inhibitors often results in poor cell permeability and limited oral bioavailability.[7][9]
To overcome these hurdles, research has shifted from traditional active-site directed inhibitors to next-generation strategies, including the development of allosteric inhibitors, which bind to less conserved sites on the enzyme.[3][10][11] This guide reviews this compound, an active-site inhibitor, and compares it with prominent next-generation inhibitors that employ different mechanisms of action.
Performance Comparison of PTP1B Inhibitors
The following tables summarize the quantitative data for this compound and selected next-generation PTP1B inhibitors, offering a clear comparison of their potency and selectivity.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Class | Mechanism of Action | Target Site | Potency (IC50 / Kᵢ) |
| This compound | Difluoro-phosphonomethyl phenylalanine derivative | Reversible, Competitive | Active Site | Kᵢ = 45 nM[12] |
| Trodusquemine (MSI-1436) | Aminosterol | Reversible, Non-competitive, Allosteric | C-terminal Allosteric Site | IC₅₀ ≈ 1 µM[13][14][15] |
| JTT-551 | Dithiazolylmethylglycinate | Reversible, Mixed-type | Active Site | Kᵢ = 0.22 µM[16][17][18] |
| IONIS-PTP1BRx | Antisense Oligonucleotide | mRNA degradation | PTPN1 mRNA | N/A (Reduces protein expression) |
Table 2: Selectivity Profile of PTP1B Inhibitors
| Inhibitor | Selectivity vs. TCPTP | Selectivity vs. Other PTPs |
| This compound | Highly selective over a panel of other PTPs[12][19] | Selective over SHP2, STEP, HePTP, PTPα, CD45, LAR[12] |
| Trodusquemine (MSI-1436) | ~200-fold preference for PTP1B (TCPTP IC₅₀ ≈ 224 µM)[13][14][20] | High selectivity over other PTPs[21] |
| JTT-551 | ~42-fold preference for PTP1B (TCPTP Kᵢ = 9.3 µM)[16][17][22] | Low affinity for CD45 and LAR (Kᵢ > 30 µM)[16][17] |
| IONIS-PTP1BRx | Highly specific due to antisense mechanism[7] | Highly specific to PTPN1 mRNA |
Inhibitor Profiles
This compound: An Active-Site Directed Inhibitor
This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a selective, reversible, and active site-directed inhibitor of PTP1B.[12][19][23] Its mechanism involves noncovalent interactions with critical residues within the enzyme's active site.[19]
-
Preclinical Findings: In animal studies, intracerebroventricular infusion of this compound was shown to alleviate hypothalamic inflammation and prevent glucose intolerance induced by binge drinking in rats.[23] It has also been investigated as a therapeutic strategy for Rett syndrome, where it was found to rescue homeostatic levels of brain-derived neurotrophic factor (BDNF).[19]
Next-Generation PTP1B Inhibitors: Shifting the Paradigm
The limitations of active-site inhibitors prompted the development of novel strategies to target PTP1B with greater selectivity and better drug-like properties.
1. Trodusquemine (MSI-1436): The Allosteric Milestone
Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[3][15] It binds to a novel allosteric site approximately 20 Å from the catalytic center, preventing the conformational changes required for the enzyme's activity.[10][24] This allosteric mechanism is key to its high selectivity.[3]
-
Preclinical and Clinical Findings: Trodusquemine has demonstrated anti-obesity and anti-diabetic effects in animal models, reducing body weight and improving glucose metabolism.[21][25] It has undergone Phase 1 clinical trials for obesity, type 2 diabetes, and breast cancer.[7][15][21] While it has a good safety profile, its charged nature limits oral bioavailability, requiring intravenous administration.[21][26]
2. JTT-551: A Mixed-Type Inhibitor
JTT-551 is a selective PTP1B inhibitor that exhibits a mixed-type mode of inhibition.[17][22] In preclinical studies, JTT-551 improved glucose metabolism by enhancing insulin signaling.[17] Chronic administration in diabetic mouse models led to a hypoglycemic effect without accelerating weight gain.[17]
-
Clinical Development: JTT-551 entered clinical trials but was later discontinued (B1498344) due to insufficient efficacy in patients and the observation of adverse effects.[22][27]
3. IONIS-PTP1BRx: An Antisense Approach
A distinct next-generation strategy involves using antisense oligonucleotides to inhibit PTP1B synthesis. IONIS-PTP1BRx is a 2'-O-methoxyethyl modified antisense inhibitor that targets the mRNA of PTP1B, leading to its degradation and reduced enzyme production.[7][28]
-
Clinical Findings: In a Phase 2 clinical trial involving patients with type 2 diabetes, treatment with IONIS-PTP1BRx resulted in significant reductions in HbA1c levels and body weight compared to placebo, with no major safety concerns identified.[28]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of enzyme inhibitors. Below are protocols for key experiments cited in the evaluation of PTP1B inhibitors.
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This assay is widely used to determine the inhibitory activity and kinetics of compounds against PTP1B. It relies on the hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B, which produces a yellow-colored product, p-nitrophenol (pNP), measurable by spectrophotometry.
-
Objective: To measure the IC₅₀ or Kᵢ value of an inhibitor.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP) solution.
-
Test Inhibitor (e.g., this compound, JTT-551) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of PTP1B (e.g., 10-50 ng) to each well of the microplate. Add varying concentrations of the test inhibitor to the wells. Include control wells with enzyme and solvent (for 100% activity) and wells with buffer only (for background). Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[29]
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of pNPP substrate (typically at or near the Kₘ value, e.g., 1-2 mM) to all wells.[12][29]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Measurement: Stop the reaction (e.g., by adding a strong base like NaOH) and measure the absorbance of the product (pNP) at 405 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For kinetic analysis (Kᵢ determination), the assay is repeated with varying substrate concentrations.[12][17]
-
Protein Chip-Based Assay for Substrate Dephosphorylation
This method provides a more physiologically relevant assessment by measuring the dephosphorylation of a natural substrate, such as the insulin receptor.
-
Objective: To validate the inhibitory effect of a compound on the dephosphorylation of a specific protein substrate.
-
Principle: A chip surface is coated with a phosphorylated protein substrate (e.g., phospho-insulin receptor). The chip is then incubated with PTP1B in the presence or absence of an inhibitor. The phosphorylation status of the substrate is detected using a fluorescently-labeled anti-phosphotyrosine antibody. A higher fluorescence signal indicates less dephosphorylation and thus greater PTP1B inhibition.[30]
-
Procedure Outline:
-
Chip Preparation: A protein chip is prepared with the immobilized phosphorylated substrate.
-
Incubation: The chip is incubated with a solution containing PTP1B and the test inhibitor (or control).
-
Detection: The chip is washed and then incubated with a primary anti-phosphotyrosine antibody followed by a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: The fluorescence intensity on the chip is measured using a scanner. The relative fluorescence is calculated to quantify the level of PTP1B inhibition.[30]
-
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B's role in attenuating leptin signaling.
Caption: Comparison of active-site and allosteric inhibition.
Caption: General experimental workflow for PTP1B inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Trodusquemine - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Allosteric inhibition of protein tyrosine phosphatase 1B | Semantic Scholar [semanticscholar.org]
- 25. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 28. gertitashkomd.com [gertitashkomd.com]
- 29. bioassaysys.com [bioassaysys.com]
- 30. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PTP1B Inhibitors: CPT-157633, TCS-401, and Ertiprotafib
A detailed guide for researchers and drug development professionals on the potency and inhibitory mechanisms of three key Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: CPT-157633, TCS-401, and Ertiprotafib. This document provides a comparative summary of their IC50 and Ki values, details on experimental protocols for potency determination, and an overview of their distinct mechanisms of action.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity, making the development of potent and selective PTP1B inhibitors a significant area of research. This guide offers a comparative analysis of three such inhibitors: this compound, TCS-401, and Ertiprotafib.
Potency and IC50/Ki Value Comparison
The potency of an inhibitor is a crucial parameter in drug development, often quantified by its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The table below summarizes the available potency data for this compound, TCS-401, and Ertiprotafib. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Mechanism of Action |
| This compound | PTP1B | 45 nM[1] | Not explicitly reported | Competitive, active-site directed, reversible[1] |
| TCS-401 | PTP1B | 0.29 µM | Not explicitly reported | Selective inhibitor |
| Ertiprotafib | PTP1B | Not explicitly reported | 1.6 - 29 µM[2] | Non-competitive, induces protein aggregation[2] |
Note: The Ki value for this compound indicates high-affinity binding to the PTP1B active site. While an IC50 value is not explicitly stated in the reviewed literature, the low nanomolar Ki suggests it is a highly potent inhibitor. For Ertiprotafib, the wide range of reported IC50 values highlights the sensitivity of the assay to experimental conditions.
Experimental Protocols for Potency Determination
The determination of inhibitor potency is highly dependent on the experimental methodology. The most common assay for PTP1B inhibition utilizes the substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP), where the rate of dephosphorylation is measured spectrophotometrically.
General PTP1B Inhibition Assay Protocol (using pNPP)
A generalized protocol for determining PTP1B inhibition using pNPP is as follows:
-
Reaction Buffer Preparation: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[3] Another described buffer is 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, and 1 mM EDTA (pH 7.0).[4]
-
Enzyme and Inhibitor Incubation: Recombinant human PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor in the reaction buffer.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Signal Detection: The formation of para-nitrophenol (pNP) is monitored by measuring the absorbance at 405 nm over time.[3][4]
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Specific Methodologies for this compound, TCS-401, and Ertiprotafib
-
This compound: The inhibition constant (Ki) of this compound was determined using both pNPP and a 32P-labeled reduced carboxyamidomethylated and maleylated lysozyme (B549824) (32P-RCML) as substrates.[1] Lineweaver-Burk plots were used to confirm its competitive mode of inhibition.[1] NMR spectroscopy was also employed to demonstrate that this compound interacts directly with the active site residues of PTP1B.[5]
-
TCS-401: While a specific detailed protocol for TCS-401's Ki determination was not found in the initial searches, it is described as a selective inhibitor, suggesting its potency was evaluated against a panel of other phosphatases.
-
Ertiprotafib: The IC50 values for Ertiprotafib were determined using pNPP as a substrate.[2] Further studies using biomolecular NMR spectroscopy revealed that Ertiprotafib induces aggregation of PTP1B in a concentration-dependent manner, which is its primary mechanism of inhibition.[2][5]
Signaling Pathways and Experimental Workflows
To visualize the context of PTP1B inhibition and the process of determining inhibitor potency, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Experimental workflow for IC50 value determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CPT-157633
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This document provides immediate, essential safety and logistical information for the handling and disposal of CPT-157633, a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Immediate Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, bioactive small molecule necessitates cautious handling. The following precautions are based on guidelines for similar research compounds and enzyme inhibitors.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The minimum required PPE is outlined below.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves. |
| Eyes | Safety Goggles | Provide a complete seal around the eyes to protect from splashes. Standard safety glasses are not sufficient. |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is required. |
| Respiratory | N95 or higher respirator | Recommended when handling the solid compound or preparing solutions to avoid inhalation of aerosols or fine particles. |
Workflow for Donning and Doffing PPE:
Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE).
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention.
Operational and Disposal Plans
Handling and Storage
-
Handling: this compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust or aerosols.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations.
Solution Preparation
For in vivo experiments, this compound can be prepared in a vehicle suitable for the intended route of administration. For intracerebroventricular (ICV) infusion, sterile, pyrogen-free saline or artificial cerebrospinal fluid is recommended.
| Stock Solution Storage | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Working solutions for in vivo experiments should be prepared fresh on the day of use.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, pipette tips, vials, and bench paper. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated, puncture-proof sharps container for chemically contaminated sharps. |
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.
Disposal Workflow:
Caption: A workflow for the safe segregation and disposal of waste contaminated with this compound.
Experimental Protocols
This compound is a known inhibitor of PTP1B, which plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. A key application of this compound is in the study of metabolic disorders.
Mechanism of Action: PTP1B Inhibition
PTP1B dephosphorylates key proteins in the insulin and leptin signaling pathways, thereby attenuating their signals. By inhibiting PTP1B, this compound enhances these signaling cascades, leading to improved glucose uptake and energy homeostasis.
PTP1B Signaling Pathway:
Caption: this compound inhibits PTP1B, enhancing both insulin and leptin signaling pathways.
In Vivo Model: Prevention of Binge Drinking-Induced Glucose Intolerance in Rats
The following protocol is based on the methodology described by Lindtner et al. in Science Translational Medicine (2013).
Objective: To assess the efficacy of this compound in preventing glucose intolerance induced by a binge-drinking paradigm in a rat model.
Experimental Workflow:
Caption: An overview of the experimental workflow for the in vivo study.
Detailed Methodology:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. Animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, except where noted.
-
Surgical Implantation of Intracerebroventricular (ICV) Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the lateral ventricle.
-
Implant a guide cannula and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency.
-
Allow a recovery period of at least one week.
-
-
Binge Drinking Paradigm:
-
For a specified number of days, provide rats with access to a solution of ethanol (B145695) (e.g., 20% v/v in drinking water) for a limited period each day (e.g., 2 hours).
-
Control animals receive only water.
-
-
This compound Administration:
-
This compound is administered via intracerebroventricular (ICV) infusion.
-
Dosage: A typical dose is 0.2 µ g/day .[1]
-
The infusion can be performed using a microinjection pump connected to an internal cannula that is inserted into the guide cannula.
-
The vehicle control group receives an equivalent volume of sterile saline.
-
-
Glucose Tolerance Test (GTT):
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Quantitative Data Summary:
| Parameter | Value | Notes |
| Animal Model | Adult Male Rats | e.g., Wistar, Sprague-Dawley |
| This compound Dosage | 0.2 µ g/day | Intracerebroventricular infusion[1] |
| Binge Drinking Model | e.g., 20% ethanol | Limited access period daily |
| Glucose Load for GTT | 2 g/kg body weight | Oral gavage or IP injection |
| GTT Time Points | 0, 15, 30, 60, 90, 120 min | For blood glucose measurement |
By following these safety, handling, and experimental guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutics.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
